molecular formula C9H17ClN2O B1386922 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride CAS No. 1171417-47-2

1,9-Diazaspiro[5.5]undecan-2-one hydrochloride

Cat. No.: B1386922
CAS No.: 1171417-47-2
M. Wt: 204.7 g/mol
InChI Key: IZCHOSJMQQZACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Diazaspiro[5.5]undecan-2-one hydrochloride is a heterocyclic organic compound of significant interest in pharmaceutical research and development. The 1,9-diazaspiro[5.5]undecane scaffold is recognized as a privileged structure in medicinal chemistry, meaning it is capable of providing high-affinity ligands for multiple classes of biological targets . Compounds featuring this core structure have been investigated for a wide range of therapeutic applications. Research indicates potential for the treatment of obesity, pain management, and various immune system, cardiovascular, and psychotic disorders . The specific biological activity often depends on the substituents on the core spirocyclic scaffold. This compound is offered exclusively for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to consult the relevant safety data sheets (SDS) before use.

Properties

IUPAC Name

1,9-diazaspiro[5.5]undecan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-8-2-1-3-9(11-8)4-6-10-7-5-9;/h10H,1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCHOSJMQQZACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1,9-diazaspiro[5.5]undecan-2-one hydrochloride, a key heterocyclic scaffold in modern medicinal chemistry. We will delve into its structure, synthesis, reactivity, and its pivotal role in the development of novel therapeutics, offering insights grounded in established scientific principles and experimental evidence.

Introduction: The Significance of the 1,9-Diazaspiro[5.5]undecane Core

The 1,9-diazaspiro[5.5]undecane framework, a spirocyclic system composed of two fused piperidine rings, is recognized as a privileged scaffold in drug discovery.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. The introduction of a carbonyl group at the 2-position, affording 1,9-diazaspiro[5.5]undecan-2-one, further functionalizes this core, opening avenues for diverse chemical modifications and targeted therapeutic applications.[1] This guide focuses on the hydrochloride salt of this versatile building block, a form often utilized for its improved solubility and stability.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is fundamental to its chemical behavior and biological activity.

Molecular Formula: C₉H₁₇ClN₂O

Molecular Weight: 204.70 g/mol

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Purity ≥ 95%[2]
Physical Form Solid/Powder[3]
Storage Temperature Room Temperature[3]

Synthesis Strategies

The synthesis of the 1,9-diazaspiro[5.5]undecane core is a well-documented area of research, with various strategies developed to construct this privileged scaffold. Generally, the formation of the spirocyclic system is the key challenge.

A common approach involves the intramolecular cyclization of a suitably substituted piperidine precursor. While a detailed, step-by-step protocol for the direct synthesis and hydrochloride salt formation of 1,9-diazaspiro[5.5]undecan-2-one is not extensively published, a general retrosynthetic analysis points to key transformations.

Synthesis_Workflow Target 1,9-Diazaspiro[5.5]undecan-2-one HCl Freebase 1,9-Diazaspiro[5.5]undecan-2-one Target->Freebase HCl addition Precursor Piperidine Precursor Freebase->Precursor Intramolecular Cyclization Starting_Materials Commercially Available Starting Materials Precursor->Starting_Materials Multi-step synthesis

Caption: General synthetic workflow for this compound.

One plausible synthetic route, based on established methodologies for similar spirocyclic systems, is outlined below.[4][5]

Experimental Protocol: A Generalized Synthetic Approach

Step 1: Synthesis of a suitable N-protected piperidine precursor. This initial step often involves multiple reactions to construct a piperidine ring with the necessary functionalities for the subsequent spirocyclization. Commercially available piperidine derivatives are common starting points.

Step 2: Intramolecular Cyclization. This is the crucial step for the formation of the spirocyclic core. The specific conditions for this reaction are highly dependent on the nature of the precursor and may involve transition-metal catalysis or strong base-mediated cyclization. The causality behind the choice of reagents here is to facilitate the formation of the new carbon-nitrogen bond that closes the second piperidine ring.

Step 3: Deprotection. If protecting groups were used in the preceding steps, they are removed to yield the free base of 1,9-diazaspiro[5.5]undecan-2-one.

Step 4: Hydrochloride Salt Formation. The free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid in an appropriate solvent (e.g., HCl in dioxane, ethereal HCl). The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum. This self-validating step is confirmed by the formation of a crystalline solid with altered physical properties (e.g., melting point, solubility) compared to the free base.

Reactivity and Chemical Stability

The reactivity of this compound is primarily dictated by the functional groups present: the secondary amine, the tertiary amine (as a hydrochloride salt), and the lactam (cyclic amide).

  • N-Acylation/Alkylation: The secondary amine at the 9-position is a nucleophilic site and can readily undergo acylation, alkylation, and other N-functionalization reactions. This is a common point of diversification in the synthesis of bioactive derivatives.[1]

  • Lactam Chemistry: The lactam moiety is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would result in ring-opening.

  • Stability of the Hydrochloride Salt: The hydrochloride salt enhances the stability and shelf-life of the compound by protecting the otherwise basic tertiary amine from atmospheric carbon dioxide and other acidic impurities. It also improves its solubility in protic solvents.

Handling and Storage:

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

  • Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[6] The compound may be air-sensitive, and storage under an inert atmosphere is recommended.[6]

  • Thermal Decomposition: Upon heating, the compound may decompose and release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[7]

Role in Drug Discovery and Medicinal Chemistry

The 1,9-diazaspiro[5.5]undecan-2-one scaffold is a cornerstone in the design of a wide array of biologically active molecules. Its rigid conformation allows for precise positioning of substituents to interact with specific binding pockets of target proteins.

Therapeutic Applications:

Derivatives of 1,9-diazaspiro[5.5]undecan-2-one have been investigated for a multitude of therapeutic applications, including:

  • Obesity: As neuropeptide Y (NPY) Y5 receptor antagonists.[1]

  • Pain Management: Exhibiting multimodal activity against various receptors associated with pain.

  • Immune System Modulation and Cardiovascular Disorders. [1]

Structure-Activity Relationship (SAR) Studies:

The 1,9-diazaspiro[5.5]undecan-2-one core serves as an excellent template for SAR studies. Modifications at the 1- and 9-positions have been shown to significantly impact biological activity. For instance, in the development of acetyl-CoA carboxylase (ACC) inhibitors, variations of the substituent at the 9-position of the diazaspiro core led to significant differences in inhibitory potency and pharmacokinetic properties.[1]

Caption: Key modification points for SAR studies on the 1,9-diazaspiro[5.5]undecan-2-one scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • May cause skin and serious eye irritation.[7]

  • May cause respiratory irritation.[7]

  • Harmful if swallowed.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.[7]

  • Use only in a well-ventilated area or under a chemical fume hood.[6]

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Hazardous combustion products: Carbon oxides, nitrogen oxides, and hydrogen chloride gas.[7]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features and synthetic tractability have made it a privileged scaffold in the design of novel therapeutic agents. A thorough understanding of its chemical properties, including its synthesis, reactivity, and handling requirements, is essential for its effective and safe utilization in research and development. Further investigation into its specific physicochemical properties and the development of more streamlined synthetic routes will undoubtedly continue to expand its utility in the quest for new and improved medicines.

References

Unraveling the Spirocyclic Enigma: A Technical Guide to the Structure Elucidation of 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single, shared atom—have emerged as a privileged scaffold. Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to explore chemical space that is often inaccessible to more planar molecules. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability and pharmacokinetic profiles.

The 1,9-diazaspiro[5.5]undecane framework, a dipiperidine system spirofused at a key position, is of particular interest.[1] Derivatives of this core, especially those incorporating a lactam moiety such as 1,9-diazaspiro[5.5]undecan-2-one, have been investigated for a range of therapeutic applications, including the treatment of obesity, pain, and various central nervous system disorders.[1] The precise structural characterization of these complex molecules is a critical and often challenging step in their development as therapeutic agents.

This in-depth technical guide provides a comprehensive, field-proven approach to the complete structure elucidation of 1,9-diazaspiro[5.5]undecan-2-one hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a logical, self-validating workflow that integrates modern spectroscopic techniques to arrive at an unambiguous structural assignment.

The Analytical Challenge: A Multi-faceted Approach to a Complex Structure

The structure elucidation of a novel or complex molecule is akin to solving a multi-dimensional puzzle. Each piece of analytical data provides a unique perspective, and it is the synergistic integration of these pieces that reveals the complete picture. For this compound, a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provides a robust and definitive pathway to its structural confirmation.

The hydrochloride salt form introduces an additional layer of consideration, particularly in mass spectrometry and for the chemical environment of the nitrogen atoms. The protonation state of the amine groups will significantly influence their spectroscopic behavior.

A Hypothetical Case Study: Elucidating the Structure of this compound

Disclaimer: The following spectral data is a high-quality, realistic, and pedagogically useful hypothetical dataset generated for the purpose of this guide, based on established spectroscopic principles and data from closely related analogs. It is intended to illustrate the process of structure elucidation in the absence of a publicly available, complete experimental dataset for this specific compound.

Initial Assessment: Elemental Composition and Unsaturation

High-Resolution Mass Spectrometry (HRMS) is the first port of call to determine the elemental composition of the molecule.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Observed m/z169.1335 [M+H]⁺
Calculated Exact Mass169.1335 for C₉H₁₇N₂O⁺
Mass Error< 1 ppm

The HRMS data strongly suggests a molecular formula of C₉H₁₆N₂O for the free base. The degree of unsaturation is calculated as follows:

Degree of Unsaturation = C + 1 - (H/2) - (X/2) + (N/2) = 9 + 1 - (16/2) + (2/2) = 3

This indicates the presence of three rings and/or double bonds. The spirocyclic nature accounts for two rings, and the carbonyl group of the lactam accounts for one degree of unsaturation.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy provides a rapid and effective method for identifying the key functional groups present in the molecule.

Table 2: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadN-H stretch (amide)
2940, 2860StrongC-H stretch (aliphatic)
~2700-2400BroadN⁺-H stretch (ammonium salt)
~1660StrongC=O stretch (amide I band, lactam)
~1550MediumN-H bend (amide II band)
~1250MediumC-N stretch

The strong, sharp absorption at ~1660 cm⁻¹ is characteristic of a carbonyl group in a six-membered lactam ring. The broad absorption in the 2700-2400 cm⁻¹ region is indicative of the N⁺-H stretch of the hydrochloride salt. The presence of N-H stretching and bending vibrations further supports the amide functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Table 3: Hypothetical ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.45t, J = 6.0 Hz2HH-8
3.20t, J = 6.0 Hz2HH-10
2.95t, J = 5.5 Hz2HH-3
2.50s2HH-6
1.90m2HH-4
1.75m2HH-7
1.60m2HH-11

Note: In D₂O, the acidic N-H protons will exchange with deuterium and will not be observed.

The ¹³C NMR spectrum, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of carbon atoms and their types (C, CH, CH₂, CH₃).

Table 4: Hypothetical ¹³C NMR and DEPT Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)DEPT-135Assignment
175.0-C-2 (C=O)
58.0-C-5 (Spiro C)
52.5CH₂C-6
45.0CH₂C-8
42.0CH₂C-10
35.0CH₂C-3
30.0CH₂C-4
28.0CH₂C-7
25.0CH₂C-11

Two-dimensional NMR experiments are crucial for unambiguously connecting the different parts of the molecule.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two to three bonds, which is key for connecting molecular fragments.

G cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals H-3 H-3 (2.95 ppm) H-4 H-4 (1.90 ppm) H-3->H-4 COSY C-2 C-2 (175.0 ppm) H-3->C-2 HMBC C-3 C-3 (35.0 ppm) H-3->C-3 HSQC C-5 C-5 (58.0 ppm) H-3->C-5 H-4->H-3 C-4 C-4 (30.0 ppm) H-4->C-4 H-4->C-5 H-6 H-6 (2.50 ppm) H-6->C-5 C-6 C-6 (52.5 ppm) H-6->C-6 C-7 C-7 (28.0 ppm) H-6->C-7 C-11 C-11 (25.0 ppm) H-6->C-11 H-7 H-7 (1.75 ppm) H-8 H-8 (3.45 ppm) H-7->H-8 H-7->C-7 H-8->H-7 C-8 C-8 (45.0 ppm) H-8->C-8 C-10 C-10 (42.0 ppm) H-8->C-10 H-10 H-10 (3.20 ppm) H-11 H-11 (1.60 ppm) H-10->H-11 H-10->C-8 H-10->C-10 H-11->H-10 H-11->C-5 H-11->C-11

Interpretation of 2D NMR Data:

  • COSY Correlations: The COSY spectrum would show correlations between H-3 and H-4, H-7 and H-8, and H-10 and H-11, confirming the presence of three separate spin systems corresponding to the ethyl fragments of the two piperidine rings.

  • HSQC Correlations: The HSQC spectrum directly links each proton to its attached carbon, as indicated by the dashed lines in Figure 1.

  • HMBC Correlations: The HMBC spectrum is pivotal in connecting the fragments. Key correlations would include:

    • H-3 to the carbonyl carbon C-2 and the spiro carbon C-5.

    • H-4 to the spiro carbon C-5.

    • H-6 to the spiro carbon C-5, as well as C-7 and C-11, confirming the connectivity around the spiro center.

    • H-8 to C-10 and H-10 to C-8, confirming the connectivity within the second piperidine ring.

    • H-11 to the spiro carbon C-5.

Collectively, the 1D and 2D NMR data provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity of the 1,9-diazaspiro[5.5]undecan-2-one skeleton.

Experimental Protocols: A Guide to Reproducible Data Acquisition

G cluster_workflow Structure Elucidation Workflow Sample 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride Sample HRMS High-Resolution Mass Spectrometry (HRMS) IR Infrared (IR) Spectroscopy NMR NMR Spectroscopy (1D and 2D) Data_Integration Data Integration and Structure Verification Final_Structure Final Elucidated Structure

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive

    • Mass Range: m/z 50-500

    • Resolution: > 60,000

    • Calibration: Perform an external calibration prior to analysis to ensure high mass accuracy.

  • Data Processing: Process the data to determine the accurate mass of the [M+H]⁺ ion and use this to calculate the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Acquisition Parameters (General):

    • Temperature: 298 K

    • Lock: Lock on the deuterium signal of the solvent.

    • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

  • 1D ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs provided by the spectrometer manufacturer.

    • Optimize acquisition and processing parameters (e.g., number of increments, spectral widths) based on the 1D spectra.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. For 2D spectra, process both dimensions appropriately.

Conclusion: A Unified Approach to Structural Certainty

The structure elucidation of this compound serves as an excellent case study for the power of a multi-technique, integrated analytical approach. By systematically acquiring and interpreting data from HRMS, IR, and a suite of NMR experiments, a complete and unambiguous picture of the molecule's constitution can be confidently assembled. This guide has outlined a logical and self-validating workflow, providing both the theoretical underpinnings and practical protocols necessary for researchers to tackle the structural challenges presented by complex spirocyclic systems. As the importance of such scaffolds in drug discovery continues to grow, the mastery of these analytical techniques will remain an indispensable skill for the modern medicinal chemist.

References

An In-depth Technical Guide to 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 1,9-diazaspiro[5.5]undecane core is a prominent member of this class, recognized for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[1] This guide focuses on a specific derivative, 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride (CAS Number: 1171417-47-2), a heterocyclic compound that holds significant promise for the development of novel therapeutics.

The presence of a carbonyl group at the 2-position and the dipiperidine rings spirofused at the 2 and 4 positions create a unique chemical entity with the potential to modulate a diverse array of physiological pathways.[1] Research into this scaffold has revealed its utility in targeting conditions ranging from metabolic disorders and pain to cardiovascular diseases and central nervous system ailments.[1] This document serves as a comprehensive technical resource, synthesizing the available scientific literature to provide an in-depth understanding of its chemical properties, synthesis, biological significance, and future potential.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is the cornerstone of any research and development endeavor. Below is a summary of the key identifiers for this compound.

PropertyValue
CAS Number 1171417-47-2
Molecular Formula C₉H₁₇ClN₂O
Molecular Weight 204.70 g/mol
Canonical SMILES C1CC2(CCNCC2)C(=O)NC1.Cl
Physical Form Solid (inferred from related compounds)
Purity Typically >95% (as offered by commercial suppliers)

Synthetic Pathways: Constructing the Spirocyclic Core

A generalized synthetic workflow can be conceptualized as follows:

G cluster_0 Route A: Intramolecular Cyclization cluster_1 Route B: Palladium-Catalyzed Coupling cluster_2 Final Steps A1 Piperidine Precursor (e.g., 4-aminopiperidine derivative) A2 Coupling with a Michael Acceptor A1->A2 Acylation or Alkylation A3 Intramolecular Cyclization A2->A3 Base or Acid Catalysis A4 Formation of Spirocyclic Core A3->A4 C1 Introduction of Carbonyl Group A4->C1 B1 Aryl or Heteroaryl Halide B3 Buchwald-Hartwig Coupling B1->B3 B2 Protected Spiro-diamine B2->B3 B4 Deprotection B3->B4 B4->C1 C2 Salt Formation (HCl) C1->C2

Caption: Generalized synthetic strategies for the 1,9-diazaspiro[5.5]undecane core.

Key synthetic strategies reported for related diazaspiro[5.5]undecanes include:

  • Michael Addition: A divergent synthesis of substituted 3,9-diazaspiro[5.5]undecanes and their 2-one analogues has been described where the key step is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[2]

  • Intramolecular Spirocyclization: The construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved via the intramolecular spirocyclization of 4-substituted pyridines.[2]

  • Buchwald-Hartwig Coupling: For derivatives with substitutions at the nitrogen atoms, the Buchwald-Hartwig coupling reaction is a common method to form the C-N bond, often followed by a deprotection step.

The final step in the preparation of the target compound would involve the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid in a suitable solvent.

Biological Activity and Therapeutic Potential

The 1,9-diazaspiro[5.5]undecane scaffold has been identified as a versatile platform for the development of modulators for a wide range of biological targets. The rigid structure of the core allows for the precise positioning of substituents to achieve high affinity and selectivity.

Derivatives of the 1,9-diazaspiro[5.5]undecan-2-one class have shown activity in several key therapeutic areas:

  • Metabolic Disorders: Compounds containing the 1,9-diazaspiro[5.5]undecane moiety have been investigated as antagonists of the Neuropeptide Y (NPY) Y5 receptor, a key target in the treatment of obesity.[1] Additionally, some derivatives have demonstrated inhibitory activity against acetyl-CoA carboxylase (ACC1 and ACC2), enzymes involved in fatty acid metabolism.[1]

  • Pain and Inflammation: Dual antagonists of the NK1 and NK2 receptors, which are involved in pain and inflammatory processes, have been developed based on the 4,5-benzene-fused 1,9-diazaspiro[5.5]undecan-2-one scaffold.[1]

  • Cardiovascular and Endocrine Disorders: A rare 1,2-imidazole-fused derivative of the 1,9-diazaspiro[5.5]undecane core was found to be a specific inhibitor of aldosterone synthase (CYP11B2), suggesting its potential for treating conditions related to elevated aldosterone levels.[1]

  • Central Nervous System and Beyond: The broader class of diazaspiro[5.5]undecanes has been explored for a variety of other targets, including oxytocin antagonists for potential use in treating sexual dysfunction, and as components of dopamine receptor antagonists.[1]

The diverse biological activities of this compound class can be visualized through their interaction with various signaling pathways:

G cluster_0 1,9-Diazaspiro[5.5]undecan-2-one Derivatives cluster_1 Biological Targets cluster_2 Therapeutic Areas Core 1,9-Diazaspiro[5.5]undecan-2-one Core NPY5R NPY Y5 Receptor Core:f0->NPY5R Antagonism ACC ACC1/ACC2 Core:f0->ACC Inhibition NK_R NK1/NK2 Receptors Core:f0->NK_R Antagonism Aldo_Synth Aldosterone Synthase Core:f0->Aldo_Synth Inhibition Oxy_R Oxytocin Receptor Core:f0->Oxy_R Antagonism Obesity Obesity NPY5R->Obesity ACC->Obesity Pain Pain/ Inflammation NK_R->Pain Cardio Cardiovascular Disorders Aldo_Synth->Cardio CNS CNS Disorders/ Sexual Dysfunction Oxy_R->CNS

Caption: Biological targets and therapeutic potential of 1,9-diazaspiro[5.5]undecane derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 1,9-diazaspiro[5.5]undecane derivatives is highly dependent on the nature and position of substituents on the spirocyclic core. Key SAR insights from the literature include:

  • Substitution at Position 9: Bioactive compounds containing the 1,9-diazaspiro[5.5]undecane core almost always have substituents at the 9-position.[1] The nature of this substituent is critical for modulating activity and properties such as metabolic stability and permeability. For example, in a series of ACC inhibitors, the SAR with regard to substitution at position 9 was extensively explored using various aroyl substituents containing bicyclic fused heteroaryl groups.[1]

  • Substitution at Position 1: While less common than substitution at position 9, modifications at the 1-position can also influence biological activity.[1]

  • Fused Rings: The fusion of aromatic or heteroaromatic rings to the diazaspiro core is a common strategy to create more complex and potent molecules. The type of fused ring system can significantly impact target selectivity.

Safety and Handling

While a specific safety data sheet for this compound is not publicly available, general laboratory safety precautions should be followed when handling this and related compounds. Based on data for structurally similar chemicals, the following recommendations are prudent:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For related diazaspiro[5.5]undecane derivatives, hazard statements indicate potential for skin irritation, serious eye irritation, and respiratory irritation.[3]

Future Directions

The 1,9-diazaspiro[5.5]undecane scaffold continues to be an area of active research in drug discovery. The versatility of its chemistry allows for the creation of large and diverse compound libraries for screening against a wide range of biological targets. Future research efforts are likely to focus on:

  • Optimization of Pharmacokinetic Properties: Further modification of the scaffold to improve drug-like properties such as solubility, permeability, and metabolic stability.

  • Exploration of New Biological Targets: Screening of 1,9-diazaspiro[5.5]undecane-based libraries against novel and challenging drug targets.

  • Development of Selective Ligands: Fine-tuning of substituents to achieve higher selectivity for specific receptor subtypes or enzyme isoforms, thereby reducing off-target effects.

  • Asymmetric Synthesis: Development of efficient asymmetric syntheses to access enantiomerically pure compounds, which is often crucial for optimal biological activity and safety.

References

The Strategic Deployment of 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems have garnered substantial interest due to their inherent three-dimensionality, which can engender enhanced potency, selectivity, and favorable pharmacokinetic profiles. The 1,9-diazaspiro[5.5]undecane scaffold, a rigid dipiperidine system, has emerged as a privileged structure in drug discovery. This guide focuses specifically on the 1,9-diazaspiro[5.5]undecan-2-one hydrochloride derivatives and their analogs, providing a comprehensive technical overview of their synthesis, biological significance, and therapeutic potential. These compounds have shown promise in a variety of therapeutic areas, including the treatment of obesity, pain, and central nervous system disorders.[1][2]

The incorporation of a carbonyl group at the 2-position and the formation of a hydrochloride salt are critical modifications that influence the physicochemical and biological properties of the parent scaffold. This guide, intended for drug development professionals, will delve into the nuanced medicinal chemistry, pharmacology, and essential experimental protocols related to this promising class of compounds.

Medicinal Chemistry: Synthesis and Structural Elucidation

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. A common synthetic strategy involves the construction of the spirocyclic core, followed by functionalization and final salt formation.

General Synthetic Approach

A representative synthetic route to the 1,9-diazaspiro[5.5]undecan-2-one core often begins with commercially available starting materials and proceeds through key intermediates. The following workflow outlines a plausible synthetic pathway, drawing from established methodologies for similar spirocyclic systems.

Synthesis_Workflow A Starting Materials (e.g., Substituted Piperidones) B Spirocyclization (e.g., Michael Addition) A->B Key Step C Formation of Lactam Ring B->C D N-Boc Protection C->D E Purification of N-Boc Intermediate D->E F Boc Deprotection (HCl Treatment) E->F G Final Product (Hydrochloride Salt) F->G

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative, detailed methodology for the synthesis of the title compound, based on established chemical principles for analogous structures.

Step 1: Synthesis of N-Boc-1,9-diazaspiro[5.5]undecan-2-one

  • Reaction Setup: To a solution of the precursor 1,9-diazaspiro[5.5]undecan-2-one in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure N-Boc protected intermediate.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

  • Reaction Setup: Dissolve the purified N-Boc-1,9-diazaspiro[5.5]undecan-2-one in a minimal amount of a suitable solvent such as methanol or 1,4-dioxane.

  • Acid Treatment: Add a solution of 4M HCl in 1,4-dioxane (typically 4 equivalents) dropwise to the stirred solution at room temperature.[3]

  • Reaction Monitoring and Product Isolation: Stir the reaction for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS. The hydrochloride salt often precipitates out of the solution. If not, the solvent can be removed under reduced pressure to yield the crude salt.[4]

  • Purification: The resulting solid can be triturated with a solvent like diethyl ether to remove any non-polar impurities and then dried under vacuum to yield the final this compound salt in high purity.[3]

Pharmacological Significance and Therapeutic Targets

Derivatives of the 1,9-diazaspiro[5.5]undecan-2-one core have been investigated for their activity against a range of biological targets, demonstrating the scaffold's versatility in drug design. Two prominent areas of investigation are in the treatment of obesity and metabolic disorders through the inhibition of Acetyl-CoA Carboxylase (ACC) and the modulation of appetite through antagonism of the Neuropeptide Y Y5 (NPY Y5) receptor.

Acetyl-CoA Carboxylase (ACC) Inhibition

ACC is a key enzyme in the regulation of fatty acid metabolism.[2] It exists in two isoforms, ACC1 and ACC2. ACC1 is primarily cytosolic and involved in de novo fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[5][6] Inhibition of both isoforms is a promising strategy for the treatment of obesity and related metabolic diseases.[2]

Mechanism of Action: By inhibiting ACC, the production of malonyl-CoA is reduced.[6] This has a dual effect: it decreases the substrate for fatty acid synthesis and relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to an increase in fatty acid oxidation in the mitochondria.[5][6]

Caption: Mechanism of action of ACC inhibitors based on the 1,9-diazaspiro[5.5]undecane scaffold.

Structure-Activity Relationship (SAR) for ACC Inhibition:

Studies have shown that modifications to the 1,9-diazaspiro[5.5]undecan-2-one core can significantly impact inhibitory potency against ACC1 and ACC2.[7]

CompoundR1 Substituent (Position 9)ACC1 IC50 (nM)ACC2 IC50 (nM)Reference
1a 2-tert-butyl-2H-pyrazole-3-carbonyl158[7]
1b 2-isopropyl-2H-pyrazole-3-carbonyl5030[7]
1c 2-ethyl-2H-pyrazole-3-carbonyl12075[7]

This table presents hypothetical data for illustrative purposes, based on trends described in the literature.

The data suggest that bulky substituents on the pyrazole ring at position 9 are favorable for potent ACC inhibition.

Neuropeptide Y Y5 Receptor Antagonism

The Neuropeptide Y (NPY) system, particularly the Y5 receptor subtype, plays a crucial role in the regulation of food intake and energy homeostasis.[1][8] The Y5 receptor is predominantly expressed in the hypothalamus, a key brain region for appetite control.[8] Antagonism of the NPY Y5 receptor is a validated strategy for the development of anti-obesity therapeutics.[9]

Mechanism of Action: NPY, upon binding to the Y5 receptor, stimulates appetite.[8] Antagonists of the Y5 receptor block this interaction, thereby reducing food intake. The signaling cascade downstream of the Y5 receptor involves G-protein coupling and modulation of intracellular cyclic AMP (cAMP) levels.[10]

NPY_Y5_Pathway cluster_Neuron Hypothalamic Neuron NPY Neuropeptide Y Y5R NPY Y5 Receptor NPY->Y5R Binds G_protein G-protein (Gi/o) Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylation (Reduced) Orexigenic Increased Appetite CREB->Orexigenic Leads to Antagonist 1,9-Diazaspiro[5.5]undecan-2-one Derivative Antagonist->Y5R Blocks

Caption: Simplified signaling pathway of the NPY Y5 receptor and its antagonism.

Structure-Activity Relationship (SAR) for NPY Y5 Antagonism:

The 1,9-diazaspiro[5.5]undecane scaffold has been successfully employed to develop potent NPY Y5 receptor antagonists.[7]

CompoundR1 Substituent (Position 9)NPY Y5 IC50 (nM)Reference
2a Benzoyl< 100[7]
2b 4-Chlorobenzoyl< 50[7]
2c 3,4-Dichlorobenzoyl< 10[7]

This table presents hypothetical data for illustrative purposes, based on trends described in the literature.

The SAR data indicate that aromatic substituents at the 9-position are crucial for high-affinity binding to the NPY Y5 receptor, with electron-withdrawing groups on the phenyl ring enhancing potency.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged platform for the design of novel therapeutics. Its rigid, three-dimensional structure provides a unique framework for optimizing interactions with a variety of biological targets. The demonstrated efficacy of its derivatives as inhibitors of ACC and antagonists of the NPY Y5 receptor underscores its potential in addressing significant unmet medical needs in metabolic and central nervous system disorders.

Future research in this area should focus on the exploration of a broader range of substituents at various positions of the spirocyclic core to further refine the SAR and improve pharmacokinetic profiles. The development of stereoselective synthetic routes will also be critical for elucidating the activity of individual enantiomers. As our understanding of the complex signaling pathways involved in metabolic and neurological diseases deepens, the strategic deployment of scaffolds like 1,9-diazaspiro[5.5]undecan-2-one will undoubtedly continue to yield promising drug candidates.

References

An In-depth Technical Guide to the Mechanism of Action of 1,9-Diazaspiro[5.5]undecan-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,9-diazaspiro[5.5]undecane scaffold, particularly with a carbonyl group at the 2-position, represents a privileged heterocyclic motif in medicinal chemistry.[1] These spirocyclic compounds, characterized by two piperidine rings fused at a common quaternary carbon, have demonstrated a remarkable diversity of biological activities.[1] Their rigid, three-dimensional structure allows for precise orientation of substituents to interact with various biological targets, leading to their investigation in a wide range of therapeutic areas including obesity, pain, cancer, and neurodegenerative disorders.[1][2][3][4] This in-depth technical guide will elucidate the core mechanisms of action for this versatile class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.

Multimodal Mechanism of Action: A Scaffold of Therapeutic Diversity

The therapeutic promise of 1,9-diazaspiro[5.5]undecan-2-one compounds stems from their ability to interact with a variety of biological targets. This multimodal activity is a key feature of this compound class, offering the potential for treatments that address complex, multifactorial diseases.[1] The following sections will delve into the specific mechanisms of action that have been identified for these compounds.

Inhibition of Acetyl-CoA Carboxylase (ACC): A Strategy for Combating Obesity

A significant area of investigation for 1,9-diazaspiro[5.5]undecan-2-one derivatives has been their potential in the treatment of obesity through the inhibition of acetyl-CoA carboxylase (ACC).[1] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical rate-limiting step in fatty acid synthesis.

Derivatives of 1,9-diazaspiro[5.5]undecan-2-one have been shown to be potent inhibitors of both ACC1 and ACC2 isoforms.[1] The general trend observed is that compounds exhibiting good ACC1 inhibition also demonstrate good ACC2 inhibition.[1] The inhibition of ACC leads to a decrease in the production of malonyl-CoA, which in turn reduces the synthesis of fatty acids.

Structure-activity relationship studies have revealed key insights into the optimization of ACC inhibition. For instance, substitutions at the N-1 and N-9 positions of the diazaspiro core play a crucial role in both potency and pharmacokinetic properties.[1] While substitution at the N-1 position can improve permeability, it may also lead to a loss of ACC inhibitory activity.[1] Conversely, modifications at the N-9 position with aroyl substituents containing bicyclic fused heteroaryl groups have been explored to enhance ACC inhibition and improve pharmacokinetic profiles.[1]

Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism: A Novel Approach to Pain Management

In the realm of pain management, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane, a closely related scaffold, have been developed as potent dual ligands, exhibiting agonism at the μ-opioid receptor (MOR) and antagonism at the sigma-1 receptor (σ1R).[5] This dual mechanism offers the potential for potent analgesia with an improved side-effect profile compared to traditional opioids.[5]

The analgesic effect is primarily driven by the agonistic activity at the MOR. However, the concurrent antagonism of the σ1R is believed to contribute to a reduction in opioid-induced side effects, such as constipation, and may also provide a peripheral analgesic effect.[5] One of the lead compounds from this class demonstrated potent analgesic activity in preclinical models, comparable to oxycodone, but with less constipation at equianalgesic doses.[5]

The development of these dual-action compounds involved a merging strategy of the pharmacophores for both targets.[5] SAR studies indicated that phenethyl derivatives at position 9 and substituted pyridyl moieties at position 4 of the spiro scaffold provided the most favorable profiles.[5]

Inhibition of METTL3: A New Frontier in Cancer Therapy

More recently, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have emerged as potent and selective inhibitors of METTL3, the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex.[6][7][8] The m6A modification is the most prevalent internal modification in eukaryotic mRNA and plays a crucial role in various cellular processes. Dysregulation of m6A has been implicated in several diseases, including cancer.[6][7][8]

These spiro compounds act as inhibitors of the METTL3/METTL14 complex, thereby reducing the levels of m6A in RNA.[6][7][8] This inhibition of m6A modification can impact gene expression by affecting mRNA splicing, translation, and stability, ultimately leading to anti-tumor effects.[8] A lead compound from this series, UZH2, demonstrated target engagement in cancer cell lines and was able to reduce the m6A/A level of polyadenylated RNA.[7][8]

A common method to assess the inhibitory potential of these compounds is a time-resolved Förster resonance energy transfer (TR-FRET) assay.[6][7]

G reagents Reagents: - METTL3/METTL14 complex - Biotinylated RNA substrate - S-adenosylmethionine (SAM) - Test Compound incubation Incubation reagents->incubation Mix detection Detection Reagents: - Streptavidin-Eu3+ - Anti-m6A Antibody-d2 incubation->detection Add fret TR-FRET Measurement detection->fret Measure FRET Signal result Inhibition of m6A formation fret->result

Caption: Workflow for a TR-FRET assay to measure METTL3 inhibition.

CCR5 Antagonism: Targeting Viral Entry

Derivatives of 3,9-diazaspiro[5.5]undecan-2-one have been identified as antagonists of the C-C chemokine receptor type 5 (CCR5).[9] CCR5 is a coreceptor for the entry of macrophage-tropic strains of HIV into host cells.

By binding to CCR5, these compounds allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the receptor, thereby preventing viral entry and replication. The development of these antagonists has shown promise for a potent combination of antiviral activity, selectivity, and favorable pharmacokinetic properties.[9]

Potential Therapeutic Avenues in Neurodegenerative Diseases

The 1,9-diazaspiro[5.5]undecane scaffold has also been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease.

Recent research has pointed to the role of copper ions in the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease.[10] A novel approach involves the use of compounds that can act as copper chelators, binding to excess copper in these plaques and promoting their degradation.[10] While not specifically focused on the 2-one derivative, this highlights a potential mechanistic avenue for appropriately functionalized 1,9-diazaspiro[5.5]undecane compounds. In preclinical studies, a chemical compound designed for this purpose was shown to reduce memory loss and neuroinflammation in animal models.[10]

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a well-established therapeutic strategy for Alzheimer's disease.[11][12] While direct evidence for 1,9-diazaspiro[5.5]undecan-2-one compounds as potent AChE inhibitors is still emerging in the provided literature, the development of novel, potent, and selective AChE inhibitors is an active area of research where this scaffold could be valuable.[11][12]

Conclusion

The 1,9-diazaspiro[5.5]undecan-2-one core represents a highly versatile and privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective modulators of a diverse range of biological targets. From metabolic disorders and chronic pain to cancer and viral infections, the multimodal mechanism of action of these compounds continues to open new avenues for therapeutic intervention. The ongoing exploration of the structure-activity relationships and the elucidation of their precise molecular interactions will undoubtedly pave the way for the development of next-generation therapeutics based on this remarkable chemical entity.

References

spectroscopic data of 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data expected for this compound, a key heterocyclic scaffold in modern drug discovery. As researchers and drug development professionals, a thorough understanding of the structural and electronic properties of such molecules is paramount. The 1,9-diazaspiro[5.5]undecane core is a privileged structure, appearing in compounds investigated for a range of therapeutic applications, including the treatment of obesity, pain, and various disorders of the immune and cardiovascular systems.[1] This document is structured to provide not just data, but a deep-seated rationale for the experimental choices and data interpretation, reflecting a field-proven approach to structural elucidation.

The core of our investigation is the unique spirocyclic system, where two piperidine-derived rings are fused at a single quaternary carbon. This arrangement introduces significant conformational rigidity and three-dimensionality, which are desirable traits in drug candidates but also introduce complexity in spectroscopic analysis.[2][3] The presence of a lactam moiety and a hydrochloride salt further influences the spectroscopic signature. This guide will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering a predictive and instructional framework for scientists working with this compound or its analogues.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound possesses a unique architecture that dictates its spectroscopic behavior. The atom numbering provided in the diagram below will be used throughout this guide for unambiguous assignment of spectral signals.

Caption: Structure of this compound.

Key structural features to consider:

  • Spiro Center (C5): A quaternary carbon, which will be a key signal in ¹³C NMR and silent in ¹H NMR.

  • Lactam Ring: A six-membered ring containing an amide functional group (N1-C2=O).

  • Piperidine Ring: The second ring containing the secondary amine, which is protonated to form the hydrochloride salt (N9).

  • Chirality: Although not explicitly indicated, C5 is a spirocyclic center, and depending on substitution, such molecules can be chiral. For this parent compound, it is achiral.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, it will provide information on the number of different types of protons, their electronic environment, and their spatial relationships.

Experimental Protocol: A Self-Validating System
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Causality: Due to the hydrochloride salt, the compound is expected to have high polarity and good solubility in polar, protic solvents. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent initial choices. DMSO-d₆ is another option, which would allow for the observation of exchangeable N-H protons.

    • Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), although for polar solvents like D₂O, a water-soluble standard like DSS or TSP is required.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets expected from the methylene protons in the rings.

    • The spectral width should be set from approximately -1 to 14 ppm to ensure all signals, including potentially broad N-H protons, are captured.

    • A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

Predicted Spectral Data and Interpretation

The rigid, non-planar nature of the two rings means that many methylene protons (CH₂) that might appear equivalent in a rapidly flexing system are diastereotopic, meaning they will have different chemical shifts and will couple to each other.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale for Assignment
N1-H8.0 - 8.5Broad singlet (br s)1HAmide protons are deshielded and often broad due to quadrupole coupling with ¹⁴N and potential hydrogen bonding. In D₂O, this signal will exchange and disappear.
N9-H₂⁺9.0 - 9.5Broad singlet (br s)2HProtons on a positively charged nitrogen are significantly deshielded. Broadness is due to exchange and quadrupole effects. This signal will also disappear in D₂O.
C3-H₂3.2 - 3.4Triplet (t) or multiplet (m)2HThese protons are adjacent to the carbonyl group, which is electron-withdrawing, causing a downfield shift.
C4-H₂1.8 - 2.0Multiplet (m)2HStandard aliphatic methylene protons, expected in the typical range.
C6, C8, C7, C10-H₂2.8 - 3.5 & 1.6 - 1.9Complex multiplets (m)8H totalThese four methylene groups on the second piperidine ring will be highly complex. The protons adjacent to N9⁺ (C7, C8) will be shifted downfield due to the inductive effect of the positive charge. The conformational rigidity will likely make all eight protons magnetically non-equivalent, leading to a complex, overlapping series of multiplets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of the molecule. A standard proton-decoupled spectrum will show a single peak for each unique carbon atom.

Experimental Protocol
  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is typically used for ¹³C NMR to compensate for the low natural abundance of the ¹³C isotope. The same solvents as for ¹H NMR can be used.

  • Data Acquisition:

    • Acquire on a spectrometer with a minimum field strength of 100 MHz (for a 400 MHz ¹H instrument).

    • A standard broadband proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • A wider spectral width (0-200 ppm) is necessary.

    • A longer acquisition time and a higher number of scans are required compared to ¹H NMR.

Predicted Spectral Data and Interpretation
Carbon Assignment Predicted δ (ppm) Rationale for Assignment
C2170 - 175The carbonyl carbon of the lactam is highly deshielded due to the double bond to the electronegative oxygen atom. This is a highly characteristic signal.
C555 - 65The spiro carbon is a quaternary, sp³-hybridized carbon. Its chemical shift is influenced by the two rings it connects. This is another key structural marker.
C7, C840 - 50Carbons adjacent to the protonated nitrogen (N9⁺) are deshielded due to the inductive effect of the positive charge.
C335 - 45The methylene carbon adjacent to the lactam carbonyl.
C4, C6, C1020 - 35These are standard aliphatic sp³-hybridized methylene carbons, expected to appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol
  • Sample Preparation:

    • For Solid Samples (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Causality: This method provides a high-quality spectrum by minimizing scattering, but requires careful preparation to avoid moisture contamination.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a much faster method and requires minimal sample preparation.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data and Interpretation
Vibrational Mode Expected Frequency (cm⁻¹) Significance
N-H Stretch (Amine Salt)2500 - 3200 (broad)The broad and complex absorption in this region is highly characteristic of a secondary amine salt (R₂NH₂⁺).
N-H Stretch (Amide)3200 - 3400The N-H stretch of the lactam amide.
C-H Stretch (Aliphatic)2850 - 3000C-H stretching vibrations of the methylene groups in the rings.
C=O Stretch (Lactam)1640 - 1680This is a strong, sharp absorption and is a definitive indicator of the cyclic amide (lactam) functional group. Its position can be sensitive to ring strain.
N-H Bend1550 - 1640Bending vibrations from both the amide and the amine salt.
C-N Stretch1100 - 1300C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For a polar, pre-charged species like a hydrochloride salt, electrospray ionization (ESI) is the technique of choice.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode. Causality: The molecule contains basic nitrogen atoms that readily accept a proton. The hydrochloride salt will dissociate in solution, and the free base will be detected, typically as the protonated species [M+H]⁺.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.

Expected Data and Interpretation
  • Molecular Formula (Free Base): C₉H₁₆N₂O

  • Molecular Weight (Free Base): 168.24 g/mol

  • Expected Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule of the free base, [M+H]⁺.

  • Predicted m/z: 169.1335 (for [C₉H₁₇N₂O]⁺). An HRMS measurement confirming this exact mass to within a few ppm would provide unambiguous confirmation of the elemental composition.

  • Fragmentation: Tandem MS (MS/MS) could be performed on the parent ion (m/z 169.13) to induce fragmentation. Expected fragmentation pathways would involve cleavage of the piperidine rings, providing further structural confirmation.

Integrated Spectroscopic Workflow

Confirming the structure of a novel or complex molecule is never reliant on a single technique. It is the confluence of data from multiple orthogonal methods that provides irrefutable proof of structure.

cluster_0 Primary Spectroscopic Data cluster_1 Derived Information ¹H NMR ¹H NMR Proton Environment & Connectivity Proton Environment & Connectivity ¹H NMR->Proton Environment & Connectivity ¹³C NMR ¹³C NMR Carbon Skeleton Carbon Skeleton ¹³C NMR->Carbon Skeleton IR IR Functional Groups Functional Groups IR->Functional Groups MS MS Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula Structural Confirmation Structural Confirmation Proton Environment & Connectivity->Structural Confirmation Carbon Skeleton->Structural Confirmation Functional Groups->Structural Confirmation Molecular Weight & Formula->Structural Confirmation

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on a synergistic interpretation of NMR, IR, and MS data. The key predictive features include the deshielded amide and amine salt protons and the complex aliphatic region in the ¹H NMR spectrum; the characteristic lactam carbonyl and spiro-carbon signals in the ¹³C NMR spectrum; strong N-H and C=O stretching bands in the IR spectrum; and an accurate mass measurement of the protonated molecular ion via HRMS. This guide provides the foundational knowledge and experimental rationale necessary for researchers to confidently acquire, interpret, and validate the structure of this important class of molecules, ensuring the integrity and progression of their research and development endeavors.

References

Methodological & Application

Application Notes & Protocols: 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift from flat, aromatic structures towards three-dimensional (3D) molecular architectures. Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this evolution. The rigid, well-defined 3D geometry of spirocyclic scaffolds, such as the piperidine framework, can enhance interactions with biological targets, improve pharmacokinetic profiles, and unlock novel intellectual property.[1] The 1,9-diazaspiro[5.5]undecane core, a dipiperidine system spirofused at key positions, represents a privileged heterocyclic scaffold.[2][3] Its derivatives have demonstrated significant potential across a range of therapeutic areas, including the treatment of pain, obesity, psychotic disorders, and cardiovascular diseases.[2][3]

This document provides a detailed guide for researchers and drug development professionals on the application of 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride , a versatile building block, in early-stage drug discovery. We will explore its biological significance, provide exemplary experimental protocols for target validation, and discuss strategic considerations for lead optimization.

Physicochemical Properties & Structural Data

Understanding the fundamental properties of the starting scaffold is critical for experimental design, particularly for assay development and formulation.

PropertyValueSource
Molecular Formula C₉H₁₇ClN₂O[4]
Molecular Weight 204.70 g/mol Calculated
Canonical SMILES C1CC(N=C(C1)N2)CCCC2.ClPubChem
Appearance White to off-white solidTypical
Purity ≥95%[4]
Solubility Soluble in water, DMSO, MethanolAssumed for HCl salt

Note: The hydrochloride salt form generally imparts improved aqueous solubility compared to the free base, which is a significant advantage for the preparation of stock solutions for biological screening.

Biological Significance & Therapeutic Applications

The 1,9-diazaspiro[5.5]undecane scaffold is a "privileged" structure, meaning it is capable of binding to multiple, distinct biological targets depending on the nature of its substituents.[2][3] The core structure itself does not have a single defined target but serves as a rigid framework for orienting pharmacophoric elements. The presence of two nitrogen atoms (at positions 1 and 9) and a carbonyl group at position 2 provides multiple points for chemical modification, allowing for the generation of diverse chemical libraries.[2][5]

Bioactive compounds based on this scaffold almost always feature substituents at the N9 position, and sometimes at the N1 position, to modulate target affinity and selectivity.[2]

Key therapeutic areas and biological targets associated with derivatives of this scaffold include:

  • Central Nervous System (CNS) Disorders: Derivatives have been investigated as ligands for Sigma receptors (σ1 and σ2) and Kappa-Opioid Receptors (KOR), which are implicated in psychosis, pain, depression, and anxiety.[2][6]

  • Metabolic Diseases: The scaffold has been incorporated into inhibitors of enzymes like Acetyl-CoA Carboxylase (ACC) and Diacylglycerol Acyltransferase (DGAT) for the treatment of obesity.[2]

  • Cardiovascular & Endocrine Disorders: It has been used to develop Aldosterone Synthase (CYP11B2) inhibitors for conditions related to aldosterone excess and as antagonists for the Neuropeptide Y (NPY) Y5 receptor.[2]

Example Signaling Pathway: Kappa-Opioid Receptor (KOR) Antagonism

KOR antagonists are a promising therapeutic strategy for stress-related disorders like depression and anxiety.[6][7] The diagram below illustrates the general mechanism. Stress can lead to the release of dynorphin, the endogenous ligand for KOR. Activation of KOR in brain regions like the nucleus accumbens contributes to negative affective states. A KOR antagonist based on the 1,9-diazaspiro[5.5]undecane scaffold would block this interaction, thereby mitigating the effects of stress.

KOR_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Stress Stress (e.g., social defeat) Dynorphin Dynorphin Release Stress->Dynorphin induces KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR binds to Downstream Downstream Signaling (e.g., reduced dopamine release) KOR->Downstream activates Anhedonia Anhedonia / Depressive-like State Downstream->Anhedonia leads to Antagonist Spiro-Scaffold KOR Antagonist Antagonist->KOR blocks

Caption: KOR antagonist mechanism of action.

Experimental Protocols

The following protocols are templates for evaluating novel compounds derived from the 1,9-diazaspiro[5.5]undecan-2-one scaffold. They are designed to be adaptable based on the specific biological target of interest.

Protocol 1: In Vitro Target Engagement - Radioligand Binding Assay for Sigma-1 Receptor (σ1R)

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a test compound for the σ1R, a common target for spiro-piperidine derivatives.[1][8]

Rationale: Radioligand binding assays are a gold standard for quantifying the direct interaction between a compound and its receptor target.[8][9] This method measures the ability of a test compound to displace a known radioactive ligand from the receptor, allowing for the calculation of its inhibitory constant (Ki). Guinea pig liver membranes are used as they are a rich source of σ1R.[9][10]

Materials:

  • Test compound derived from this compound

  • Radioligand: --INVALID-LINK---pentazocine (selective for σ1R)[8][9]

  • Non-specific binding control: Haloperidol[11]

  • Membrane Preparation: Guinea pig liver homogenate[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreenHTS-FB)

  • Scintillation cocktail and Microplate Scintillation Counter

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells (Triplicate): 50 µL assay buffer + 50 µL --INVALID-LINK---pentazocine (at a final concentration near its Kd, e.g., 2-5 nM) + 100 µL membrane preparation.

    • Non-Specific Binding (NSB) Wells (Triplicate): 50 µL Haloperidol (final concentration 10 µM) + 50 µL --INVALID-LINK---pentazocine + 100 µL membrane preparation.

    • Test Compound Wells (Triplicate per concentration): 50 µL of each test compound dilution + 50 µL --INVALID-LINK---pentazocine + 100 µL membrane preparation.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes to reach equilibrium.[11]

  • Harvesting:

    • Rapidly filter the contents of the plate through the filter mat using a vacuum manifold.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Protocol 2: In Vivo Pharmacodynamic Assay - KOR Antagonist Activity in the Mouse Tail-Flick Test

This protocol assesses the ability of a test compound to block the analgesic effect of a KOR agonist, providing in vivo evidence of target engagement and functional antagonism.

Rationale: KOR agonists produce analgesia. A functional KOR antagonist will reverse this effect.[12] The warm water tail-flick test is a standard in vivo model for assessing analgesia.[7] This assay provides crucial information on the compound's bioavailability, ability to cross the blood-brain barrier (if required), and functional activity at its target in a living system.

Materials:

  • Test compound

  • Vehicle (e.g., 5% Tween 80 in saline)

  • KOR Agonist: U-50,488 or U-69,593[12]

  • Male C57BL/6 mice (8-10 weeks old)

  • Tail-flick analgesia meter (water bath set to 52°C)

Procedure:

  • Acclimation:

    • Acclimate mice to the testing room and handling for at least 2 days prior to the experiment.

  • Baseline Measurement:

    • Gently restrain each mouse and immerse the distal third of its tail in the 52°C water bath.

    • Measure the latency (in seconds) for the mouse to flick its tail out of the water. This is the baseline latency.

    • A cut-off time (e.g., 10 seconds) must be used to prevent tissue damage.

  • Dosing:

    • Divide mice into groups (n=8-10 per group):

      • Group 1: Vehicle + Vehicle

      • Group 2: Vehicle + KOR Agonist (e.g., 5 mg/kg U-50,488, i.p.)

      • Group 3: Test Compound (e.g., 10 mg/kg, p.o.) + KOR Agonist

      • (Optional) Additional groups for different doses of the test compound.

    • Administer the test compound or its vehicle (e.g., by oral gavage, p.o.) at a set pre-treatment time (e.g., 60 minutes) before the agonist challenge.

  • Agonist Challenge:

    • At T=0 min, administer the KOR agonist or its vehicle (intraperitoneally, i.p.).

  • Post-Dosing Measurement:

    • At a peak effect time for the agonist (e.g., 30 minutes post-injection), re-measure the tail-flick latency for all mice.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each mouse: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

    • Compare the %MPE between groups using statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

    • A significant reduction in the %MPE in the "Test Compound + Agonist" group compared to the "Vehicle + Agonist" group indicates functional KOR antagonism.

Lead Optimization Strategies

Once a hit compound is identified, the 1,9-diazaspiro[5.5]undecan-2-one scaffold offers clear vectors for chemical modification to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key Modification Points:

  • N9-Position: This is the most common point of modification.[2] Attaching various aryl, heteroaryl, or acyl groups can drastically alter target affinity and selectivity. For example, exploring different substituted benzoyl groups can fine-tune interactions within a receptor's binding pocket.

  • N1-Position: Substitution at the N1-amide nitrogen can influence properties like cell permeability and metabolic stability.[2] However, modifications here can sometimes reduce target potency, requiring a careful balancing act.

  • Spirocyclic Core: While more synthetically challenging, modifications to the core itself (e.g., fusing rings) can be explored to alter the scaffold's rigidity and vector projections.[2]

Caption: Structure-Activity Relationship (SAR) modification points.

Conclusion

This compound is a high-value scaffold for modern drug discovery. Its inherent 3D nature and multiple points for synthetic elaboration make it an ideal starting point for generating diverse libraries of compounds.[5][13] By leveraging its privileged structural features and applying systematic screening protocols as outlined in this guide, researchers can effectively explore its potential to yield novel therapeutic agents for a wide range of diseases, particularly those affecting the central nervous system and metabolic pathways.

References

Application Note and Protocol for the Synthesis of 1,9-Diazaspiro[5.5]undecan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,9-Diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophores, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold, particularly the 1,9-diazaspiro[5.5]undecan-2-one series, have been investigated for a wide range of therapeutic applications, including the treatment of obesity, pain, cardiovascular disorders, and various central nervous system ailments.[1] The presence of a lactam moiety and multiple sites for functionalization allows for the generation of diverse chemical libraries for screening and lead optimization.[3][4]

This application note provides a detailed protocol for the synthesis of 1,9-diazaspiro[5.5]undecan-2-one derivatives, focusing on a robust and versatile strategy involving a Ugi five-center, four-component reaction (U-5C-4CR) followed by an intramolecular cyclization. We will delve into the mechanistic underpinnings of this synthetic route, offer a step-by-step experimental procedure, and discuss potential variations and troubleshooting to enable researchers to successfully synthesize and explore this important class of molecules.

Synthetic Strategy: A Multi-Component Approach

The synthesis of the 1,9-diazaspiro[5.5]undecan-2-one core is elegantly achieved through a multi-step sequence that begins with a Ugi five-center, four-component reaction. This powerful reaction allows for the rapid assembly of a complex acyclic precursor from simple starting materials: a cyclic amino acid, a ketone, an isocyanide, and an amine. The resulting Ugi adduct is then subjected to a base-mediated intramolecular cyclization to furnish the desired spirocyclic lactam.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Step 1: Ugi 5C-4CR cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification A Cyclic Amino Acid + Ketone + Isocyanide + Amine B Reaction in Methanol (Elevated Temperature) A->B C Formation of Ugi Adduct B->C D Ugi Adduct E Base (e.g., DBU) in Acetonitrile D->E F 1,9-Diazaspiro[5.5]undecan-2-one E->F G Crude Product H Column Chromatography G->H I Pure Product H->I G A 1. Imine Formation: Amine + Ketone ⇌ Imine + H₂O B 2. Nucleophilic Attack: Imine + Isocyanide → Nitrilium Ion A->B C 3. Addition of Carboxylate: Nitrilium Ion + Carboxylate → Acyl-aminoamide Intermediate B->C D 4. Mumm Rearrangement: Intermediate rearranges to form the stable Ugi Adduct C->D

References

Application Notes and Protocols: 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride as a Rigid Building Block for Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. The efficacy of a PROTAC is critically dependent on the linker connecting the target protein ligand ("warhead") and the E3 ligase ligand. While flexible linkers like polyethylene glycol (PEG) chains have been widely used, there is a growing appreciation for the role of rigid and conformationally constrained linkers in optimizing PROTAC properties. This guide provides an in-depth look at 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride , a spirocyclic building block that offers a unique combination of rigidity and defined exit vectors for the synthesis of next-generation protein degraders. We will explore the scientific rationale for its use, its impact on PROTAC design, and provide detailed protocols for its incorporation into a PROTAC synthesis workflow.

The Strategic Advantage of Spirocyclic Linkers in PROTAC Design

The linker in a PROTAC is not merely a spacer but a crucial determinant of the molecule's overall performance. It governs the spatial orientation of the two ligands, which in turn influences the formation and stability of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] Traditional flexible linkers can lead to a high entropic penalty upon binding and may adopt non-productive conformations. This can result in issues such as:

  • Hydrophobic Collapse: Long, flexible alkyl or PEG linkers can fold upon themselves, reducing solubility and effective distance.[2]

  • Multiple Unproductive Binding Modes: Excessive flexibility can allow the formation of ternary complexes that are not competent for ubiquitin transfer.

  • Poor Physicochemical Properties: High flexibility and molecular weight can negatively impact cell permeability and oral bioavailability.[]

Rigid linkers, particularly those containing cyclic or spirocyclic motifs, address these challenges by pre-organizing the PROTAC molecule into a more defined conformation.[1] The 1,9-diazaspiro[5.5]undecane core offers a rigid scaffold that can:

  • Improve Ternary Complex Stability: By reducing the conformational entropy loss upon binding, rigid linkers can enhance the stability of the ternary complex.[4]

  • Enhance Selectivity: A well-designed rigid linker can enforce a specific geometry that favors the ubiquitination of the desired target over off-targets.

  • Optimize Physicochemical Properties: Spirocyclic structures can improve solubility and metabolic stability compared to their linear counterparts.[5]

  • Generate Novel Intellectual Property: The use of unique linker scaffolds provides opportunities for creating novel chemical matter with distinct patentability.[2][5]

The "2-one" (lactam) functionality within the 1,9-Diazaspiro[5.5]undecan-2-one scaffold adds a polar group that can further modulate solubility and provides a distinct chemical environment compared to the non-lactam analogue. The primary point of attachment for linker synthesis is the secondary amine at the 9-position, which becomes reactive upon deprotection of the hydrochloride salt.[6]

Physicochemical Properties: A Comparative Overview

The choice of linker has a profound impact on the drug-like properties of the final PROTAC molecule. The following table provides a representative comparison of the expected properties of PROTACs synthesized with a rigid spirocyclic linker versus a traditional flexible PEG linker.

PropertyPROTAC with Flexible (PEG) LinkerPROTAC with 1,9-Diazaspiro[5.5]undecan-2-one LinkerRationale & Causality
Conformational Flexibility HighLow / ConstrainedThe spirocyclic core locks the piperidine rings, restricting bond rotation and defining the spatial orientation of the exit vectors.
Solubility Generally good, but can decrease with very long, greasy chains.Potentially improved due to the presence of the polar lactam and the disruption of crystal packing.Rigid, 3D structures often have better solubility than flat, linear molecules.[2]
Cell Permeability Can be low due to high molecular weight and polar surface area.May be improved by reducing the number of rotatable bonds and shielding polar groups.Fewer rotatable bonds and a more compact structure can favor passive diffusion across cell membranes.
Metabolic Stability PEG chains can be susceptible to oxidative metabolism.The spirocyclic core is generally more resistant to metabolic degradation.The rigid, saturated ring system lacks easily oxidizable sites.
Ternary Complex Formation High entropic penalty; can form multiple non-productive complexes.Lower entropic penalty; pre-organized for a more specific binding mode.A more rigid linker reduces the degrees of freedom that must be "frozen" upon complex formation, making the binding event more favorable.[4]
Synthetic Accessibility High, with many commercially available bifunctional linkers.Requires more specialized building blocks and potentially more complex synthetic routes.The synthesis of the spirocyclic core itself is a multi-step process.[7]

Experimental Protocols

The following protocols provide a representative workflow for incorporating This compound into a PROTAC molecule. This is a modular, two-stage process involving sequential amide bond formations.

Workflow Overview

The general strategy involves first coupling the spirocyclic linker to the warhead (or a synthetic handle for the warhead), followed by deprotection and coupling to the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_0 Stage 1: Warhead-Linker Conjugation cluster_1 Stage 2: E3 Ligase Ligand Conjugation A 1,9-Diazaspiro[5.5]undecan-2-one HCl C Amide Coupling (HATU, DIPEA) A->C B Warhead-COOH B->C D Protected Warhead-Linker Conjugate C->D F Amide Coupling (HATU, DIPEA) D->F D->F Deprotection (if needed) & Purification E E3 Ligase Ligand-COOH E->F G Final PROTAC Molecule F->G

Caption: General workflow for PROTAC synthesis using the spirocyclic linker.

Protocol 1: Amide Coupling of the Spirocyclic Linker to a Carboxylic Acid-Functionalized Warhead

This protocol describes the coupling of the secondary amine of the spirocyclic core with a warhead containing a carboxylic acid.

Materials and Reagents:

  • This compound

  • Warhead-COOH (Protein of Interest ligand with a carboxylic acid handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or other suitable solvents for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Warhead-COOH (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Activation: Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Amine Addition: In a separate flask, suspend this compound (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes.

  • Coupling Reaction: Transfer the free amine solution to the activated carboxylic acid solution dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material (Warhead-COOH) is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in DCM or a gradient of ethyl acetate in hexanes) to yield the pure Warhead-Linker conjugate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Coupling of the Warhead-Linker Conjugate to the E3 Ligase Ligand

This protocol assumes the Warhead-Linker conjugate now has a free functional group (e.g., a deprotected amine or a newly introduced carboxylic acid) to be coupled with the E3 ligase ligand. The example below continues from a scenario where the other end of the linker needs to be functionalized. For a more direct synthesis, a bifunctionalized spirocyclic linker would be used. The protocol will illustrate the coupling to a pomalidomide-based E3 ligase ligand with a carboxylic acid handle.

Materials and Reagents:

  • Purified Warhead-Linker conjugate from Protocol 1 (assuming it has a reactive amine)

  • Pomalidomide-COOH (or other E3 ligase ligand with a carboxylic acid)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the Pomalidomide-COOH (1.0 eq). Dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Coupling Reaction: Add a solution of the Warhead-Linker conjugate (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1 to isolate the final PROTAC molecule.

  • Final Characterization: Thoroughly characterize the final PROTAC using ¹H NMR, ¹³C NMR, HRMS, and HPLC to confirm identity and purity (>95%).

Logical Framework for PROTAC Assembly

The modular nature of PROTAC synthesis allows for a systematic exploration of different components. The use of a rigid linker like 1,9-Diazaspiro[5.5]undecan-2-one provides a stable core upon which various warheads and E3 ligase ligands can be attached.

PROTAC_Logic cluster_warhead Protein of Interest (POI) Ligands cluster_linker Spirocyclic Linker Core cluster_e3 E3 Ligase Ligands cluster_protac Resulting PROTAC Library W1 Warhead A (e.g., Kinase Inhibitor) Linker N-H 1,9-Diazaspiro[5.5]undecan-2-one N-H W1->Linker:f0 P1 PROTAC A-CRBN W1->P1 W2 Warhead B (e.g., BRD4 Ligand) W2->Linker:f0 P2 PROTAC B-VHL W2->P2 W3 Warhead C (e.g., Estrogen Receptor Ligand) W3->Linker:f0 P3 PROTAC C-CRBN W3->P3 E3_1 CRBN Ligand (e.g., Pomalidomide) Linker:f1->E3_1 E3_2 VHL Ligand Linker:f1->E3_2 E3_3 IAP Ligand Linker:f1->E3_3 E3_1->P1 E3_1->P3 E3_2->P2

Caption: Modular assembly of PROTACs using the spirocyclic core.

Conclusion

The rational design of PROTAC linkers is paramount to achieving potent and selective protein degradation with favorable drug-like properties. This compound represents a valuable building block for this purpose, offering a rigid and pre-organized scaffold. By constraining the conformational freedom of the linker, researchers can potentially enhance ternary complex stability, improve selectivity, and optimize the physicochemical properties of the resulting PROTACs. The protocols outlined in this guide provide a practical framework for the chemical synthesis and incorporation of this advanced linker, enabling the exploration of new chemical space in the exciting field of targeted protein degradation.

References

Application Note: Structural Elucidation of 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride via Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the complete structural elucidation of 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a key heterocyclic scaffold in medicinal chemistry, the unambiguous characterization of this spirocyclic lactam is critical for quality control, reaction monitoring, and regulatory submissions.[1] We present a systematic approach, beginning with fundamental one-dimensional (1D) ¹H and ¹³C NMR, and extending to advanced two-dimensional (2D) experiments such as COSY, HSQC, and HMBC. The causality behind experimental parameter selection, the influence of the hydrochloride salt on the spectra, and a logical workflow for spectral assignment are discussed in detail. This guide is designed to be a self-validating system, ensuring researchers can confidently replicate and adapt these methods for their specific applications.

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane framework is a privileged heterocyclic motif frequently incorporated into pharmacologically active agents.[1] Its rigid, three-dimensional structure provides a unique conformational landscape for interacting with biological targets. The presence of a lactam functionality and two basic nitrogen atoms makes it a versatile building block in drug discovery, with applications in the development of treatments for a range of disorders.[1]

This compound (Figure 1) is a common salt form of this scaffold, enhancing its solubility and stability. Accurate structural confirmation is the bedrock of its use. NMR spectroscopy stands as the most powerful tool for this purpose, offering non-destructive, in-depth analysis of molecular structure in solution. This note will address the specific challenges and strategies for analyzing this spirocyclic system, including the management of signal overlap and the effects of protonation.

Figure 1: Chemical Structure of this compound

Foundational Principles: Causality in Experimental Design

The choice of NMR experiments and solvents is not arbitrary; it is dictated by the chemical nature of the analyte.

  • The Role of the Hydrochloride Salt: The presence of a hydrochloride salt means that one or both of the nitrogen atoms (N1 and N9) will be protonated in solution. This has significant consequences for the NMR spectrum. Protons on carbons adjacent to a protonated nitrogen will experience a downfield shift in the ¹H NMR spectrum due to the electron-withdrawing inductive effect of the positive charge.[2][3] This effect is a key diagnostic feature in confirming the salt form.

  • Solvent Selection: The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices. DMSO-d₆ is particularly useful as it often allows for the observation of exchangeable protons (N-H), which can provide crucial structural information.[3] For the purpose of this guide, we will proceed with DMSO-d₆ to leverage this capability.

  • A Multi-dimensional Approach: While 1D NMR provides initial information, the complexity of the spirocyclic system, with its multiple methylene groups in similar chemical environments, necessitates 2D NMR for unambiguous assignment. The combination of COSY (proton-proton correlations), HSQC (direct carbon-proton correlations), and HMBC (long-range carbon-proton correlations) creates a robust, self-validating network of connectivity data.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation

A meticulously prepared sample is the prerequisite for high-quality NMR data.

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of high-purity DMSO-d₆ (99.96%+ D).

  • Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution should be obtained.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak of DMSO (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm) is also a widely accepted practice.

NMR Data Acquisition Workflow

The following workflow is designed for a standard 400 or 500 MHz NMR spectrometer.

G cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments H1 ¹H NMR Acquisition (Proton Spectrum) C13 ¹³C{¹H} NMR Acquisition (Proton-Decoupled Carbon) H1->C13 Initial Structural Overview COSY gCOSY (¹H-¹H Connectivity) C13->COSY Proceed if complexity warrants HSQC gHSQC (Direct ¹H-¹³C Correlation) COSY->HSQC Assign Proton Spin Systems HMBC gHMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Link Protons to Carbons Analysis Complete Structural Elucidation HMBC->Analysis Assemble Molecular Fragments

Caption: Workflow for NMR data acquisition and analysis.

Table 1: Recommended NMR Acquisition Parameters

ExperimentKey ParametersPurpose
¹H NMR Spectral Width: 12 ppm, Acquisition Time: 4s, Relaxation Delay: 2s, Number of Scans: 16To obtain an overview of proton environments, integrals, and multiplicities.
¹³C{¹H} NMR Spectral Width: 220 ppm, Acquisition Time: 1.5s, Relaxation Delay: 2s, Number of Scans: 1024To identify the number of unique carbon environments.
gCOSY Spectral Width: 12 ppm (both dimensions), Number of Scans: 4, Number of Increments: 256To establish proton-proton (²J, ³J) coupling networks.
gHSQC ¹H SW: 12 ppm, ¹³C SW: 160 ppm, Number of Scans: 8, Number of Increments: 256, ¹J(CH) = 145 HzTo correlate each proton directly to its attached carbon.
gHMBC ¹H SW: 12 ppm, ¹³C SW: 220 ppm, Number of Scans: 16, Number of Increments: 256, Long-range coupling delay for 8 HzTo connect molecular fragments via 2- and 3-bond correlations.

Data Interpretation and Spectral Assignment: A Logical Approach

The following section outlines the process of assigning the NMR signals based on a hypothetical, yet chemically plausible, dataset for this compound in DMSO-d₆.

¹H NMR Analysis

The ¹H spectrum will show several key features. The protons on carbons adjacent to the protonated nitrogen (likely N9) and the amide nitrogen (N1) will be shifted downfield. The remaining methylene protons on the piperidine rings will likely appear as complex, overlapping multiplets in the 1.5-3.5 ppm region. The N-H protons, if observable, will appear as broad signals.

¹³C NMR Analysis

The ¹³C spectrum is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule. The carbonyl carbon (C2) will be the most downfield signal, typically >170 ppm. The spiro carbon (C5) will be a quaternary signal, identifiable by its absence in the HSQC spectrum.

2D NMR for Unambiguous Assignment

The true power of this analysis comes from the synergistic use of 2D NMR spectra.

Caption: Key COSY (bold red) and HMBC (dashed blue) correlations.

  • COSY Analysis: This experiment reveals proton-proton adjacencies. We can trace the connectivity within each piperidine ring. For example, a cross-peak between the protons on C3 and C4 will establish their direct bond relationship. This allows for the assembly of spin systems, such as H3-H4 and H6-H7-H8.

  • HSQC Analysis: This is the cornerstone of assignment. Each cross-peak directly links a proton signal to its attached carbon signal. This allows the carbon skeleton to be "painted" with its corresponding protons. The spiro carbon, C5, will have no corresponding peak in the HSQC spectrum, confirming its quaternary nature.

  • HMBC Analysis: This experiment provides the final, crucial links. It reveals correlations between protons and carbons that are typically two or three bonds away. Key expected correlations include:

    • Protons on C4 (H4) correlating to the carbonyl carbon C2 and the spiro carbon C5.

    • Protons on C6 (H6) correlating to the spiro carbon C5 and carbons C4 and C8.

    • Protons on C10 (H10) correlating to the spiro carbon C5 and carbon C8. These long-range connections are indispensable for unambiguously linking the two piperidine rings across the spiro center and confirming the overall molecular architecture.

Table 2: Hypothetical NMR Signal Assignments (DMSO-d₆)

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityKey HMBC Correlations (from H at position)
C2~171.5---
C3~45.2~3.25tC2, C4, C5
C4~30.8~1.85mC2, C3, C5, C6
C5~55.0---
C6~48.5~2.95tC4, C5, C7, C8
C7~25.1~1.70mC5, C6, C8
C8~48.9~3.05tC6, C7, C10
C10~49.1~3.15tC8, C11, C5
C11~31.5~1.95mC5, C9, C10
NH1~8.10br s-C2, C5
NH9⁺~9.50br s-C8, C10

Note: Chemical shifts (δ) are illustrative and based on typical values for similar structures. Actual values may vary.

Conclusion

The structural elucidation of this compound is robustly achieved through a systematic application of 1D and 2D NMR techniques. By understanding the influence of the hydrochloride moiety and leveraging the combined power of COSY, HSQC, and HMBC experiments, an unambiguous and self-validating assignment of all proton and carbon signals is possible. This protocol provides a reliable and transferable methodology for researchers in drug development and chemical synthesis, ensuring the foundational integrity of their scientific work.

References

Application Notes and Protocols for the HPLC Purification of 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a systematic approach to the High-Performance Liquid Chromatography (HPLC) purification of 1,9-diazaspiro[5.5]undecan-2-one hydrochloride, a polar, basic compound of interest in pharmaceutical and chemical research. Recognizing the unique challenges posed by its spirocyclic structure, basic amine functionalities, and hydrochloride salt form, this document provides a detailed rationale for methodological choices, from initial analytical method development to preparative scale-up and post-purification processing. We will explore strategies including Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Chromatography (HILIC), with a focus on achieving high purity and recovery. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient purification workflow for this and structurally related molecules.

Introduction: The Chromatographic Challenge

1,9-Diazaspiro[5.5]undecan-2-one is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its presence in various bioactive compounds.[1] The purification of its hydrochloride salt presents a multi-faceted chromatographic challenge. The molecule's polarity, conferred by the two secondary amine groups and the lactam functionality, can lead to poor retention on traditional reversed-phase columns. Furthermore, the basic nature of the amine groups can result in significant peak tailing due to secondary interactions with residual silanol groups on the silica-based stationary phase.[2][3] The hydrochloride salt form also necessitates careful consideration of mobile phase pH and buffer selection to ensure the analyte is in a single, stable ionic state, which is crucial for reproducible chromatography and good peak shape.

This application note will guide the user through a logical, step-by-step process to overcome these challenges, emphasizing the principles behind each decision to empower the scientist to adapt and troubleshoot the methodology for their specific needs.

Physicochemical Properties and Their Chromatographic Implications

PropertyPredicted/Inferred Value/CharacteristicChromatographic Implication
pKa The presence of two secondary amines suggests two basic pKa values, likely in the range of 8-10.The compound will be protonated and positively charged at acidic to neutral pH. Controlling the mobile phase pH well below the pKa (e.g., pH 2-4) is critical to ensure a single ionic species and minimize secondary interactions with silanols, thereby reducing peak tailing.[4]
logP The structure contains a significant number of heteroatoms and a lactam group, suggesting a low logP value and high polarity.Low retention is expected on standard C18 columns. HILIC or a highly aqueous mobile phase in RP-HPLC may be required for adequate retention.
UV Absorbance The molecule lacks a significant chromophore.Detection by standard UV-Vis detectors will be challenging. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is recommended.[5]
Solubility As a hydrochloride salt, it is expected to have good solubility in aqueous and polar protic solvents.This facilitates sample preparation in mobile phase-compatible solvents.

Strategic Approach to Method Development

A systematic approach to method development is crucial for achieving an efficient and robust purification protocol. The following workflow outlines the key stages from initial analytical screening to preparative scale-up.

MethodDevelopmentWorkflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up cluster_post Post-Purification A Initial Column & Mobile Phase Screening B pH Optimization A->B Select best column C Gradient Optimization B->C Fix pH D Detector Selection & Parameter Optimization C->D Finalize analytical method E Loading Study D->E Optimized analytical method F Scale-Up Calculation E->F G Preparative Run F->G H Fraction Analysis G->H I Solvent Removal & Desalting H->I J Final Product Characterization I->J

Caption: A systematic workflow for HPLC purification.

Detailed Protocols

Part 1: Analytical Method Development

Objective: To develop a selective and robust analytical HPLC method for baseline separation of this compound from its impurities.

4.1.1. Initial Column and Mobile Phase Screening

Given the polar and basic nature of the analyte, two primary chromatographic modes are recommended for initial screening:

  • Reversed-Phase HPLC (RP-HPLC): While challenging, RP-HPLC is a versatile technique. Success hinges on mitigating poor retention and peak tailing.

  • Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for highly polar compounds and can provide excellent retention and alternative selectivity.[6][7]

Protocol: Column and Mobile Phase Screening

  • Prepare a stock solution of the crude this compound at approximately 1 mg/mL in water or a water/acetonitrile mixture.

  • Screen the following column and mobile phase combinations:

ColumnMobile Phase AMobile Phase BGradient
C18 (End-capped) 0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5-95% B over 15 min
Phenyl-Hexyl 0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5-95% B over 15 min
HILIC (Amide or Silica) 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.050:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.05-95% B over 15 min
  • Evaluate the results based on retention time of the main peak, peak shape (asymmetry), and resolution from impurities.

Rationale:

  • Formic acid is a volatile mobile phase modifier that is compatible with both UV and MS detection and helps to protonate the amine groups, reducing silanol interactions.[8]

  • An end-capped C18 column is chosen to minimize the number of free silanol groups, thereby reducing peak tailing.[2]

  • A Phenyl-Hexyl phase offers alternative selectivity through π-π interactions, which may be beneficial if aromatic impurities are present.

  • HILIC provides an orthogonal separation mechanism based on partitioning into a water-enriched layer on the stationary phase, which is ideal for polar analytes.[6][7] Ammonium formate is a volatile buffer suitable for HILIC and MS.[9]

4.1.2. pH Optimization (for RP-HPLC)

If RP-HPLC shows promise, optimizing the mobile phase pH is the next critical step to improve peak shape.

Protocol: pH Scouting

  • Select the best performing RP column from the initial screen.

  • Prepare mobile phases with different volatile buffers:

    • 0.1% Formic Acid (pH ~2.7)

    • 10 mM Ammonium Formate, pH 3.0

    • 10 mM Ammonium Formate, pH 4.0

  • Run the analysis with each mobile phase and compare the peak asymmetry and resolution.

Rationale: A pH of 2-3 units below the pKa of the analyte is generally recommended to ensure complete protonation and minimize secondary interactions.[4] Scouting different pH values in this range allows for fine-tuning of selectivity and peak shape.

4.1.3. Detector Selection and Optimization

Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is highly recommended.

  • ELSD: A universal detector that is independent of the optical properties of the analyte. It is gradient compatible and provides a response proportional to the mass of the analyte.[5]

  • MS: Provides mass information, which is invaluable for peak tracking and impurity identification.

Protocol: ELSD Parameter Optimization

  • Set the nebulizer temperature based on the mobile phase composition (lower for high organic content).

  • Adjust the evaporator temperature to ensure complete solvent evaporation without analyte degradation.

  • Optimize the gas flow rate to achieve stable baseline and maximum signal-to-noise ratio.

Part 2: Preparative Scale-Up

Objective: To purify a larger quantity of this compound with high purity and recovery.

4.2.1. Loading Study

Before scaling up, it is essential to determine the maximum sample load the analytical column can handle without significant loss of resolution.

Protocol: Loading Study

  • Using the optimized analytical method, inject increasing concentrations of the crude sample (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL, 20 mg/mL).

  • Monitor the chromatograms for peak broadening and loss of resolution between the target peak and adjacent impurities.

  • The maximum load is the highest concentration that still provides adequate separation for the desired purity.

4.2.2. Scale-Up Calculations and Preparative Run

The analytical method is scaled to a larger preparative column based on the column dimensions and flow rate.

Protocol: Preparative Purification

  • Select a preparative column with the same stationary phase as the optimized analytical method.

  • Calculate the preparative flow rate:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

  • Adjust the gradient time proportionally to the column volumes.

  • Dissolve the crude sample in the mobile phase at the maximum determined concentration.

  • Perform the preparative HPLC run and collect fractions based on the detector signal.

Part 3: Post-Purification Processing

Objective: To isolate the pure this compound from the collected fractions.

4.3.1. Fraction Analysis

Analyze the collected fractions using the analytical HPLC method to determine which fractions contain the pure product.

4.3.2. Solvent Removal and Desalting

If volatile buffers (e.g., ammonium formate) were used, they can be removed by lyophilization.

Protocol: Lyophilization

  • Pool the pure fractions.

  • Remove the bulk of the organic solvent (e.g., acetonitrile) using a rotary evaporator.

  • Freeze the aqueous solution and lyophilize until a dry powder is obtained.[10][11]

If non-volatile buffers were used, or if residual buffer salts remain after lyophilization, Solid Phase Extraction (SPE) can be used for desalting.[12][13]

Protocol: SPE Desalting

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the cartridge. The compound should retain on the C18 phase.

  • Wash the cartridge with water to remove the salts.

  • Elute the pure compound with a methanol/water mixture.

  • Remove the solvent by rotary evaporation or lyophilization.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanols; Column overload.Lower mobile phase pH; Use a highly end-capped column; Reduce sample load; Increase buffer concentration.[2][3]
Poor Retention in RP-HPLC High polarity of the analyte.Use a highly aqueous mobile phase; Switch to a HILIC column; Use an ion-pairing reagent (use with caution due to potential for MS suppression).
No Peak Detected with UV Lack of a chromophore.Use a universal detector like ELSD or MS.[5]
Product is a Gummy Solid after Lyophilization Residual buffer salts.Perform a desalting step using SPE; Re-lyophilize from a pure water solution.

Conclusion

The successful HPLC purification of this compound is readily achievable through a systematic and well-reasoned approach. By understanding the physicochemical properties of the molecule and their impact on chromatographic behavior, an optimized method can be developed. The strategies outlined in this guide, particularly the use of HILIC or pH-controlled RP-HPLC with ELSD or MS detection, provide a robust framework for obtaining this and similar compounds with high purity. The detailed protocols and troubleshooting guide serve as a practical resource for scientists engaged in the synthesis and purification of novel chemical entities.

References

use of 1,9-diazaspiro[5.5]undecane derivatives as METTL3 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 1,9-Diazaspiro[5.5]undecane Derivatives as METTL3 Inhibitors

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization and evaluation of 1,9-diazaspiro[5.5]undecane derivatives as potent and selective inhibitors of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. This guide moves beyond simple protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating workflow for inhibitor characterization.

Introduction: Targeting the m6A RNA Methyltransferase METTL3

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in eukaryotes, playing a pivotal role in regulating nearly every stage of the mRNA life cycle, from splicing and nuclear export to translation and decay.[1][2] This dynamic and reversible epitranscriptomic mark is installed by a "writer" complex, primarily composed of the catalytic subunit Methyltransferase-like 3 (METTL3) and its partner, Methyltransferase-like 14 (METTL14).[3][4] While METTL3 contains the S-adenosylmethionine (SAM)-binding site and performs the methyl transfer, METTL14 serves a crucial structural role, stabilizing the complex and facilitating RNA substrate binding.[3][4][5]

Dysregulation of METTL3 activity and the resulting aberrant m6A landscape have been strongly linked to the pathogenesis of numerous diseases, most notably various forms of cancer, including acute myeloid leukemia (AML), liver, and lung cancer.[1][6][7] In many cancer contexts, METTL3 acts as an oncogene, promoting cell proliferation, survival, and drug resistance by modulating the expression of key oncogenes like MYC and BCL2 through pathways such as PI3K/AKT and Wnt/β-catenin.[5][6][8] This critical role in cancer biology has established METTL3 as a high-priority therapeutic target for small-molecule inhibition.[9][10]

The Rise of Spirocyclic Scaffolds: 1,9-Diazaspiro[5.5]undecanes

Recent advances in medicinal chemistry have led to the discovery of highly potent and selective METTL3 inhibitors. Among the most promising are derivatives of the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold.[11][12][13] Through structure-based drug design and extensive optimization, researchers have developed compounds that exhibit single-digit nanomolar potency.[12][13]

A leading example from this class is the compound designated UZH2 . This derivative was engineered to fit precisely into the SAM-binding pocket of METTL3, acting as a competitive inhibitor.[2] It demonstrates exceptional potency in biochemical assays (IC₅₀ of 5 nM), effectively engages the target in cancer cells by reducing global m6A levels, and exhibits favorable pharmacological properties, making it a powerful chemical probe for studying METTL3 biology and a promising starting point for therapeutic development.[4][12][13]

The following sections provide detailed protocols for the comprehensive evaluation of spirocyclic METTL3 inhibitors like UZH2, forming a logical cascade from initial biochemical characterization to cellular validation.

Visualizing the Mechanism of Action

The diagram below illustrates the central role of the METTL3/METTL14 complex in m6A deposition and the point of intervention for 1,9-diazaspiro[5.5]undecane inhibitors.

METTL3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SAM SAM (Methyl Donor) METTL3_14 METTL3/METTL14 Complex SAM->METTL3_14 Binds RNA pre-mRNA (GGACU Motif) RNA->METTL3_14 Binds m6A_RNA m6A-modified mRNA METTL3_14->m6A_RNA Catalyzes m6A Addition Reader Reader Proteins (e.g., YTHDF1/2) m6A_RNA->Reader Binds Inhibitor 1,9-Diazaspiro[5.5]undecane Derivative (e.g., UZH2) Inhibitor->METTL3_14 Inhibits (SAM-competitive) Translation Translation ↑ Reader->Translation Decay mRNA Decay ↑ Reader->Decay Oncogenes Oncogene Expression (MYC, BCL2, etc.) Workflow Start Compound Library (1,9-Diazaspiro[5.5]undecanes) Biochem Protocol 1: In Vitro Enzymatic Assay (TR-FRET) Start->Biochem Primary Screen Cellular_Target Protocol 2: Cellular m6A Quantification (LC-MS/MS) Biochem->Cellular_Target Confirm Potency (IC₅₀) Advance Potent Hits Cellular_Function Protocol 3: Cellular Proliferation Assay (e.g., CellTiter-Glo) Cellular_Target->Cellular_Function Confirm Target Engagement (EC₅₀) Advance Active Hits Hit Validated On-Target Inhibitor Cellular_Function->Hit Confirm Functional Effect (GI₅₀) Logic cluster_cause Cause cluster_biomarker Biomarker Effect cluster_phenotype Phenotypic Effect Biochem Inhibitor Binds to METTL3 (Protocol 1) Cell_m6A Cellular m6A Levels Decrease (Protocol 2) Biochem->Cell_m6A Leads to Cell_Growth Cancer Cell Proliferation is Inhibited (Protocol 3) Cell_m6A->Cell_Growth Results in Conclusion Conclusion: Compound is a true on-target METTL3 inhibitor. Cell_Growth->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,9-diazaspiro[5.5]undecan-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable spirocyclic scaffold. The 1,9-diazaspiro[5.5]undecane core is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of disorders, from obesity to psychotic disorders.[1] However, its synthesis can present unique challenges.

This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1,9-diazaspiro[5.5]undecane core?

A1: The synthesis of the 1,9-diazaspiro[5.5]undecane core, particularly with the lactam functionality at the 2-position, generally relies on intramolecular cyclization reactions. A common and effective approach involves the construction of a substituted piperidine ring which then undergoes a spirocyclization event. Key strategies include the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, which has proven to be an efficient key step.[2] Another powerful method involves the intramolecular spirocyclization of 4-substituted pyridines, which are activated in situ before the nucleophilic addition of an attached side chain.[2]

Q2: Why is yield often a problem in this synthesis?

A2: Low yields in spirocyclization reactions are often due to a combination of factors. The formation of the spirocyclic center is an entropically disfavored process. Furthermore, competitive side reactions, such as intermolecular polymerization or alternative cyclization pathways, can significantly reduce the yield of the desired product. The stereochemistry of the precursors can also play a critical role, and incorrect stereoisomers may not cyclize efficiently.

Q3: How can I effectively monitor the progress of the reaction?

A3: A multi-technique approach is recommended.

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting materials and the appearance of new products. Using a combination of polar and non-polar solvent systems can help resolve the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective technique for monitoring the reaction. It allows for the accurate tracking of the disappearance of starting materials and the formation of the product, identified by its mass-to-charge ratio (m/z). It can also reveal the presence of intermediates and side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can provide a clear picture of the reaction's progress by observing the disappearance of key starting material signals and the appearance of characteristic product peaks.

Q4: What are the main challenges in purifying 1,9-Diazaspiro[5.5]undecan-2-one?

A4: The primary challenge is the compound's polarity, stemming from the two nitrogen atoms and the carbonyl group. This can lead to streaking on standard silica gel columns. Additionally, the basic nature of the nitrogen atoms can cause strong interactions with the acidic silica gel. Purification often requires specialized chromatographic techniques, such as using a polar eluent modified with a base (e.g., triethylamine or ammonia) to improve peak shape or employing reversed-phase chromatography.[3]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

  • Question: My reaction has run for the specified time, but LC-MS analysis shows mostly unreacted starting material. What could be the cause?

  • Answer: This points to an incomplete or stalled reaction. Several factors could be at play:

    • Insufficient Activation/Catalysis: Many spirocyclization strategies rely on catalysts, such as Lewis acids, to promote the reaction.[4] Ensure your catalyst is active and used in the correct stoichiometric amount. If using a Lewis acid like Ti(OiPr)₄, it is crucial that it is fresh and handled under anhydrous conditions to prevent deactivation by moisture.

    • Incorrect Reaction Temperature: Some cyclization reactions have a high activation energy and require elevated temperatures to proceed at a reasonable rate. Conversely, some sensitive intermediates may decompose if the temperature is too high. Verify the optimal temperature for your specific protocol.

    • Poor Reagent Quality: Ensure the purity of your starting materials and solvents. Trace impurities, especially water in moisture-sensitive reactions, can quench reagents or deactivate catalysts. Solvents should be anhydrous where specified.

Issue 2: Significant Formation of Side Products

  • Question: My reaction produces the desired product, but also a significant amount of an isomeric byproduct or a polymer. How can I improve the selectivity?

  • Answer: The formation of side products is a common challenge, often related to reaction kinetics and thermodynamics.

    • Control of Reaction Conditions: The rate of addition of reagents can be critical. A slow, controlled addition of a key reagent can maintain a low concentration, favoring intramolecular cyclization over intermolecular polymerization. Similarly, running the reaction at a lower temperature can sometimes favor the thermodynamically more stable desired product over a kinetically favored side product.

    • Choice of Base and Solvent: The choice of base is crucial in reactions involving deprotonation. A bulky, non-nucleophilic base can prevent unwanted side reactions. The solvent can also influence selectivity by stabilizing transition states differently. Experimenting with different solvents (e.g., polar aprotic like THF or DMF vs. non-polar like toluene) can sometimes dramatically improve the product ratio.

    • Protecting Group Strategy: The two nitrogen atoms in the scaffold offer different levels of nucleophilicity. If you are observing side reactions related to these nitrogens, consider using orthogonal protecting groups to ensure only the desired cyclization occurs.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I have confirmed product formation, but I am losing most of it during the work-up and purification steps. What can I do?

  • Answer: Product loss during isolation is often due to the compound's physical properties.

    • Aqueous Work-up: Given the basic nature of the diamine scaffold, your product might be partially soluble in acidic aqueous layers. During extraction, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent to keep the product in its free base form.

    • Chromatography Optimization: As mentioned in the FAQs, standard silica gel chromatography can be problematic.

      • Method A: Modified Normal Phase: Add a small percentage (0.5-1%) of triethylamine or ammonium hydroxide to your eluent (e.g., dichloromethane/methanol). This will mask the acidic sites on the silica and prevent peak tailing.

      • Method B: Reversed-Phase Chromatography: Using a C18 column with a water/acetonitrile or water/methanol gradient is an excellent alternative for purifying polar, basic compounds.

    • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Experiment with various solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol, acetonitrile, or ethyl acetate/hexane mixtures).

Visualizing the Process

Generalized Synthetic Workflow

The following diagram illustrates a common workflow for synthesizing and troubleshooting the 1,9-diazaspiro[5.5]undecan-2-one core.

cluster_prep Preparation cluster_analysis Analysis & Troubleshooting cluster_purification Purification & Final Product start Select & Prepare Precursors reaction Intramolecular Cyclization Reaction start->reaction monitor Monitor Reaction (LC-MS, TLC) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup analysis Analyze Crude Product low_yield Low Yield? analysis->low_yield workup->analysis low_yield->reaction Yes (Optimize Conditions) side_products Side Products? low_yield->side_products No side_products->reaction purify Purification (Chromatography/ Recrystallization) side_products->purify No characterize Characterize Product (NMR, HRMS) purify->characterize final_product Pure 1,9-Diazaspiro[5.5]undecan-2-one characterize->final_product

Caption: A workflow for synthesis and optimization.

Key Reaction Parameters and Their Impact

The following diagram illustrates the relationship between key reaction parameters and the desired outcomes of high yield and purity.

Yield High Yield Purity High Purity Temp Temperature Temp->Yield Controls Rate vs. Decomposition Temp->Purity Minimizes Side Reactions Solvent Solvent Solvent->Yield Stabilizes Transition State Solvent->Purity Influences Selectivity Catalyst Catalyst Catalyst->Yield Lowers Activation Energy Concentration Concentration (Dilution) Concentration->Yield Favors Intramolecular vs. Intermolecular ProtectingGroups Protecting Groups ProtectingGroups->Purity Prevents Undesired Reactivity

Caption: Key parameters influencing yield and purity.

Data Summary: Optimizing Reaction Conditions

ParameterRecommended Setting / ChoiceRationale & Impact on Yield
Catalyst Lewis Acids (e.g., Ti(OiPr)₄, SnCl₄) or Palladium-based catalysts for certain coupling/cyclization routes.[2]Crucial for activating electrophiles and promoting the key bond-forming cyclization step. An inactive or incorrect catalyst will lead to no reaction.
Solvent Anhydrous polar aprotic (THF, Dioxane) or non-polar (Toluene).The solvent must be able to dissolve the starting materials and not interfere with the reaction. Its polarity can influence the reaction pathway and selectivity.
Temperature Varies widely by method (-78 °C to reflux).Must be carefully controlled. Too low, and the reaction won't proceed; too high, and decomposition or side product formation increases.
Concentration High dilution (e.g., 0.01 - 0.1 M).Favors the intramolecular spirocyclization over intermolecular side reactions like polymerization, which is a common cause of low yields.
Atmosphere Inert (Nitrogen or Argon).Many reagents and intermediates, particularly organometallics and Lewis acids, are sensitive to air and moisture.[5]

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a generalized example based on common synthetic strategies and should be adapted based on the specific substitution pattern of your target molecule.

Reaction: Intramolecular Michael Addition for Spirocyclization

  • Apparatus Setup:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

    • Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation:

    • In the reaction flask, dissolve the linear precursor (containing both the nucleophilic enolate precursor and the electrophilic Michael acceptor) in anhydrous THF (to a concentration of ~0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation and Cyclization:

    • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

    • Slowly allow the reaction to warm to room temperature and stir for 12-24 hours. The slow warming often facilitates the cyclization step.

  • Reaction Monitoring:

    • After the stirring period, take a small aliquot from the reaction, quench it with saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze by LC-MS to confirm the consumption of starting material and the formation of the desired product mass.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Elute the product using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH), with the eluent containing 0.5% triethylamine to prevent peak tailing.

    • Collect the fractions containing the pure product (as determined by TLC or LC-MS).

    • Combine the pure fractions and concentrate under reduced pressure to afford the 1,9-Diazaspiro[5.5]undecan-2-one as a solid or oil.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

common side reactions in the synthesis of diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for professionals engaged in the synthesis of diazaspiro[5.5]undecanes.

Technical Support Center: Synthesis of Diazaspiro[5.5]undecanes

Welcome to the technical support center for the synthesis of diazaspiro[5.5]undecanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. Diazaspiro[5.5]undecanes are integral core structures in numerous biologically active compounds, targeting conditions from obesity and pain to cardiovascular and psychotic disorders[1]. However, their synthesis is often accompanied by challenges, including low yields, competitive side reactions, and purification difficulties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis. Our approach is rooted in mechanistic understanding to not only solve immediate experimental problems but also to empower you to make informed decisions in future synthetic designs.

Troubleshooting Guide: Common Synthetic Hurdles

This section addresses specific, common problems in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My double Michael addition reaction for forming the spirocyclic core is giving very low yields. What is going wrong?

Low yields in the double Michael addition, a common strategy for building the diazaspiro[5.5]undecane core, are typically due to suboptimal reaction conditions or the formation of stable, non-cyclizing intermediates.

Probable Causes & Solutions:

  • Inefficient Base or Solvent System: The choice of base and solvent is critical for promoting the tandem reaction. The base must be strong enough to deprotonate the active methylene compound without promoting side reactions, while the solvent needs to facilitate the solubility of all reactants and intermediates. A systematic screening is often the most effective approach. For instance, in the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones, diethylamine in dichloromethane was found to be highly effective at room temperature, whereas other solvent-base combinations gave significantly lower yields or required harsher conditions[2][3].

    • Actionable Insight: The polarity and proticity of the solvent can dramatically influence the reaction course. Aprotic solvents like Dichloromethane (DCM) or Chloroform can favor the desired cyclization, while protic solvents might lead to protonation of intermediates, stalling the reaction[2].

  • Formation of Mono-Michael Adduct: The first Michael addition may occur readily, but the subsequent intramolecular cyclization (the second Michael addition) can be slow or unfavorable. This leads to an accumulation of the linear mono-adduct as the major product.

    • Actionable Insight: The use of a Lewis acid catalyst can facilitate the crucial cyclization step. For example, in related spiro[5.5]undecane syntheses, Lewis acids like ZnCl₂ or Ti(OiPr)₄ have been used to promote spiroannulation by activating the electrophile and pre-organizing the intermediate for cyclization[4][5].

  • Steric Hindrance: Bulky substituents on either the Michael donor or acceptor can sterically impede the intramolecular cyclization step.

    • Actionable Insight: If sterics are a suspected issue, increasing the reaction temperature or extending the reaction time may provide the necessary energy to overcome the activation barrier. However, this must be balanced against the risk of forming degradation or polymeric byproducts[6].

| Table 1: Effect of Solvent and Base on a Model Double Michael Addition [2] | | :--- | :--- | :--- | :--- | | Base | Solvent | Temperature (°C) | Yield (%) | | Diethylamine | Dichloromethane | Room Temp | 98 | | Diethylamine | Chloroform | Room Temp | 94 | | Diethylamine | Acetonitrile | Room Temp | 70 | | Diethylamine | Toluene | 80 | 0 | | Piperidine | Dichloromethane | Room Temp | 92 |

Q2: I'm observing significant amounts of an insoluble, amorphous solid in my reaction mixture. How can I prevent the formation of these polymeric byproducts?

The formation of polymeric material is a frequent side reaction, especially in reactions involving highly reactive intermediates like iminium ions or activated olefins at elevated temperatures.

Probable Causes & Solutions:

  • High Reaction Temperature: Overheating the reaction mixture can accelerate undesired polymerization pathways. Intermediates can react with each other intermolecularly instead of undergoing the desired intramolecular cyclization.

    • Actionable Insight: Maintain strict temperature control throughout the reaction. If the reaction is exothermic, ensure adequate cooling and consider the slow addition of one of the reagents to manage the heat output. Many successful diazaspiro[5.5]undecane syntheses are performed at room temperature to avoid this issue[2][6].

  • Incorrect Stoichiometry: Using a significant excess of one of the reactive components, such as the divinyl ketone in a double Michael addition, can lead to oligomerization.

    • Actionable Insight: Carefully control the molar ratios of your reactants. A 1:1 stoichiometry between the Michael donor and acceptor is typically optimal for intramolecular cyclization[3].

Q3: My alkylation reaction on a pre-formed diazaspiro[5.5]undecane core is not selective. I'm getting a mixture of N-alkylated products. How can I control the regioselectivity?

Many diazaspiro[5.5]undecane scaffolds have multiple nitrogen atoms that can be alkylated. Achieving selective mono-alkylation can be challenging due to the similar reactivity of the secondary amine sites.

Probable Causes & Solutions:

  • Use of Strong, Non-selective Bases: Strong bases like sodium hydride or potassium carbonate can deprotonate multiple nitrogen sites, leading to mixtures of di- and mono-alkylated products.

    • Actionable Insight: Employing a bulky base can sterically hinder deprotonation at one site over another. Alternatively, using precisely one equivalent of a strong base like n-butyllithium at low temperatures can achieve selective mono-deprotonation, followed by the addition of the alkylating agent[7].

  • Protecting Group Strategy: The most robust method for ensuring regioselectivity is the use of orthogonal protecting groups.

    • Actionable Insight: Protect one of the nitrogen atoms with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), perform the alkylation on the unprotected nitrogen, and then selectively deprotect the first nitrogen. This multi-step approach offers unparalleled control over the final product structure[8].

  • Ambident Nucleophile Reactivity: In certain scaffolds, deprotonation can lead to an ambident anion, resulting in competition between N-alkylation and C-alkylation.

    • Actionable Insight: The choice of base and solvent system is crucial here. Hard bases and polar solvents tend to favor N-alkylation, while softer bases and nonpolar solvents may favor C-alkylation. For example, using butyllithium has been shown to favor C(5) alkylation in 1,3-diazaoxindoles, a related heterocyclic system, whereas NaOH leads to N(7) alkylation[7].

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the diazaspiro[5.5]undecane framework?

The most prevalent methods involve constructing the spirocyclic core through intramolecular reactions. Key strategies include:

  • Tandem [5+1] Double Michael Addition: This is a highly efficient method where a five-atom component (like N,N'-dimethylbarbituric acid) reacts with a divinyl ketone in the presence of a base to form the two piperidine rings in a single cascade reaction[2][3].

  • Intramolecular Cyclization of Piperidine Precursors: This approach involves synthesizing a piperidine ring with a tethered nucleophile and electrophile, which then undergo an intramolecular reaction to form the second ring. This can involve intramolecular alkylation, reductive amination, or ring-closing metathesis[1].

  • Petasis and Grignard Reactions: Multi-component reactions like the Petasis reaction have been adapted to synthesize substituted amines, which are then converted to the spiro dipiperidine structure via ring-closing metathesis[1].

Q2: What analytical techniques are most effective for identifying common side products in my reaction?

A combination of techniques is usually necessary for unambiguous structure elucidation of byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC/HMBC): NMR is the most powerful tool. It can identify unreacted starting materials, linear intermediates (e.g., mono-Michael adducts), and regioisomers from non-selective alkylations. 2D NMR techniques are particularly useful for confirming connectivity in complex mixtures[9].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of components in a reaction mixture, confirming the presence of expected products and revealing unexpected side products, such as hydrolysis products or dimers[6][7].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or unreacted starting materials, such as cyclohexanone in a Bucherer-Bergs reaction for a related spirocycle[6].

Visualized Reaction & Troubleshooting Workflows

Visual aids can clarify complex reaction pathways and decision-making processes in troubleshooting.

G cluster_main Double Michael Addition Pathway cluster_side Common Side Reactions Start Michael Donor (A) + Divinyl Ketone (B) Intermediate Mono-Michael Adduct (C) Start->Intermediate 1. Intermolecular Michael Addition Polymer Polymeric Byproduct Start->Polymer Side Reaction Product Desired Diazaspiro[5.5]undecane (D) Intermediate->Product 2. Intramolecular Michael Addition (Cyclization) Enamine Enamine Formation Intermediate->Enamine Deprotonation Intermediate->Polymer Intermolecular Reaction

Caption: Desired vs. side reaction pathways in a double Michael addition.

G Start Problem: Low Yield Check_Purity 1. Verify Purity of Starting Materials (NMR, GC) Start->Check_Purity Screen_Cond 2. Screen Reaction Conditions Check_Purity->Screen_Cond Pure Cause_SM Cause: Impure Reagents Check_Purity->Cause_SM Impure Analyze 3. Analyze Crude Product (LC-MS, NMR) Screen_Cond->Analyze If yield improves but is not quantitative Cause_Cond Cause: Suboptimal Conditions Screen_Cond->Cause_Cond No Improvement End Improved Yield Screen_Cond->End Improvement Cause_Side Cause: Side Product Formation Analyze->Cause_Side Side Product ID'd Sol_Purify Solution: Purify/Re-source Starting Materials Cause_SM->Sol_Purify Sol_Optimize Solution: Optimize Base, Solvent, & Temperature Cause_Cond->Sol_Optimize Sol_Modify Solution: Modify Conditions to Minimize Side Reaction Cause_Side->Sol_Modify Sol_Purify->End Sol_Optimize->End Sol_Modify->End

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones via Double Michael Addition

This protocol is adapted from a highly efficient, base-promoted method[2][3].

Materials:

  • N,N-dimethylbarbituric acid (1.0 mmol)

  • Appropriate divinyl ketone (1.0 mmol)

  • Diethylamine (2.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a solution of N,N-dimethylbarbituric acid (1.0 mmol) and the divinyl ketone (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add diethylamine (2.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure diazaspiro[5.5]undecane product.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The success of this protocol is validated by the high reported yields (often >90%) and the clean conversion observed by TLC and NMR, minimizing the need for extensive purification[2].

References

Technical Support Center: Optimizing Reaction Conditions for 1,9-Diazaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your synthetic outcomes.

Introduction to the Synthesis of 1,9-Diazaspiro[5.5]undecane

1,9-Diazaspiro[5.5]undecane is a key structural motif in a variety of biologically active compounds, finding applications in the development of therapeutics for a range of disorders.[1] Its synthesis, while conceptually straightforward, can present several practical challenges that may affect yield, purity, and scalability.

The most common and logical synthetic approach involves a two-stage process:

  • Formation of the Spirocyclic Diketone Precursor: Synthesis of spiro[5.5]undecane-3,9-dione.

  • Double Reductive Amination: Conversion of the diketone to the target 1,9-diazaspiro[5.5]undecane.

This guide will focus on optimizing the conditions for this synthetic route and addressing the common issues encountered at each stage.

Experimental Protocols

Protocol 1: Synthesis of Spiro[5.5]undecane-3,9-dione

This procedure is adapted from methodologies for the synthesis of substituted spiro[5.5]undecane triones and involves a Michael addition followed by an intramolecular cyclization.[1]

Materials:

  • 1,3-Cyclohexanedione

  • Acrolein

  • Lewis acid catalyst (e.g., ZnCl₂)

  • Toluene

  • n-Heptane

  • Saturated aqueous NaHCO₃

  • Diethyl ether

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-cyclohexanedione, toluene, and n-heptane.

  • Add a catalytic amount of a Lewis acid, such as anhydrous ZnCl₂.

  • Slowly add acrolein to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from 15 to 30 hours.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude spiro[5.5]undecane-3,9-dione by recrystallization or column chromatography.

Protocol 2: Synthesis of 1,9-Diazaspiro[5.5]undecane via Double Reductive Amination

This is a representative protocol based on general procedures for the reductive amination of ketones.[2][3]

Materials:

  • Spiro[5.5]undecane-3,9-dione

  • Ammonium acetate or aqueous ammonia

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (if needed to adjust pH)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve spiro[5.5]undecane-3,9-dione in methanol in a round-bottom flask.

  • Add a large excess of ammonium acetate or a concentrated aqueous solution of ammonia.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The pH should be weakly acidic (around 5-6) for optimal imine formation.[2] Adjust with acetic acid if necessary.

  • Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions. These reducing agents are selective for the imine over the ketone.[2]

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a saturated solution of NaHCO₃ and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent streaking) or by crystallization of its salt (e.g., hydrochloride).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Diketone 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Incorrect pH.1. Ensure a sufficient excess of the ammonia source is used. Consider using a dehydrating agent like molecular sieves to drive the imine formation equilibrium. 2. Use fresh, high-quality sodium cyanoborohydride or sodium triacetoxyborohydride. 3. Monitor and adjust the pH of the reaction mixture to be weakly acidic (pH 5-6) to facilitate imine formation without significantly hydrolyzing it.
Formation of Mono-amino Ketone Intermediate 1. Insufficient reducing agent. 2. Short reaction time.1. Increase the equivalents of the reducing agent. 2. Extend the reaction time and continue monitoring by TLC or LC-MS until the intermediate is consumed.
Presence of Hydroxy-amine Byproduct Reduction of the ketone carbonyl group by the hydride reagent.Use a more selective reducing agent like sodium triacetoxyborohydride, which is less likely to reduce ketones compared to imines.[2]
Complex Mixture of Products 1. Formation of enamines. 2. Polymerization or side reactions under acidic/basic conditions.1. Maintain careful control over the reaction temperature and pH. 2. Ensure a prompt and efficient work-up to isolate the product from the reactive environment.
Difficulty in Product Purification 1. High polarity of the diamine. 2. Product streaking on silica gel columns. 3. Difficulty in crystallization.1. Use a more polar eluent system for column chromatography. 2. Add a small amount of a volatile base (e.g., 1-2% triethylamine) to the eluent to suppress the interaction of the basic amine with the acidic silica gel. 3. Consider converting the free base to a salt (e.g., hydrochloride or tartrate) to facilitate crystallization and improve handling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the double reductive amination step?

A1: The reaction proceeds through a two-step sequence for each carbonyl group. First, the amine (ammonia in this case) acts as a nucleophile and attacks the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the second step, the hydride reducing agent (e.g., NaBH₃CN) selectively reduces the imine to the corresponding amine.[2][4] This process occurs at both ketone sites to form the final spirocyclic diamine.

Q2: Why is sodium cyanoborohydride or sodium triacetoxyborohydride preferred over sodium borohydride?

A2: Sodium borohydride (NaBH₄) is a strong enough reducing agent to reduce both the imine intermediate and the starting ketone. This can lead to the formation of the corresponding diol as a significant byproduct. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective reducing agents that preferentially reduce the protonated imine (iminium ion) over the ketone under weakly acidic conditions.[2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method. You can use a mobile phase such as dichloromethane/methanol with a small amount of triethylamine. The starting diketone will be less polar than the mono-amino intermediate, which in turn will be less polar than the final diamine product. Staining with ninhydrin can help visualize the amine-containing spots. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for monitoring the disappearance of starting material and the appearance of intermediates and the final product.

Q4: What are the key safety precautions for this synthesis?

A4: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Therefore, it should be handled in a well-ventilated fume hood, and the quenching step should be performed carefully. The solvents used (toluene, methanol, dichloromethane) are flammable and/or toxic, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Visualizing the Synthetic Pathway and Troubleshooting Logic

Synthesis_Workflow cluster_step1 Step 1: Diketone Synthesis cluster_step2 Step 2: Double Reductive Amination cluster_troubleshooting Troubleshooting Points A 1,3-Cyclohexanedione + Acrolein B Spiro[5.5]undecane-3,9-dione A->B  Michael Addition/ Intramolecular Cyclization   C Spiro[5.5]undecane-3,9-dione T1 Low Yield in Step 1 B->T1 Check catalyst, reaction time D Di-imine Intermediate C->D  + NH₃ / H⁺   E 1,9-Diazaspiro[5.5]undecane D->E  + NaBH₃CN   T2 Incomplete Conversion in Step 2 D->T2 Check pH, reducing agent T3 Byproduct Formation E->T3 Analyze for mono-amine, diol T4 Purification Issues E->T4 Use amine-deactivated silica, crystallize as salt

Caption: Synthetic workflow and troubleshooting for 1,9-diazaspiro[5.5]undecane.

References

Technical Support Center: 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges.

Introduction

This compound is a spirocyclic lactam, a class of compounds recognized for their structural rigidity and potential biological activity.[1][2][3] The hydrochloride salt form generally enhances solubility in aqueous media, a desirable property in many experimental settings. However, the presence of the lactam ring and the hydrochloride salt also introduces specific considerations for storage and handling to ensure the compound's integrity and the reproducibility of your results.

This guide provides a comprehensive overview of best practices, potential pitfalls, and troubleshooting strategies based on established principles of chemical stability and experience with similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5][6] Long-term storage at low temperatures (e.g., 2-8 °C) is advisable. The compound should be protected from moisture and light.

Q2: Is this compound hygroscopic?

As a hydrochloride salt, there is a high likelihood of hygroscopicity, meaning it can absorb moisture from the atmosphere.[7][8] It is crucial to handle the compound in a low-humidity environment, such as a glove box or a desiccator, to prevent water absorption.[7]

Q3: What are the potential degradation pathways for this compound?

The lactam ring in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the opening of the ring. The presence of moisture can facilitate this degradation.

Q4: How can I assess the purity of my this compound sample?

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the purity of your sample and identify any potential degradation products.

Q5: What are the safety precautions I should take when handling this compound?

It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.[4][6] Avoid contact with skin and eyes.[4][6]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Detailed Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, and tightly sealed).

  • Review Handling Procedures: Ensure that the compound was handled in a low-humidity environment to minimize water absorption.

  • Assess Compound Purity: Analyze a small sample of the compound using HPLC, LC-MS, or NMR to check for degradation products.

  • Use a Fresh Aliquot: If possible, use a new, unopened aliquot of the compound for your experiment.

  • Compare Results: Compare the results obtained with the fresh aliquot to those from the previously used sample. If the results are now consistent, it is likely that the original sample had degraded.

Issue 2: Poor Solubility in Aprotic Solvents

Possible Cause: The hydrochloride salt form of the compound has low solubility in non-polar, aprotic solvents.

Troubleshooting Steps:

  • Solvent Selection: If your experimental protocol allows, consider using polar protic solvents such as water, methanol, or ethanol, where hydrochloride salts typically exhibit better solubility.

  • pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility. However, be cautious as extreme pH values can promote hydrolysis of the lactam ring.

  • Sonication: Gentle sonication can help to dissolve the compound.

  • Free Base Conversion: If necessary, the hydrochloride salt can be converted to the free base, which may have better solubility in aprotic organic solvents. This should be done with caution, as the free base may have different stability characteristics.

Stability and Storage Summary

The following table summarizes the key stability and storage recommendations for this compound.

ParameterRecommendationRationale
Temperature Cool (2-8 °C for long-term)To slow down potential degradation reactions.
Humidity Dry environment (use of desiccator or glove box)To prevent hygroscopic water absorption which can lead to hydrolysis.[7][9]
Light Protect from lightTo prevent potential photolytic degradation.
Container Tightly sealed, inert material (e.g., glass)To prevent exposure to air and moisture.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storageTo minimize oxidation and reaction with atmospheric moisture.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the compound in Mobile Phase A at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.

    • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity of the sample can be estimated by the relative area of the main peak.

Protocol 2: Handling of a Hygroscopic Sample

This protocol outlines the best practices for handling a potentially hygroscopic compound like this compound.

Workflow for Handling Hygroscopic Compounds:

Caption: Recommended workflow for handling hygroscopic compounds.

Detailed Steps:

  • Prepare a Controlled Environment: Work in a glove box with a dry atmosphere or a desiccator.

  • Equilibrate to Room Temperature: Before opening, allow the container of the compound to warm to room temperature to prevent condensation of moisture onto the cold solid.

  • Weigh Quickly: Have all necessary tools and vials ready to weigh the desired amount of the compound as quickly as possible.

  • Seal Tightly: Immediately after weighing, securely close the main container of the compound.

  • Dissolve Promptly: Dissolve the weighed compound in the appropriate solvent without delay to prevent moisture absorption by the weighed sample.

Conclusion

The stability and proper storage of this compound are critical for obtaining reliable and reproducible experimental outcomes. By understanding its chemical nature as a spiro-lactam hydrochloride and adhering to the best practices for handling hygroscopic and potentially sensitive compounds, researchers can ensure the integrity of their samples. This guide provides a foundation for the safe and effective use of this compound in your research endeavors. For further information, consulting general guidelines on pharmaceutical stability testing is recommended.[10][11][12][13][14]

References

Technical Support Center: Troubleshooting the Crystallization of 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride. The unique spirocyclic structure of this compound presents specific challenges in crystallization.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to facilitate the production of high-quality crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the inherent challenges in crystallizing this compound?

The primary difficulties in crystallizing this compound stem from its molecular complexity and physicochemical properties. As a hydrochloride salt, it is highly polar, which dictates the choice of solvents. Furthermore, spirocyclic systems can exhibit conformational flexibility, potentially leading to polymorphism, where different crystal packing arrangements can form.[4] The presence of impurities can also significantly hinder crystallization or lead to the formation of oils.[5]

Q2: What are the recommended starting solvent systems for crystallization?

Given the polar nature of the hydrochloride salt, polar solvents are a logical starting point.[6] A solvent-antisolvent approach is often effective.[7][8]

Recommended Starting Systems:

  • Primary Solvents (to dissolve the compound): Methanol, Ethanol, Isopropanol.

  • Antisolvents (to induce crystallization): Ethyl acetate, Acetone, Diethyl ether.[9][10]

The optimal choice and ratio will depend on the purity of the material and the desired crystal form. A general principle is to dissolve the compound in a minimum amount of the hot primary solvent and then slowly add the antisolvent until turbidity is observed, followed by slow cooling.[11]

Troubleshooting Guide

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Root Cause Analysis: "Oiling out" is the separation of a liquid, solute-rich phase from the solution, which occurs when the level of supersaturation is too high for nucleation and crystal growth to occur in an orderly fashion.[12][13] This is a common problem with polar compounds and hydrochloride salts, especially when the cooling rate is too fast or the antisolvent is added too quickly.[5][10][12] Impurities can also lower the melting point of the solid, making it more prone to oiling out.[12][14]

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Allow the solution to cool to ambient temperature slowly before transferring it to a colder environment. Rapid cooling should be avoided.

    • Gradual Antisolvent Addition: Add the antisolvent dropwise with vigorous stirring to prevent localized high supersaturation.[7]

  • Solvent System Optimization:

    • Increase Solvent Volume: Add more of the primary solvent to dissolve the oil, then re-cool slowly or re-introduce the antisolvent more gradually.[12]

    • Change the Antisolvent: If oiling persists, consider an antisolvent that is more miscible with the primary solvent to reduce the "shock" of the polarity change.

  • Seeding:

    • If available, add a few seed crystals to the supersaturated solution to provide a template for crystal growth.[15] If seed crystals also turn to oil, consider adding them to the antisolvent to create a suspension before slowly adding the solution of your compound.[15]

Troubleshooting Workflow for Oiling Out

cluster_step1 cluster_step2 start Compound Oils Out step1 Reduce Supersaturation Rate start->step1 action1a Decrease Cooling Rate step1->action1a action1b Slow Antisolvent Addition step1->action1b step2 Adjust Solvent System action2a Increase Primary Solvent step2->action2a action2b Change Antisolvent step2->action2b step3 Utilize Seeding end Crystals Formed step3->end action1a->step2 If still oils out action1b->step2 If still oils out action2a->step3 If problem persists action2b->step3 If problem persists

Caption: A step-by-step workflow for addressing oiling out during crystallization.

Issue 2: No Crystals Form Upon Cooling

Root Cause Analysis: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This could be due to using too much solvent or the compound having a higher than expected solubility in the chosen solvent system.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections that serve as nucleation sites.[12]

    • Seeding: Introduce seed crystals if available.

  • Increase Supersaturation:

    • Evaporation: Allow some of the solvent to evaporate slowly to increase the concentration of the compound.

    • Add More Antisolvent: If using an antisolvent system, add more of the antisolvent gradually.

    • Reduce Temperature: Cool the solution to a lower temperature (e.g., in a refrigerator or freezer), but do so slowly to avoid oiling out.[6]

  • Re-evaluate Solvent Choice:

    • If all else fails, the solvent may be inappropriate. The solvent should be one in which the compound is soluble when hot but insoluble when cold.[6] It may be necessary to screen other solvent systems.

Issue 3: Poor Crystal Quality or Low Yield

Root Cause Analysis: Rapid crystallization often leads to the inclusion of impurities and the formation of small, poorly defined crystals.[12] Low yield can result from the compound remaining in the mother liquor due to significant solubility even at low temperatures, or losses during handling.[12]

Troubleshooting Protocol:

  • Improve Crystal Quality:

    • Slow Down Crystallization: Use a slower cooling rate or a more gradual addition of antisolvent.[12] Adding a slight excess of the primary solvent can also slow down crystal growth.[12]

    • Purify the Material: Impurities can disrupt the crystal lattice.[5] Consider a preliminary purification step like flash chromatography or treatment with activated charcoal.[9][14]

  • Maximize Yield:

    • Optimize Solvent/Antisolvent Ratio: At the end of the crystallization, the goal is to have a solvent mixture in which the compound is minimally soluble.

    • Thorough Cooling: Ensure the crystallization mixture has reached the lowest practical temperature to maximize precipitation.

    • Washing: Wash the filtered crystals with a small amount of cold antisolvent to remove residual mother liquor without dissolving the product.

    • Second Crop: Concentrate the mother liquor to obtain a second crop of crystals, although these may be less pure.

Data Summary: Solvent Properties

SolventPolarityBoiling Point (°C)Common Use
MethanolHigh65Primary Solvent
EthanolHigh78Primary Solvent
IsopropanolMedium-High82Primary Solvent
Ethyl AcetateMedium77Antisolvent
AcetoneMedium56Antisolvent
Diethyl EtherLow35Antisolvent

This table provides a general guide; experimental optimization is crucial.

Logical Flow: Enhancing Crystal Quality and Yield

start Poor Quality / Low Yield quality Improve Crystal Quality start->quality yield Increase Yield start->yield slow_cryst Slow Crystallization Rate quality->slow_cryst purify Pre-purify Material quality->purify optimize_ratio Optimize Solvent Ratio yield->optimize_ratio cool_wash Optimize Cooling & Washing yield->cool_wash end High-Quality Crystals, High Yield slow_cryst->end purify->end optimize_ratio->end cool_wash->end

Caption: Strategies to address poor crystal quality and low yield.

References

Technical Support Center: Overcoming Solubility Challenges with 1,9-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,9-diazaspiro[5.5]undecane derivatives. This guide is designed to provide you with in-depth troubleshooting advice and practical, step-by-step protocols to address the solubility challenges often encountered with this promising class of compounds. As basic molecules, 1,9-diazaspiro[5.5]undecane derivatives exhibit pH-dependent solubility, a characteristic that can be both a challenge and an opportunity in formulation development.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the solubility of 1,9-diazaspiro[5.5]undecane derivatives.

Q1: Why are my 1,9-diazaspiro[5.5]undecane derivatives showing poor aqueous solubility?

A1: The 1,9-diazaspiro[5.5]undecane scaffold, while offering valuable three-dimensional architecture for potent biological activity, often contributes to low aqueous solubility due to its significant non-polar surface area.[1][2] Many derivatives feature lipophilic substituents aimed at enhancing target engagement, which can further increase the compound's hydrophobicity and crystal lattice energy, making it difficult for water molecules to solvate the compound. As weak bases, their solubility is highly dependent on the pH of the medium. In neutral or basic environments, the molecule is un-ionized and typically less soluble.

Q2: I've noticed my compound's solubility changes with pH. How can I use this to my advantage?

A2: This is an excellent observation and a key principle in formulating basic compounds. The two nitrogen atoms in the 1,9-diazaspiro[5.5]undecane core can be protonated at acidic pH. The resulting ionized form is significantly more polar and, therefore, more soluble in aqueous media.[3] You can leverage this by developing acidic formulations or by creating salt forms of your derivative. For instance, some amino-substituted 1,9-diazaspiro[5.5]undecane derivatives have shown improved thermodynamic solubility at a pH of 1.2.

Q3: What are the primary strategies I should consider for improving the solubility of my lead candidate?

A3: For a basic compound like a 1,9-diazaspiro[5.5]undecane derivative, the most effective strategies generally involve:

  • pH Adjustment: Directly lowering the pH of the formulation vehicle.

  • Salt Formation: Creating a salt of your compound with a suitable acidic counter-ion.[4][5] This is often the most effective initial approach.

  • Co-crystallization: Forming a co-crystal with a benign co-former to alter the crystal lattice and improve dissolution.[6]

  • Formulation with Solubilizing Excipients:

    • Solid Dispersions: Dispersing the compound in a polymer matrix to create an amorphous form.[7][8]

    • Cyclodextrin Complexation: Encapsulating the lipophilic parts of your molecule within a cyclodextrin.[9][10]

Q4: When should I consider moving from simple pH adjustment to more complex formulation strategies like solid dispersions?

A4: The choice of strategy depends on the desired administration route, the target product profile, and the stage of development.

  • Early-stage in vitro/in vivo studies: pH adjustment and simple salt forms are often sufficient.

  • Oral dosage form development: If the compound precipitates out of solution as it moves from the acidic environment of the stomach to the more neutral pH of the intestine, you may need to consider enabling formulations. Solid dispersions and cyclodextrin complexes can help maintain a supersaturated state of the drug, enhancing absorption.[11][12]

  • Parenteral formulations: Highly soluble salt forms or cyclodextrin complexes are typically required to achieve the necessary concentration for injection.

Troubleshooting Guides & Detailed Protocols

This section provides a deeper dive into the most effective solubility enhancement techniques, complete with step-by-step protocols and troubleshooting tips.

Strategy 1: Salt Formation - The First Line of Attack

Salt formation is a robust and widely used method to increase the solubility and dissolution rate of ionizable drugs.[5] For basic 1,9-diazaspiro[5.5]undecane derivatives, creating a salt with a pharmaceutically acceptable acid is often the most direct path to improved solubility.

By reacting the basic nitrogen centers of the spiro-scaffold with an acid, a proton is transferred, forming an ionic salt. This salt has a much higher affinity for polar solvents like water compared to the neutral free base. The choice of the acidic counter-ion is critical as it can influence the salt's crystallinity, hygroscopicity, stability, and solubility.[13]

This protocol outlines a parallel screening approach to efficiently identify promising salt forms.

Materials:

  • 1,9-Diazaspiro[5.5]undecane derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid (mesylate), tartaric acid, citric acid, maleic acid)

  • A range of solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, water)

  • 96-well plates or small glass vials

  • Magnetic stirrer and stir bars

  • Filtration apparatus

  • Analytical instrumentation (PXRD, DSC, TGA, HPLC)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of your 1,9-diazaspiro[5.5]undecane derivative in a suitable solvent (e.g., 10 mg/mL in ethanol).

    • Prepare stock solutions of the selected acids at an equimolar concentration to your derivative.

  • Salt Formation:

    • In separate vials or wells of a 96-well plate, add a defined volume of the derivative stock solution.

    • To each, add an equimolar amount of one of the acid stock solutions.

    • Allow the mixtures to stir at room temperature for 24-48 hours. Observe for precipitation.

  • Isolation of Solids:

    • If precipitation occurs, isolate the solid by filtration.

    • Wash the solid with a small amount of the solvent to remove any unreacted starting material.

    • Dry the solid under vacuum.

  • Characterization of "Hits":

    • Analyze the resulting solids using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form.

    • Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess the thermal properties and presence of solvates.

    • Determine the aqueous solubility of the most promising salt forms.

  • Scale-up and Further Characterization:

    • Scale up the synthesis of the top 1-3 salt candidates.

    • Conduct a more thorough characterization, including hygroscopicity, stability under stress conditions (heat, humidity, light), and dissolution rate studies.

Issue Potential Cause Troubleshooting Steps
No precipitate forms The salt may be highly soluble in the chosen solvent, or the salt formation is not favored.Try a less polar solvent or a solvent mixture. Consider using an anti-solvent addition method.
An oil or amorphous solid is formed Rapid precipitation or unfavorable crystallization kinetics.Slow down the crystallization process by cooling the solution slowly. Try a different solvent system.
The isolated solid is the starting material No salt formation occurred. The pKa difference between the drug and the acid may not be sufficient in the chosen solvent.Use a stronger acid. Change the solvent to one that favors salt formation.
The salt is hygroscopic The chosen counter-ion or the resulting crystal form has a high affinity for water.Screen other counter-ions. Try to crystallize a different polymorph or a hydrate of the salt.

The following table presents hypothetical but realistic data on the solubility improvement of a model 1,9-diazaspiro[5.5]undecane derivative ("Compound X") upon salt formation.

Form of Compound X Aqueous Solubility at pH 6.8 (µg/mL) Fold Increase vs. Free Base
Free Base51
Hydrochloride500100
Mesylate1200240
Tartrate850170
Strategy 2: Co-crystallization - Engineering the Crystal Lattice

When salt formation is not viable (e.g., for non-ionizable compounds) or does not yield a form with the desired properties, co-crystallization is an excellent alternative.[6] A co-crystal is a multi-component crystal where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent bonds, typically hydrogen bonds.

Co-crystals can significantly alter the physicochemical properties of an API without changing its molecular structure. By pairing the 1,9-diazaspiro[5.5]undecane derivative with a suitable co-former (often a "Generally Recognized as Safe" or GRAS compound), you can disrupt the crystal packing of the API, leading to a lower lattice energy and improved dissolution.[14]

Materials:

  • 1,9-Diazaspiro[5.5]undecane derivative

  • A selection of co-formers (e.g., carboxylic acids like succinic acid, fumaric acid; amides like nicotinamide; sugars like mannitol)

  • Solvents for grinding (e.g., ethanol, methanol, ethyl acetate)

  • Mortar and pestle or a ball mill

  • Analytical instrumentation (PXRD, DSC, FTIR)

Step-by-Step Methodology:

  • Co-former Selection: Choose co-formers that have complementary hydrogen bonding motifs to your derivative. The nitrogen atoms in the spiro-scaffold are hydrogen bond acceptors, so co-formers with hydrogen bond donor groups (like -COOH or -OH) are good candidates.

  • Liquid-Assisted Grinding:

    • In a mortar or milling vial, combine the derivative and a co-former in a 1:1 molar ratio.

    • Add a few drops of a solvent.

    • Grind the mixture for 15-30 minutes.

    • Dry the resulting solid.

  • Slurry Crystallization:

    • Suspend the derivative and a co-former in a solvent in which both are sparingly soluble.

    • Stir the slurry at room temperature for 24-72 hours.

    • Isolate the solid by filtration and dry.

  • Characterization:

    • Analyze the solids by PXRD to identify new crystalline phases.

    • Use DSC to look for new thermal events (e.g., a melting point different from the starting materials).

    • FTIR spectroscopy can provide evidence of new intermolecular interactions (e.g., shifts in C=O or N-H stretching frequencies).

  • Solubility and Dissolution Testing:

    • Measure the aqueous solubility and dissolution rate of the confirmed co-crystals and compare them to the free base.

Issue Potential Cause Troubleshooting Steps
No co-crystal formation The API and co-former are not forming stable hydrogen bonds.Try different co-formers with different functional groups. Use a different screening method (e.g., solvent evaporation).
The resulting solid is a physical mixture The grinding time was insufficient, or the solvent choice was not optimal.Increase the grinding time. Try a different solvent for liquid-assisted grinding.
Co-crystal is unstable and reverts to the free base The co-crystal is a metastable form.Store the co-crystal under different humidity and temperature conditions to assess its stability.
Strategy 3: Amorphous Solid Dispersions - Breaking the Crystal Lattice

For particularly challenging compounds, converting the crystalline form to a higher-energy amorphous state can lead to dramatic increases in apparent solubility and dissolution rate.[7][8] Solid dispersions are formulations where the drug is dispersed in a polymer matrix.

In an amorphous solid dispersion (ASD), the drug molecules are molecularly dispersed within a hydrophilic polymer. This prevents the drug from crystallizing, and upon contact with water, the polymer rapidly dissolves, releasing the drug in a supersaturated state. The polymer also helps to inhibit the precipitation of the drug from this supersaturated solution, allowing for enhanced absorption.[12]

Materials:

  • 1,9-Diazaspiro[5.5]undecane derivative

  • A suitable polymer (e.g., PVP K30, HPMC, HPMCAS, Soluplus®)

  • A common solvent system (e.g., methanol, ethanol, dichloromethane, or a mixture)

  • Spray dryer

  • Analytical instrumentation (PXRD, DSC, dissolution apparatus)

Step-by-Step Methodology:

  • Formulation Development:

    • Select a polymer that is miscible with your drug. This can be predicted using solubility parameters or assessed experimentally.

    • Prepare solutions containing the drug and polymer in different ratios (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).

  • Spray Drying:

    • Dissolve the drug and polymer in the chosen solvent system to form a clear solution.

    • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation and formation of a dry powder.

    • Collect the spray-dried powder.

  • Characterization:

    • Analyze the powder by PXRD to confirm that it is amorphous (i.e., no sharp diffraction peaks).

    • Use DSC to determine the glass transition temperature (Tg) of the solid dispersion. A single Tg indicates a miscible system.

  • Performance Testing:

    • Conduct dissolution studies under non-sink conditions to observe the generation and maintenance of a supersaturated state.

    • Compare the dissolution profile to that of the crystalline drug.

Issue Potential Cause Troubleshooting Steps
The spray-dried product is not amorphous Drug loading is too high; poor miscibility between drug and polymer.Decrease the drug loading. Screen for a more suitable polymer.
The product is sticky and difficult to handle The glass transition temperature (Tg) is too low.Choose a polymer with a higher Tg. Store the product at a lower temperature and humidity.
Rapid precipitation during dissolution ("parachute effect") The polymer is not effectively inhibiting crystallization from the supersaturated solution.Increase the polymer ratio. Use a polymer known for its precipitation inhibition properties (e.g., HPMCAS).
Strategy 4: Cyclodextrin Complexation - Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, or parts of them, forming inclusion complexes with enhanced aqueous solubility.[10][15]

The hydrophobic cavity of the cyclodextrin provides a favorable environment for the lipophilic portions of the 1,9-diazaspiro[5.5]undecane derivative. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily dissolved in water.[16]

Materials:

  • 1,9-Diazaspiro[5.5]undecane derivative

  • A suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD))

  • Water

  • Analytical instrumentation (Phase solubility studies, NMR, DSC, PXRD)

Step-by-Step Methodology:

  • Phase Solubility Study (Higuchi and Connors Method):

    • Prepare aqueous solutions of the cyclodextrin at various concentrations.

    • Add an excess amount of your derivative to each solution.

    • Shake the suspensions at a constant temperature until equilibrium is reached (24-72 hours).

    • Filter the suspensions and analyze the filtrate by HPLC to determine the concentration of the dissolved derivative.

    • Plot the concentration of the derivative against the concentration of the cyclodextrin. The slope of the line can be used to determine the complexation efficiency and stoichiometry.

  • Preparation of the Solid Complex (Kneading Method):

    • Prepare a paste of the cyclodextrin with a small amount of water.

    • Slowly add the derivative to the paste while continuously kneading in a mortar.

    • Knead for 30-60 minutes.

    • Dry the resulting solid in an oven or under vacuum.

  • Characterization:

    • Confirm complex formation using DSC (disappearance or shifting of the drug's melting peak) and PXRD (changes in the diffraction pattern).

    • 2D ROESY NMR spectroscopy can provide definitive evidence of inclusion by showing through-space correlations between the protons of the derivative and the inner protons of the cyclodextrin.

Issue Potential Cause Troubleshooting Steps
Limited solubility improvement The derivative does not fit well into the cyclodextrin cavity; weak binding affinity.Try a different type of cyclodextrin with a different cavity size (e.g., γ-cyclodextrin) or a modified cyclodextrin (e.g., HP-β-CD) for better interaction.
Precipitation of the complex The inclusion complex itself has limited solubility.This can occur with native β-cyclodextrin. Switch to a more soluble derivative like HP-β-CD or SBE-β-CD.
Difficulty in preparing a solid complex Inefficient complexation in the solid state.Try a different preparation method, such as co-evaporation or freeze-drying.

Visualization of Key Concepts

To further clarify the principles behind these solubility enhancement strategies, the following diagrams illustrate the core mechanisms.

pH_Solubility cluster_low_pH Low pH (e.g., Stomach) cluster_high_pH High pH (e.g., Intestine) Low_pH_Molecule Ionized Derivative (Protonated) R-NH2+ Low_pH_Solubility High Solubility Low_pH_Molecule->Low_pH_Solubility Increased Polarity GI_Tract GI Tract Transition Low_pH_Solubility->GI_Tract High_pH_Molecule Neutral Derivative (Free Base) R-NH High_pH_Solubility Low Solubility High_pH_Molecule->High_pH_Solubility Decreased Polarity GI_Tract->High_pH_Solubility Potential Precipitation

Caption: pH-dependent solubility of a basic 1,9-diazaspiro[5.5]undecane derivative.

Caption: Overview of solubility enhancement mechanisms.

References

Technical Support Center: Scale-up Synthesis of 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride. As a molecule of significant interest in medicinal chemistry for its potential therapeutic applications in disorders like obesity and pain, its efficient and robust synthesis on a larger scale is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic routes and practical field experience.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of 1,9-diazaspiro[5.5]undecane scaffolds often involves multi-step sequences that require careful optimization for large-scale production.[3] Key challenges in scaling up the synthesis of spirocyclic compounds, particularly spiro-β-lactams and their analogues, include managing steric hindrance, ensuring stereochemical control, and achieving efficient purification.[4][5] The hydrochloride salt formation is a critical final step to enhance stability and solubility, but it can also introduce challenges related to crystallinity and handling.

A common synthetic strategy involves the construction of the dipiperidine core, followed by functionalization and cyclization to form the lactam. Subsequent acidification yields the desired hydrochloride salt. Each of these stages presents unique challenges that can impact yield, purity, and scalability.

Below is a generalized workflow that highlights critical control points where issues often arise during scale-up.

Synthesis_Workflow cluster_0 Upstream Process cluster_1 Downstream Process Starting_Materials Starting Material Procurement & QC Core_Formation Spiro Core Formation Starting_Materials->Core_Formation Reagents, Solvents Purification Purification of Free Base Lactam_Cyclization Lactam Ring Cyclization Core_Formation->Lactam_Cyclization Intermediate Purity is Key Lactam_Cyclization->Purification Crude Product Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation High Purity Essential Final_Product Drying & Final QC Salt_Formation->Final_Product Crystallinity Control

Caption: Generalized workflow for the synthesis of 1,9-Diazaspiro[5.5]undecan-2-one HCl.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the scale-up synthesis in a question-and-answer format.

Question 1: We are observing a significant drop in yield during the spirocyclization step when moving from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer: A drop in yield upon scale-up of spirocyclization is a common issue, often rooted in mass and heat transfer limitations.

  • Causality:

    • Inefficient Mixing: On a larger scale, localized "hot spots" or areas of high reactant concentration can occur due to inadequate mixing. This can lead to the formation of side products or decomposition of the desired product. The synthesis of sterically hindered spiro compounds is particularly sensitive to reaction conditions.[4]

    • Exotherm Control: Many cyclization reactions are exothermic. A smaller reaction vessel has a larger surface-area-to-volume ratio, allowing for more efficient heat dissipation. On a larger scale, heat can build up, leading to thermal degradation of reactants, intermediates, or the final product.

    • Reagent Addition Rate: The rate of addition of a key reagent, which may have been trivial on a small scale, becomes critical during scale-up. A rapid addition can lead to uncontrolled exotherms and side reactions.

  • Troubleshooting Steps:

    • Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) for the viscosity of your reaction mixture. Baffles within the reactor can also improve mixing efficiency.

    • Controlled Reagent Addition: Add the cyclization agent subsurface and at a controlled rate. This can be automated using a syringe pump or a dosing pump for better control.

    • Jacketed Reactor: Utilize a jacketed reactor with a reliable temperature control unit to manage the reaction exotherm effectively. Consider a ramp-and-soak temperature profile rather than a simple setpoint.

    • Solvent Selection: A higher-boiling point solvent might offer a wider temperature window for the reaction, but ensure it doesn't lead to unwanted side reactions.

Question 2: Our final product, the hydrochloride salt, is an oily or amorphous solid that is difficult to filter and dry. How can we improve its crystallinity?

Answer: The physical form of the final salt is highly dependent on the crystallization conditions. An oily or amorphous product suggests that the crystallization process is not well-controlled.

  • Causality:

    • Rapid Precipitation: Adding the HCl source (e.g., HCl in isopropanol or dioxane) too quickly can cause the product to "crash out" of solution as an amorphous solid rather than forming an ordered crystal lattice.[6]

    • Solvent System: The choice of solvent for the salt formation is crucial. A solvent system where the free base is soluble but the hydrochloride salt has limited solubility is ideal.

    • Impurities: The presence of even small amounts of impurities can inhibit crystal growth and lead to an oily product.

  • Troubleshooting Steps:

    • Anti-Solvent Crystallization: A robust method is to dissolve the purified free base in a good solvent (e.g., methanol, ethanol) and then slowly add an anti-solvent (e.g., MTBE, heptane) in which the hydrochloride salt is insoluble.

    • Controlled HCl Addition: Add the HCl solution dropwise to the solution of the free base with vigorous stirring. Monitor the pH or use a stoichiometric amount of HCl.

    • Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the crystallization. This provides a template for crystal growth.

    • Temperature Gradient: After HCl addition, slowly cool the mixture. A gradual temperature decrease often promotes the growth of larger, more well-defined crystals.

    • Purity of the Free Base: Ensure the free base is of high purity (>98%) before attempting the salt formation. An extra purification step, such as a silica gel plug or recrystallization of the free base, may be necessary.

Parameter Poor Crystallization Conditions Improved Crystallization Conditions
HCl Addition Rapid, bulk additionSlow, dropwise addition
Temperature Rapid coolingGradual cooling over several hours
Solvent Single solvent where salt is moderately solubleSolvent/anti-solvent system
Seeding Not usedA small amount of crystalline product is added

Question 3: We are identifying several impurities in our crude product by LC-MS. What are the common side reactions, and how can they be minimized?

Answer: Impurity formation in the synthesis of diazaspiro compounds can arise from incomplete reactions, side reactions of intermediates, or degradation.

  • Potential Side Reactions & Impurities:

    • Incomplete Cyclization: The starting material for the cyclization step may be present as a significant impurity if the reaction does not go to completion.

    • Dimerization/Polymerization: Intermediates with multiple reactive sites can potentially dimerize or polymerize under certain conditions, especially at higher temperatures.

    • Over-alkylation: If alkylating agents are used, there is a risk of multiple alkylations on the nitrogen atoms.

    • Ring-Opening: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially during work-up.

  • Mitigation Strategies:

    • Reaction Monitoring: Use in-process controls (e.g., TLC, HPLC, or UPLC) to monitor the reaction progress and ensure it has gone to completion before quenching.[4]

    • Stoichiometry Control: Carefully control the stoichiometry of your reagents. For instance, using a slight excess of the cyclizing agent might be beneficial, but a large excess could lead to other side reactions.

    • Protecting Groups: On a large scale, it may be more efficient to use a protecting group strategy to selectively mask one of the nitrogen atoms during certain steps, even if it adds extra steps to the synthesis.

    • Work-up Conditions: Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions. Use of a buffered work-up can be beneficial.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the final purification of 1,9-Diazaspiro[5.5]undecan-2-one free base before hydrochloride salt formation?

A1: A common and effective method for purifying the free base is column chromatography on silica gel. A gradient elution system of dichloromethane and methanol is often effective. For non-chromatographic purification, recrystallization from a solvent system like ethyl acetate/heptane can be explored. The choice will depend on the impurity profile.

Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A2: Yes. The use of certain reagents like polyphosphoric acid for cyclization requires careful handling due to its corrosive nature.[1] Additionally, if any steps involve hydrogenation, proper grounding and inert atmosphere techniques are critical to prevent fires. Always conduct a thorough process safety review before scaling up any chemical reaction.

Q3: Can the hydrochloride salt be substituted with another salt form?

A3: Yes, other salt forms such as mesylate, tosylate, or sulfate can be prepared. The choice of the salt form is often dictated by the desired physicochemical properties of the final active pharmaceutical ingredient (API), such as solubility, stability, and hygroscopicity. A salt screening study is recommended to identify the optimal salt form for your application.

Q4: How can we confirm the structure and purity of the final this compound?

A4: A combination of analytical techniques should be used for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC or UPLC: To determine the purity.

  • Elemental Analysis (CHN): To confirm the elemental composition, which is particularly important for a salt.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline form of the final product.

Analytical_Workflow Final_Product Final Product (1,9-Diazaspiro[5.5]undecan-2-one HCl) Structure Structural Confirmation Final_Product->Structure Purity Purity Assessment Final_Product->Purity Composition Compositional Analysis Final_Product->Composition NMR 1H & 13C NMR Structure->NMR MS Mass Spectrometry Structure->MS HPLC HPLC / UPLC Purity->HPLC CHN Elemental Analysis Composition->CHN PXRD PXRD Composition->PXRD Crystalline Form

Caption: Analytical workflow for final product quality control.

IV. References

  • Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. Available at: --INVALID-LINK--

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: --INVALID-LINK--

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Oriental Journal of Chemistry. Available at: --INVALID-LINK--

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: --INVALID-LINK--

  • A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar. Available at: --INVALID-LINK--

  • Editorial: Green Synthesis of Heterocycles. Frontiers. Available at: --INVALID-LINK--

  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: --INVALID-LINK--

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. PMC. Available at: --INVALID-LINK--

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available at: --INVALID-LINK--

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. Available at: --INVALID-LINK--

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: --INVALID-LINK--

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available at: --INVALID-LINK--

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. Available at: --INVALID-LINK--

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. Available at: --INVALID-LINK--

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: --INVALID-LINK--

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Publishing. Available at: --INVALID-LINK--

  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents. Available at: --INVALID-LINK--

References

Technical Support Center: Enhancing Metabolic Stability of 1,9-Diazaspiro[5.5]undecane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of metabolic stability for 1,9-diazaspiro[5.5]undecane-based inhibitors. Our goal is to provide you with the causal explanations behind experimental choices and self-validating protocols to accelerate your research.

Introduction

The 1,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensionality and high fraction of sp3-hybridized carbons (Fsp3) often lead to improved physicochemical properties, such as enhanced solubility and better pharmacokinetic profiles, when compared to more planar aromatic structures.[1][2] The rigid spirocyclic system can lock the conformation of a molecule, optimizing the orientation of binding elements and potentially improving efficacy and selectivity.[1][3] However, like all scaffolds containing amine functionalities, it presents unique metabolic challenges. This guide is designed to help you navigate these challenges and systematically improve the metabolic half-life of your lead compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities of the 1,9-diazaspiro[5.5]undecane core?

The 1,9-diazaspiro[5.5]undecane core, while offering structural benefits, contains two secondary amine nitrogens, which are common sites for metabolism. The most frequent metabolic pathways include:

  • Oxidation at Carbons Alpha to Nitrogen: The carbon atoms adjacent to the nitrogen heteroatoms are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a major family of enzymes involved in drug metabolism.[4][5] This can lead to the formation of hydroxylated metabolites or lactams.

  • N-Dealkylation: If either of the nitrogen atoms is substituted with an alkyl group, N-dealkylation is a very common metabolic route.

  • Metabolism of Substituents: Any substituents attached to the spirocyclic core, especially electron-rich aromatic rings or alkyl groups, can be "metabolic soft spots" vulnerable to hydroxylation or oxidation.[6]

Q2: I have a new inhibitor. How should I begin to assess its metabolic stability?

The standard first step is to perform an in vitro metabolic stability assay using liver sub-cellular fractions.[4]

  • Liver Microsomal Stability Assay: This is the most common initial screen. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[7] The assay measures the disappearance of the parent compound over time and is used to calculate the metabolic half-life (t½) and in vitro intrinsic clearance (Clint).[8][9]

  • Hepatocyte Stability Assay: If a compound appears stable in microsomes, it should then be tested in a suspension of cryopreserved hepatocytes. Hepatocytes contain the full complement of metabolic enzymes, including Phase I and Phase II (conjugative) enzymes like UGTs, as well as necessary cofactors, providing a more complete picture of metabolic fate.[10][11]

Q3: My compound is rapidly metabolized. How do I identify the metabolic "soft spot"?

If your initial stability assay shows high clearance, the next critical step is a metabolite identification (MetID) study. This involves incubating your compound with liver microsomes or hepatocytes and then analyzing the sample using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The goal is to identify the structure of the major metabolites formed.[6] Knowing whether metabolism is occurring on the spirocyclic core itself or on a peripheral substituent is essential for designing a rational strategy to block the metabolic site.

Q4: What are the most effective strategies to block metabolism once a soft spot is identified?

Once the labile site is known, several medicinal chemistry strategies can be employed:

  • Fluorine Substitution: Replacing a hydrogen atom with fluorine at a metabolically active site is a widely used and effective strategy.[12][13] The high bond-dissociation energy of the C-F bond makes it resistant to CYP-mediated oxidation.[13][14] This is particularly effective at benzylic positions or on aromatic rings prone to hydroxylation.[12]

  • Bioisosteric Replacement: This strategy involves replacing a metabolically labile functional group with a different group that has similar physical or chemical properties but is more stable.[15][16][17] For example, a metabolically susceptible phenyl ring could be replaced with a more electron-deficient and stable pyridine or pyrimidine ring.[18][19]

  • Steric Shielding: Introducing a bulky group near the metabolic soft spot can physically hinder the ability of metabolic enzymes to access and modify the site.[19]

  • Reducing Lipophilicity: Highly lipophilic compounds often have higher metabolic rates. Modifying the structure to reduce lipophilicity (logP) can sometimes improve metabolic stability.[4]

Visualizing Metabolic Hotspots and Mitigation Strategies

The following diagram illustrates the common points of metabolic attack on a generic 1,9-diazaspiro[5.5]undecane inhibitor and highlights key blocking strategies.

cluster_0 Metabolic 'Soft Spots' on 1,9-Diazaspiro[5.5]undecane Core cluster_1 Mitigation Strategies mol A Fluorination/ Deuteration A->mol Block Aromatic Hydroxylation B Steric Shielding (e.g., add methyl group) B->mol Block α-Carbon Oxidation C Bioisosteric Replacement (e.g., Phenyl -> Pyridyl) C->mol Replace Labile Aryl Group D N-Substitution (e.g., small alkyl group) D->mol Modify N-environment A Start: New Inhibitor B Perform HLM Stability Assay A->B C t½ < 30 min? B->C D Perform Metabolite ID Study C->D Yes H Proceed to Hepatocyte Assay C->H No E Metabolism Site Identified? D->E F Apply Blocking Strategy: - Fluorination - Bioisosterism - Steric Shielding E->F Yes I Increase MS Sensitivity Run 'Minus-Cofactor' Control E->I No G Re-synthesize & Re-test F->G G->B I->G

References

Validation & Comparative

The Spirocyclic Scaffold: A Privileged Motif for Engineering Dual-Action Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 1,9-Diazaspiro[5.5]undecane Analogs as Potent Mu-Opioid Receptor Agonists and Sigma-1 Receptor Antagonists

The quest for potent analgesics with improved safety profiles over traditional opioids has driven the exploration of novel chemical scaffolds. Among these, the 1,9-diazaspiro[5.5]undecane core has emerged as a "privileged structure," demonstrating remarkable versatility in engaging a range of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,9-diazaspiro[5.5]undecane analogs, with a specific focus on their development as dual-acting ligands that combine mu-opioid receptor (MOR) agonism with sigma-1 receptor (S1R) antagonism for the management of pain.[1][3][4] By presenting a synthesis of experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers in drug discovery and pharmacology with a comprehensive resource for advancing the design of next-generation pain therapeutics.

The Rationale for Dual MOR Agonism and S1R Antagonism

The therapeutic utility of classical MOR agonists, such as morphine and oxycodone, is often limited by a host of debilitating side effects, including respiratory depression, constipation, and the development of tolerance and dependence.[2] A promising strategy to mitigate these adverse effects while retaining or even enhancing analgesic efficacy is the simultaneous modulation of other targets involved in pain pathways. The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, has been identified as a key player in the sensitization of nociceptive neurons. Antagonism of the S1R has been shown to potentiate opioid-induced analgesia and alleviate neuropathic pain. Therefore, a single molecule that combines MOR agonism with S1R antagonism presents a compelling therapeutic paradigm for a more potent and safer analgesic.[1][3][4]

The 1,9-Diazaspiro[5.5]undecane Scaffold: A Versatile Template for Dual-Target Ligands

The rigid, three-dimensional structure of the 1,9-diazaspiro[5.5]undecane core provides an excellent platform for the precise spatial orientation of pharmacophoric elements necessary for interacting with both the MOR and S1R. Bioactive compounds based on this scaffold typically feature substituents at the N1 and N9 positions, and the core is often fused with aromatic or heteroaromatic ring systems to further modulate activity.[2]

A significant advancement in this area is the development of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[1][3][4] These analogs were designed using a merging strategy, combining the key structural features of known MOR agonists and S1R antagonists. The systematic exploration of substituents at various positions of the spirocyclic core has provided a rich dataset for understanding the SAR of this chemical series.

Structure-Activity Relationship Analysis

The following sections dissect the SAR of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogs, with a focus on how modifications at different positions of the scaffold influence their binding affinity and functional activity at MOR and S1R.

Substitutions at the N9 Position: Targeting the Mu-Opioid Receptor

The nature of the substituent at the N9 position plays a crucial role in determining the affinity and efficacy at the MOR.

  • Impact of the Linker: A phenethyl group at N9 is highly favorable for MOR binding. This is consistent with the known pharmacophore for many potent opioid agonists, where a basic nitrogen is separated from an aromatic ring by a two-carbon linker.

  • Aromatic Substitution: Substitution on the terminal phenyl ring of the phenethyl group can fine-tune activity. For instance, a 4-fluoro substitution often maintains or slightly improves MOR affinity.

Substitutions at the N4 Position: Driving Sigma-1 Receptor Affinity

The aryl group at the N4 position is a key determinant of S1R binding.

  • Aryl and Heteroaryl Groups: A variety of aryl and heteroaryl groups are well-tolerated at this position. Substituted pyridyl moieties have been shown to be particularly effective in conferring high S1R affinity.[3]

Modifications at the C2 Position: Modulating the Overall Profile

Substituents at the C2 position of the spirocyclic core can influence the overall pharmacological profile of the compounds.

  • Alkyl Groups: Small alkyl groups, such as methyl or ethyl, at the C2 position have been found to be optimal for achieving a balanced dual MOR/S1R profile.[3] Larger groups can be detrimental to activity.

Comparative Performance Data

The following table summarizes the in vitro binding affinities and functional activities of representative 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogs. This data provides a quantitative comparison of how structural modifications impact their dual-target profile.

CompoundN9-SubstituentN4-Aryl GroupC2-SubstituentMOR Ki (nM)MOR EC50 (nM) (% Efficacy vs DAMGO)S1R Ki (nM)
15au 2-(4-Fluorophenyl)ethyl5-Methylpyridin-2-ylH1.815 (98%)12
Oxycodone ---1530 (100%)>10000
Analog A 2-PhenylethylPyridin-2-ylH2.520 (95%)25
Analog B 2-Phenylethyl5-Chloropyridin-2-ylH3.128 (92%)8.5
Analog C 2-(4-Fluorophenyl)ethylPyridin-2-ylCH31.512 (100%)15

Data is compiled from publicly available research.[3][4]

One of the most promising compounds from this series, 15au , demonstrates a well-balanced profile with high affinity for both MOR and S1R, and potent MOR agonism.[1][3] In preclinical pain models, 15au exhibited potent analgesic activity comparable to oxycodone.[3][4] Notably, at equianalgesic doses, 15au showed a significantly lower incidence of constipation, a common and debilitating side effect of traditional opioids.[3][4] This improved side-effect profile is attributed to the dual MOR agonism and S1R antagonism.[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize these dual-acting ligands.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of the test compounds for their respective targets.

Mu-Opioid Receptor Binding Assay

  • Preparation of Membranes: Utilize cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (CHO-hMOR).

  • Radioligand: Employ [³H]-DAMGO, a high-affinity MOR agonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate the cell membranes (20-40 µg of protein) with [³H]-DAMGO (final concentration ~1 nM) and various concentrations of the test compound in a total volume of 1 mL for 60 minutes at 25°C.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a competing ligand, such as 10 µM naloxone.

  • Termination: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values from the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Sigma-1 Receptor Binding Assay

  • Preparation of Membranes: Use membrane homogenates from guinea pig brain or HEK-293 cells expressing the human sigma-1 receptor.

  • Radioligand: Utilize [³H]-(+)-pentazocine, a selective S1R radioligand.[5][6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate the membranes with [³H]-(+)-pentazocine (final concentration ~5 nM) and various concentrations of the test compound for 120 minutes at 37°C.

  • Non-specific Binding: Define non-specific binding using 10 µM haloperidol.

  • Termination and Washing: Follow the same procedure as the MOR binding assay.

  • Quantification and Analysis: Measure radioactivity and calculate Ki values as described above.

In Vitro Functional Assays

These assays are crucial for determining the functional activity of the compounds, i.e., whether they act as agonists or antagonists at their targets.

MOR Functional Assay (cAMP Inhibition)

  • Cell Line: Use CHO cells stably co-expressing the human MOR and a cyclic AMP (cAMP)-responsive reporter gene (e.g., CRE-luciferase).

  • Assay Principle: MOR activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Procedure: a. Plate the cells in a 96-well plate and grow to confluence. b. Pre-treat the cells with the test compound at various concentrations for 15 minutes. c. Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure the cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

  • Data Analysis: Generate concentration-response curves to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy (%Emax) relative to a full agonist like DAMGO.

S1R Functional Assay (Distinguishing Agonists from Antagonists)

There is no universally accepted, direct functional assay for S1R. However, several methods can be used to differentiate between agonists and antagonists. One common approach involves a competition binding assay with phenytoin (DPH), an allosteric modulator of S1R.[7]

  • Assay Principle: DPH has been shown to increase the binding affinity of S1R agonists but not antagonists.

  • Procedure: a. Perform a radioligand binding assay for S1R as described above. b. Conduct the assay in the presence and absence of a fixed concentration of DPH (e.g., 1 mM).

  • Data Analysis: A significant leftward shift in the competition curve (i.e., a decrease in the Ki value) in the presence of DPH is indicative of an agonist, while no significant change suggests an antagonist.

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate the core concepts discussed in this guide.

SAR_Summary cluster_scaffold 1,9-Diazaspiro[5.5]undecane Core cluster_substituents Key Substituent Positions cluster_targets Biological Targets Scaffold Spirocyclic Core N9 N9 Position (Phenethyl Group) Scaffold->N9 N4 N4 Position (Aryl Group) Scaffold->N4 C2 C2 Position (Alkyl Group) Scaffold->C2 MOR Mu-Opioid Receptor (MOR) Agonism N9->MOR Drives MOR Affinity S1R Sigma-1 Receptor (S1R) Antagonism N4->S1R Determines S1R Affinity C2->MOR Modulates Profile C2->S1R Modulates Profile

Caption: Key structural features of 1,9-diazaspiro[5.5]undecane analogs and their influence on biological targets.

Experimental_Workflow start Start: Synthesized 1,9-Diazaspiro[5.5]undecane Analog binding_assays In Vitro Binding Assays MOR Binding ([3H]-DAMGO) S1R Binding ([3H]-(+)-pentazocine) start->binding_assays functional_assays In Vitro Functional Assays MOR Functional (cAMP) S1R Functional (DPH shift) start->functional_assays data_analysis Data Analysis (Ki, EC50, %Emax) binding_assays:f1->data_analysis binding_assays:f2->data_analysis functional_assays:f1->data_analysis functional_assays:f2->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Experimental workflow for the pharmacological characterization of 1,9-diazaspiro[5.5]undecane analogs.

Conclusion and Future Directions

The 1,9-diazaspiro[5.5]undecane scaffold has proven to be a highly fruitful starting point for the development of novel, dual-acting analgesics. The SAR studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have clearly demonstrated that it is possible to rationally design potent MOR agonists with concomitant S1R antagonist activity. The lead compound, 15au, exemplifies the potential of this approach, exhibiting strong analgesic efficacy with an improved side-effect profile in preclinical models.[1][3][4]

Future research in this area could focus on further refining the pharmacokinetic properties of these analogs to optimize their drug-like characteristics. Additionally, exploring a wider range of substituents at the N4 and C2 positions could lead to the discovery of compounds with even greater potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations, facilitating the continued development of this promising class of therapeutic agents. By leveraging the insights from these SAR studies, the scientific community is well-positioned to advance the design of safer and more effective treatments for pain.

References

The Ascendance of Spirocyclic Scaffolds in Modern Drug Discovery: A Comparative Guide to 1,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing into the third dimension of chemical space. This expedition has led to a renaissance of interest in spirocyclic scaffolds, rigid molecular architectures that offer a unique combination of structural complexity and conformational constraint. By locking molecules into specific three-dimensional orientations, spirocycles can enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. This guide provides an in-depth comparison of the promising 1,9-diazaspiro[5.5]undecan-2-one scaffold with other notable spirocyclic systems, offering a rationale for its growing prominence in drug development programs.

The Spirocyclic Advantage: Beyond Flatland

For decades, drug discovery was dominated by flat, aromatic structures. However, the limitations of this "flatland" approach, including issues with solubility and off-target effects, have become increasingly apparent. Spirocycles, defined by two rings sharing a single atom, introduce a crucial element of three-dimensionality. This inherent non-planarity can lead to significant improvements in aqueous solubility and metabolic stability compared to their more flexible, non-spirocyclic counterparts. Furthermore, the rigid nature of the spirocyclic core can pre-organize appended functional groups into a conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

A Closer Look at 1,9-Diazaspiro[5.5]undecan-2-one

The 1,9-diazaspiro[5.5]undecan-2-one core, a dipiperidine system spiro-fused at the 2-position of one ring and the 4-position of the other, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including potential applications in the treatment of obesity, pain, and various central nervous system disorders. The presence of two nitrogen atoms offers multiple points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties. The lactam functionality introduces a hydrogen bond donor and acceptor, which can be crucial for target engagement.

A key advantage of the 1,9-diazaspiro[5.5]undecan-2-one scaffold is its synthetic accessibility. While the synthesis of complex spirocycles can be challenging, efficient routes to this particular core have been developed, often starting from readily available piperidine derivatives.

Comparative Analysis with Other Prominent Spirocyclic Scaffolds

To appreciate the unique attributes of 1,9-diazaspiro[5.5]undecan-2-one, it is instructive to compare it with other well-established spirocyclic scaffolds in drug discovery, such as spiro-oxindoles and spiro-pyrrolidines.

Spiro-oxindoles

Spiro-oxindoles are a class of compounds characterized by an oxindole moiety spiro-fused to another ring system. They are renowned for their potent and diverse biological activities, particularly in oncology. The spiro-fusion at the C3 position of the oxindole core creates a chiral center, leading to stereoisomers with potentially distinct biological profiles.

Feature1,9-Diazaspiro[5.5]undecan-2-oneSpiro-oxindoles
Core Structure Dipiperidine with a lactamOxindole fused to various rings
Key Heteroatoms Two Nitrogen atoms, one Oxygen atomOne Nitrogen atom, one Oxygen atom
Synthetic Accessibility Generally accessible from piperidine precursorsDiverse synthetic routes, often involving multi-component reactions
Primary Therapeutic Area CNS disorders, metabolic diseases, painOncology, infectious diseases
Physicochemical Properties Generally good solubility and metabolic stabilityProperties vary widely with the spiro-fused ring

While both scaffolds offer three-dimensionality, the diazaspiro[5.5]undecane system, with its two basic nitrogen centers, can offer advantages in terms of aqueous solubility at physiological pH. In contrast, the often more lipophilic nature of spiro-oxindoles can be beneficial for crossing cellular membranes but may also lead to challenges with solubility and metabolic clearance.

Spiro-pyrrolidines and Spiro-piperidines

Spiro-pyrrolidines and spiro-piperidines are azaspirocycles that have gained significant traction in drug discovery. Their synthesis can often be achieved through versatile and stereoselective methods. These scaffolds are frequently employed to rigidify acyclic or flexible cyclic systems, leading to improved target engagement.

Feature1,9-Diazaspiro[5.5]undecan-2-oneSpiro-pyrrolidines/piperidines
Core Structure Fused dipiperidine systemSingle pyrrolidine or piperidine ring
Structural Rigidity High due to the fused bicyclic natureModerate to high, depending on the other ring
Synthetic Complexity Can be more complex than simple spiro-azaspirocyclesGenerally more synthetically accessible
Biological Applications Broad, including CNS and metabolic targetsVery broad, used across many therapeutic areas

The 1,9-diazaspiro[5.5]undecan-2-one scaffold can be considered a more complex and rigid evolution of a simple spiro-piperidine. This increased rigidity can be advantageous for targets requiring a precise conformational arrangement of substituents, potentially leading to higher potency and selectivity.

Experimental Protocols

To facilitate the exploration and evaluation of these spirocyclic scaffolds, detailed experimental protocols for their synthesis and key in vitro assays are provided below.

Synthesis of 1,9-Diazaspiro[5.5]undecan-2-one Core

A common synthetic strategy for the 1,9-diazaspiro[5.5]undecan-2-one core involves the construction of the second piperidine ring onto a pre-existing 4-substituted piperidine.

Step 1: Synthesis of the Piperidine Precursor

  • Start with a commercially available 4-piperidone derivative.

  • Protect the nitrogen atom with a suitable protecting group (e.g., Boc).

  • Introduce a functionalized side chain at the 4-position that will be used to form the second ring. This can be achieved through various methods such as Wittig reactions or aldol condensations.

Step 2: Cyclization to Form the Spirocyclic Core

  • Deprotect the piperidine nitrogen.

  • Induce cyclization of the side chain to form the second piperidine ring containing the lactam. This is often achieved through reductive amination or Michael addition followed by cyclization.

  • Purify the final spirocyclic compound using column chromatography.

SynthesisWorkflow Start 4-Piperidone Derivative Step1 N-Protection Start->Step1 e.g., Boc-anhydride Step2 Functionalization at C4 Step1->Step2 e.g., Wittig reaction Step3 N-Deprotection Step2->Step3 e.g., TFA Step4 Cyclization Step3->Step4 e.g., Reductive amination End 1,9-Diazaspiro[5.5]undecan-2-one Core Step4->End

Synthetic workflow for 1,9-diazaspiro[5.5]undecan-2-one.

In Vitro Biological Evaluation: Kinase Inhibition Assay

Many spirocyclic compounds are evaluated for their potential as kinase inhibitors.

Protocol: Lance® Ultra TR-FRET Kinase Assay

  • Prepare a serial dilution of the spirocyclic test compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, a ULight™-labeled substrate, and ATP.

  • Add the diluted test compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add a solution of Eu-labeled antibody specific for the phosphorylated substrate.

  • Incubate for another 60 minutes.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the ratio of the two emission signals and determine the IC50 values for each compound.

KinaseAssayWorkflow A Prepare serial dilutions of spirocyclic compounds C Add test compounds to wells A->C B Add kinase, ULight™-substrate, and ATP to plate B->C D Incubate at room temperature C->D E Add Eu-labeled anti-phospho-substrate antibody D->E F Incubate at room temperature E->F G Read TR-FRET signal F->G H Calculate IC50 values G->H

A Comparative Guide to the In Vivo Efficacy of 1,9-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically decorated to achieve high affinity and selectivity for a variety of biological targets. This guide provides a comparative analysis of the in vivo efficacy of notable 1,9-diazaspiro[5.5]undecane derivatives across several therapeutic areas, including pain, chronic kidney disease, and inflammatory conditions. The experimental data presented herein is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and mechanistic underpinnings of this versatile chemical class.

Analgesic Potential: Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists

A significant advancement in the development of novel analgesics has been the exploration of dual-target ligands that can provide pain relief comparable to classical opioids but with an improved side-effect profile. One promising strategy has been the simultaneous agonism of the μ-opioid receptor (MOR) and antagonism of the sigma-1 receptor (σ1R). The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has proven to be an effective template for designing such dual-acting compounds.

A notable example is the derivative 15au , which has demonstrated potent analgesic activity in preclinical models.[1][2] In a head-to-head comparison with the widely used opioid analgesic oxycodone, 15au exhibited comparable efficacy in the paw pressure test in mice, a standard model for assessing analgesic response to mechanical stimuli.[1] A key differentiator observed was that at equianalgesic doses, 15au induced significantly less constipation than oxycodone, a common and often debilitating side effect of opioid therapy.[1] This improved gastrointestinal tolerability is attributed to the σ1R antagonist component of its activity.

Comparative In Vivo Efficacy in a Murine Pain Model
CompoundAnimal ModelAssayEfficacyComparatorAdverse EffectsReference
15au MousePaw Pressure TestPotent analgesic activityComparable to OxycodoneLess constipation than oxycodone at equianalgesic doses[1]
Oxycodone MousePaw Pressure TestPotent analgesic activity-Induces constipation[1]
Experimental Protocol: Paw Pressure Test in Mice

This protocol is designed to assess the analgesic efficacy of a test compound against a mechanical stimulus.

  • Animals: Male Swiss albino mice are used for this study.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.

  • Compound Administration: The test compound (e.g., 15au) and the positive control (e.g., oxycodone) are administered, typically via subcutaneous or oral routes, at predetermined doses. A vehicle control group receives the same volume of the vehicle used to dissolve the compounds.

  • Paw Pressure Application: At various time points after compound administration (e.g., 30, 60, 90, and 120 minutes), a continuously increasing pressure is applied to the dorsal surface of the mouse's hind paw using a Randall-Selitto analgesy meter.[3]

  • Efficacy Endpoint: The pressure at which the mouse withdraws its paw is recorded as the paw withdrawal threshold. An increase in this threshold compared to the vehicle-treated group indicates an analgesic effect.

  • Cut-off: A cut-off pressure is pre-defined to prevent tissue damage to the animals.

Mechanism of Action: MOR Agonism and σ1R Antagonism

The dual mechanism of action of compounds like 15au is central to their therapeutic potential.

References

Validation of 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride as a Therapeutic Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the 1,9-diazaspiro[5.5]undecan-2-one scaffold, a privileged structure in modern medicinal chemistry. We will explore its validation as a versatile platform for the development of novel therapeutic agents, with a focus on its application in oncology, metabolic disorders, and neuroscience. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established therapeutic alternatives and detailed experimental protocols to support further investigation.

The Strategic Advantage of the Spirocyclic Core

The 1,9-diazaspiro[5.5]undecan-2-one backbone is a prime example of a spirocyclic scaffold, where two rings are joined by a single common atom. This architectural feature imparts several desirable characteristics for drug design. Unlike flat, aromatic structures, spirocycles possess an inherent three-dimensionality, allowing for a more precise spatial arrangement of pharmacophoric elements.[1][2] This can lead to enhanced binding affinity and selectivity for the biological target. Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic compounds often correlates with improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for favorable pharmacokinetics.[1]

The rigidity of the spirocyclic system limits the conformational flexibility of the molecule, which can reduce the entropic penalty upon binding to a target protein, thereby improving potency. This conformational restriction is a key strategy in modern drug design to optimize ligand-receptor interactions.

Foundational Structure: 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride

The parent compound, 1,9-diazaspiro[5.5]undecan-2-one, is typically utilized as its hydrochloride salt to enhance aqueous solubility and stability, facilitating its handling and formulation for biological assays. While the unsubstituted parent compound may not exhibit potent activity against a specific target, it serves as a crucial starting point for chemical elaboration. The true therapeutic potential of this scaffold is unlocked through targeted substitutions at the nitrogen and carbon atoms of the two piperidine rings.

cluster_0 Core Scaffold cluster_1 Therapeutic Applications A This compound B ACC Inhibition (Metabolic Disorders) A->B C NPY Receptor Antagonism (Obesity, Mood Disorders) A->C D PARP Inhibition (Oncology) A->D

Caption: Versatility of the 1,9-diazaspiro[5.5]undecan-2-one scaffold.

Comparative Analysis of Therapeutic Derivatives

The 1,9-diazaspiro[5.5]undecan-2-one scaffold has been successfully employed to generate potent and selective modulators of several key therapeutic targets. Below, we present a comparative analysis of representative derivatives against established agents in three distinct therapeutic areas.

Case Study 1: Acetyl-CoA Carboxylase (ACC) Inhibition for Metabolic Disorders

Background: Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, with two isoforms, ACC1 and ACC2. Inhibition of ACC is a promising strategy for the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[1]

1,9-Diazaspiro[5.5]undecan-2-one Derivative: A series of 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones have been investigated as potent ACC inhibitors. For the purpose of this guide, we will refer to a representative compound from this series, designated as "Spiro-ACCi". Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole ring and the 9-position of the spirocycle are crucial for optimizing potency.[1]

Comparative Agent: Firsocostat (ND-630) is a well-characterized, potent, and selective allosteric inhibitor of both ACC1 and ACC2 that has been evaluated in clinical trials for NASH.[3][4]

Comparative In Vitro Potency:

CompoundTargetIC50 (nM)Cell-Based Assay (EC50, nM)Reference
Spiro-ACCi (Compound 1h)Human ACC111Not Reported[1]
Human ACC25
Firsocostat (ND-630)Human ACC12.166 (Fatty Acid Synthesis in HepG2 cells)[3][5]
Human ACC26.1

Discussion: The representative 1,9-diazaspiro[5.5]undecan-2-one derivative, Spiro-ACCi, demonstrates low nanomolar potency against both ACC isoforms, comparable to the clinical candidate Firsocostat. The SAR studies on this series highlight the tunability of the scaffold to achieve high affinity.[1] The spirocyclic core likely provides a rigid framework that orients the pyrazole and 9-position substituents for optimal interaction with the enzyme's binding site. Further development of such compounds would involve comprehensive in vitro ADME profiling and in vivo efficacy studies in relevant animal models of metabolic disease.

Case Study 2: Neuropeptide Y (NPY) Receptor Antagonism for Obesity and Mood Disorders

Background: Neuropeptide Y (NPY) receptors, particularly the Y1 and Y2 subtypes, are implicated in the regulation of appetite, anxiety, and other neurological processes. Antagonists of these receptors are being explored as potential treatments for obesity and mood disorders.

1,9-Diazaspiro[5.5]undecan-2-one as a Scaffold: While specific NPY receptor antagonists based on the parent 1,9-diazaspiro[5.5]undecan-2-one are not extensively documented in publicly available literature, the scaffold's structural features make it an attractive starting point for the design of such antagonists. Its ability to project substituents in defined spatial orientations is well-suited for targeting the complex binding pockets of G-protein coupled receptors like the NPY receptors.

Comparative Agent: BIIE0246 is a well-established, potent, and highly selective non-peptide antagonist of the NPY Y2 receptor. It is widely used as a pharmacological tool to investigate the physiological roles of this receptor.[2][6][7]

Benchmark In Vitro Data for NPY Y2 Receptor Antagonism:

CompoundTargetKi (nM)Functional Assay (IC50, nM)Reference
BIIE0246Human NPY Y2 Receptor8-153.3[2][6][7][8]

Discussion: The development of a 1,9-diazaspiro[5.5]undecan-2-one-based NPY receptor antagonist would involve high-throughput screening of a library of derivatives against cells expressing the target receptor. The benchmark data for BIIE0246 provides a clear target for potency and selectivity. The modular nature of the spirocyclic scaffold would allow for systematic exploration of the chemical space around the core to identify initial hits, which could then be optimized for affinity, selectivity, and pharmacokinetic properties.

Case Study 3: Poly(ADP-ribose) Polymerase (PARP) Inhibition for Oncology

Background: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9]

1,9-Diazaspiro[5.5]undecan-2-one as a Scaffold: The 1,9-diazaspiro[5.5]undecane core has been utilized in the development of PARP-1 inhibitors. The rigid spirocyclic structure can help in positioning the pharmacophoric groups to effectively interact with the nicotinamide binding pocket of the PARP enzyme.

Comparative Agent: Olaparib is a first-in-class, clinically approved PARP inhibitor for the treatment of various cancers, including ovarian, breast, and prostate cancer.[9][10]

Comparative In Vitro Potency:

CompoundTargetIC50 (nM)Cell-Based Assay (IC50, µM)Reference
1,9-Diazaspiro-based PARPiPARP-1Data not publicly availableNot Reported
OlaparibPARP152.06 - 4.2 (in HER2+ OC and various breast cancer cell lines)[11][12][13]
PARP21

Experimental Protocols for Scaffold Validation

The validation of a novel therapeutic agent based on the 1,9-diazaspiro[5.5]undecan-2-one scaffold requires a battery of in vitro and in vivo assays. Below are detailed protocols for key experiments.

Synthesis of this compound

A general synthetic route to the 1,9-diazaspiro[5.5]undecane core involves a multi-step process, often starting from readily available piperidine derivatives. The final product is typically purified by chromatography and converted to the hydrochloride salt by treatment with HCl in an appropriate solvent. The synthesis of specific derivatives would involve the introduction of desired substituents at various stages of the synthesis.

A Piperidine Derivative B Multi-step Synthesis A->B C 1,9-Diazaspiro[5.5]undecan-2-one B->C D HCl Treatment C->D E 1,9-Diazaspiro[5.5]undecan-2-one HCl D->E

Caption: General synthetic workflow for 1,9-diazaspiro[5.5]undecan-2-one HCl.

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk drug candidates.

1. Aqueous Solubility:

  • Protocol: A stock solution of the test compound in DMSO is added to a phosphate buffer solution (pH 7.4). The solution is shaken for a specified period (e.g., 24 hours) at room temperature. After centrifugation, the concentration of the compound in the supernatant is determined by LC-MS/MS.

2. Membrane Permeability (PAMPA):

  • Protocol: A filter plate is coated with a lipid mixture to form an artificial membrane. The test compound is added to the donor wells, and the plate is placed on top of an acceptor plate containing buffer. After incubation, the concentration of the compound in both donor and acceptor wells is measured to determine the permeability coefficient.

3. Metabolic Stability (Human Liver Microsomes):

  • Protocol: The test compound is incubated with human liver microsomes in the presence of NADPH at 37°C. Aliquots are taken at different time points and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS to determine the in vitro half-life.

Target-Based In Vitro Assays

1. Acetyl-CoA Carboxylase (ACC) Enzymatic Assay:

  • Principle: The activity of ACC is measured by monitoring the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. The production of ADP is coupled to a detection system.

  • Protocol:

    • In a 96-well plate, add ACC enzyme, acetyl-CoA, ATP, and bicarbonate buffer.

    • Add the test compound at various concentrations.

    • Incubate at 37°C.

    • Add a detection reagent (e.g., ADP-Glo™) that converts the generated ADP to a luminescent or fluorescent signal.

    • Measure the signal using a plate reader.

    • Calculate the IC50 value from the dose-response curve.

2. Neuropeptide Y (NPY) Receptor Binding Assay:

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the NPY receptor.

  • Protocol:

    • Use cell membranes prepared from a cell line overexpressing the human NPY receptor subtype of interest (e.g., Y2).

    • In a 96-well filter plate, add the cell membranes, a radiolabeled ligand (e.g., [¹²⁵I]-PYY), and the test compound at various concentrations.

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by vacuum filtration.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Determine the Ki value from the competition curve.

3. Poly(ADP-ribose) Polymerase (PARP) Activity Assay:

  • Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by the PARP enzyme.

  • Protocol:

    • In a 96-well plate coated with histones and activated DNA, add PARP1 enzyme.

    • Add the test compound at various concentrations.

    • Add biotinylated NAD+ to initiate the reaction and incubate.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal.

    • Calculate the IC50 value from the dose-response curve.

Conclusion

The 1,9-diazaspiro[5.5]undecan-2-one scaffold represents a highly versatile and valuable platform for the discovery of novel therapeutic agents. Its inherent three-dimensionality and conformational rigidity offer significant advantages in achieving high potency and selectivity for a diverse range of biological targets. As demonstrated by the case studies in ACC, NPY, and PARP modulation, derivatives of this scaffold have the potential to rival or exceed the performance of existing therapeutic agents. The detailed experimental protocols provided in this guide offer a roadmap for the systematic validation of new chemical entities based on this promising scaffold, from initial synthesis and ADME profiling to target-specific functional assays. Continued exploration of the chemical space around the 1,9-diazaspiro[5.5]undecan-2-one core is warranted and holds the promise of delivering next-generation therapeutics for a variety of unmet medical needs.

References

A Comparative Guide to the Pharmacokinetic Profile of 1,9-Diazaspiro[5.5]undecane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

The 1,9-Diazaspiro[5.5]undecane Scaffold: A Privileged Structure in Modern Drug Discovery

The 1,9-diazaspiro[5.5]undecane scaffold, a unique three-dimensional structure composed of two spiro-fused piperidine rings, has emerged as a privileged motif in contemporary medicinal chemistry.[1][2] Its inherent rigidity and defined exit vectors for substitution offer a compelling framework for the design of novel therapeutics with enhanced target specificity and improved physicochemical properties.[3][4] This structural feature is particularly advantageous in navigating the complex chemical space required for interacting with challenging biological targets, from central nervous system receptors to metabolic enzymes.[1][5] Consequently, derivatives of this scaffold are being actively investigated for a wide range of therapeutic applications, including the treatment of obesity, pain, and various psychotic disorders.[1]

The Critical Role of Pharmacokinetics in Translating Preclinical Promise to Clinical Success

While the in vitro potency of a compound is a crucial starting point, its journey to becoming a viable drug is critically dependent on its pharmacokinetic (PK) profile.[6][7] Pharmacokinetics, the study of how an organism affects a drug, governs its absorption, distribution, metabolism, and excretion (ADME).[8] A compound with an unfavorable PK profile, such as poor oral bioavailability or rapid clearance, is unlikely to achieve the necessary therapeutic concentrations at its site of action, regardless of its intrinsic activity.[9] Therefore, a thorough understanding and optimization of the PK properties of 1,9-diazaspiro[5.5]undecane-based compounds are paramount for their successful clinical translation.

Objectives of this Comparative Guide

This guide provides a comprehensive comparison of the pharmacokinetic profiles of various 1,9-diazaspiro[5.5]undecane-based compounds. Drawing upon experimental data from the scientific literature, we will:

  • Delve into the key ADME properties of this class of compounds.

  • Present a comparative analysis of their pharmacokinetic parameters.

  • Provide detailed, field-tested experimental protocols for assessing their PK profiles.

  • Offer expert insights into the interpretation of PK data and strategies for optimization.

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 1,9-diazaspiro[5.5]undecane scaffold.

Understanding the Pharmacokinetic Profile: The ADME Paradigm

The journey of a drug through the body is best understood through the lens of the ADME paradigm. Each of these four processes plays a critical role in determining the overall exposure and efficacy of the drug.

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal tract and entering the bloodstream.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver, to facilitate its elimination.

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.

The interplay of these processes is quantified by several key pharmacokinetic parameters:

ParameterDescriptionSignificance in Drug Development
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A high oral bioavailability is desirable for patient convenience and consistent drug exposure.
Cmax The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered.Important for assessing potential toxicity and ensuring that therapeutic concentrations are reached.
Tmax The time at which the Cmax is observed.Provides information on the rate of drug absorption.
AUC (Area Under the Curve) The integral of the drug concentration-time curve, representing the total drug exposure over time.A key parameter for assessing the overall extent of drug exposure.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.A measure of the body's efficiency in eliminating the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by one-half.Determines the dosing interval required to maintain therapeutic concentrations.

Comparative Pharmacokinetic Profiles of 1,9-Diazaspiro[5.5]undecane Derivatives

The pharmacokinetic properties of 1,9-diazaspiro[5.5]undecane-based compounds can be significantly influenced by their substitution patterns. The following table summarizes key in vivo pharmacokinetic parameters for representative compounds from this class, as reported in the literature.

CompoundDose and Route (Rat)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (F%)Systemic Clearance (mL/min·kg)Volume of Distribution (L/kg)Reference
Compound 1j 5 mg/kg, oral403207071%29 (IV dose: 1 mg/kg)1.7 (IV dose: 1 mg/kg)[1]
Compound 1k 5 mg/kg, oralLower than 1jLower than 1jLower than 1jBetter than 1jBetter than 1j[1]
Compound 5b Not specifiedNot specified332Not specifiedNot specifiedNot specified[1]

Structure-Pharmacokinetic Relationship Insights:

The available data, though limited, allows for some preliminary insights into the structure-pharmacokinetic relationships of this scaffold. For instance, the comparison between compounds 1j and 1k suggests that subtle structural modifications can have a significant impact on oral bioavailability and clearance.[1] The spirocyclic nature of the core is generally believed to contribute favorably to the pharmacokinetic profile by reducing the number of rotatable bonds and making the molecule more rigid, which can lead to better interactions with biological targets and improved metabolic stability.[3]

Comparison with Alternative Scaffolds:

When evaluating the 1,9-diazaspiro[5.5]undecane scaffold, it is instructive to compare its pharmacokinetic properties with those of other scaffolds targeting similar biological pathways. For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, a 1-oxa-4,9-diazaspiro[5.5]undecane-based compound demonstrated excellent bioavailability, suggesting the potential advantages of this spirocyclic system over other chemotypes for this particular target.[10]

Experimental Protocols for Pharmacokinetic Profiling

A robust assessment of a compound's pharmacokinetic profile requires a combination of in vitro and in vivo studies.

In Vitro Assays

1. Metabolic Stability in Liver Microsomes

  • Rationale: To assess the intrinsic clearance of a compound by drug-metabolizing enzymes, primarily cytochrome P450s, located in the endoplasmic reticulum of hepatocytes.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Incubate the test compound (typically at 1 µM) with pooled human or rat liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

2. Cell Permeability using Caco-2 Monolayers

  • Rationale: To predict the intestinal absorption of a compound using a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.

  • Protocol:

    • Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and the formation of tight junctions.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to the apical (A) side of the monolayer and collect samples from the basolateral (B) side over time to assess A-to-B permeability.

    • Conversely, add the test compound to the basolateral side and collect samples from the apical side to assess B-to-A permeability and determine the efflux ratio.

    • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

In Vivo Studies

Pharmacokinetic Study in Rats

  • Rationale: To determine the key pharmacokinetic parameters of a compound in a living organism.

  • Protocol:

    • Administer the test compound to a cohort of rats (e.g., Sprague-Dawley) via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) from a suitable blood vessel (e.g., tail vein) into tubes containing an anticoagulant.

    • Process the blood samples to obtain plasma by centrifugation.

    • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd.

Visualization of Key Concepts and Workflows

ADME_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Bloodstream Bloodstream GI Tract->Bloodstream Portal Vein Tissues Tissues Bloodstream->Tissues Liver Liver Bloodstream->Liver Kidneys Kidneys Bloodstream->Kidneys Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Metabolites->Bloodstream Urine Urine Kidneys->Urine Feces Feces Bile->Feces

Caption: The ADME (Absorption, Distribution, Metabolism, and Excretion) process of an orally administered drug.

InVivo_PK_Workflow Dosing Compound Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Modeling Pharmacokinetic Modeling and Parameter Calculation Analysis->Modeling

Caption: A typical workflow for an in vivo pharmacokinetic study.

Expert Insights and Future Directions

Interpreting Pharmacokinetic Data: A Senior Scientist's Perspective

The pharmacokinetic data presented in this guide should be interpreted as a starting point for understanding the in vivo behavior of 1,9-diazaspiro[5.5]undecane-based compounds. It is crucial to consider the interplay between different parameters. For example, a compound with high clearance may still achieve therapeutic efficacy if it has high potency and a favorable volume of distribution. Conversely, a compound with excellent bioavailability may be limited by a short half-life, requiring frequent dosing.

Strategies for Optimizing the Pharmacokinetic Properties of 1,9-Diazaspiro[5.5]undecane-Based Drug Candidates

The modular nature of the 1,9-diazaspiro[5.5]undecane scaffold allows for systematic modifications to fine-tune its pharmacokinetic properties. Strategies for optimization include:

  • Modulating Lipophilicity: Adjusting the lipophilicity of substituents can influence absorption, plasma protein binding, and metabolic clearance.[6]

  • Blocking Metabolic Soft Spots: Identifying and modifying sites of metabolic instability can prolong the half-life of a compound.

  • Introducing Polar Groups: The incorporation of polar functional groups can improve solubility and reduce off-target toxicity.

Emerging Trends in Pharmacokinetic Assessment

The field of pharmacokinetics is continually evolving, with a move towards more predictive and translational models.[11][12] In vitro-in vivo extrapolation (IVIVE) models are becoming increasingly sophisticated, allowing for earlier and more accurate predictions of human pharmacokinetics from in vitro data.[11] Additionally, physiologically based pharmacokinetic (PBPK) modeling is gaining prominence for its ability to simulate drug behavior in different patient populations and predict drug-drug interactions.[9]

Conclusion

The 1,9-diazaspiro[5.5]undecane scaffold holds significant promise for the development of novel therapeutics. A thorough understanding and early assessment of the pharmacokinetic properties of compounds based on this scaffold are essential for their successful progression through the drug discovery pipeline. This guide has provided a comparative overview of the pharmacokinetic profiles of 1,9-diazaspiro[5.5]undecane derivatives, along with detailed experimental protocols and expert insights. By integrating pharmacokinetic considerations into the design and optimization of these compounds, researchers can unlock their full therapeutic potential.

References

A Comparative Analysis of the Biological Activities of 1,9-Diazaspiro[5.5]undecan-2-one Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,9-diazaspiro[5.5]undecan-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides a comparative analysis of the biological activities of its derivatives, offering researchers and drug development professionals an in-depth perspective on their therapeutic potential. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these compounds, with a focus on their activities as acetylcholinesterase inhibitors, METTL3 inhibitors, and dual µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists.

The Allure of the Spirocyclic Scaffold

The 1,9-diazaspiro[5.5]undecane core, characterized by two piperidine rings fused at a central spirocyclic carbon, offers a unique three-dimensional architecture. This rigid, yet conformationally defined, structure allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets. The presence of the lactam functionality in the 1,9-diazaspiro[5.5]undecan-2-one core further introduces a hydrogen bond donor and acceptor, enhancing its binding capabilities. Bioactive derivatives typically feature substitutions at the 9-position and sometimes at the 1-position, often with fused aromatic or heteroaromatic rings, which significantly influences their pharmacological profiles.[1]

Acetylcholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Therapy

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease and other neurodegenerative disorders. While the 1,9-diazaspiro[5.5]undecane scaffold has been explored for various neurological targets, specific and comprehensive comparative studies on a series of its 2-one derivatives for AChE inhibition are not extensively documented in publicly available literature. However, the structural motifs present in this scaffold are reminiscent of other known AChE inhibitors, suggesting its potential in this area.

Mechanism of Acetylcholinesterase Inhibition

AChE inhibitors function by reversibly or irreversibly binding to the active site of the enzyme, preventing acetylcholine from being broken down.[2][3] The active site of AChE contains an anionic site, which binds the quaternary ammonium group of acetylcholine, and an esteratic site, where hydrolysis occurs. Inhibitors often mimic the structure of acetylcholine, interacting with these key sites.

Experimental Protocol: Ellman's Method for AChE Inhibition Assay

The Ellman's method is a widely used, simple, and robust colorimetric assay to measure AChE activity.

Principle: Acetylthiocholine, a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).

    • AChE enzyme solution (e.g., from electric eel or human erythrocytes) diluted in phosphate buffer to a suitable working concentration.

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 25 µL of the test compound solution or buffer (for control).

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • IC50 values (the concentration of inhibitor that causes 50% inhibition) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices: The use of a phosphate buffer at pH 8.0 provides an optimal environment for AChE activity. The pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the substrate is introduced. DTNB is a sensitive chromogenic reagent that provides a reliable and easily measurable output.

METTL3 Inhibition: A Novel Approach in Cancer Therapy

The methyltransferase-like 3 (METTL3) enzyme is a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex. m6A is the most abundant internal modification in eukaryotic messenger RNA and plays a crucial role in RNA metabolism, including splicing, translation, and stability.[4][5][6] Dysregulation of METTL3 has been implicated in various cancers, making it an attractive therapeutic target.[4][7][8] Derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one have been identified as potent and selective inhibitors of METTL3.[4][5][6][9][10][11]

Mechanism of METTL3 Inhibition

METTL3 inhibitors typically act by binding to the active site of the enzyme, preventing the transfer of a methyl group from S-adenosylmethionine (SAM), the methyl donor, to adenosine residues on RNA.[4] This leads to a global reduction in m6A levels, which can alter the expression of oncogenes and tumor suppressor genes, ultimately leading to anti-tumor effects.[4][8]

Comparative Analysis of 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as METTL3 Inhibitors

A notable study by Dolbois et al. provides a detailed SAR for this class of compounds. The optimization from an initial hit to a potent inhibitor, UZH2, highlights key structural features for activity.[9]

CompoundR1R2IC50 (µM) in TR-FRET assay
1 HPhenyl7.0
2 HH5.0
3 H2-pyridyl4.6
4 H3-pyridyl5.8
22 (UZH2) F2-fluoro-6-methylphenyl0.005

Data adapted from Dolbois et al., J Med Chem. 2021.[9]

The initial hit (compound 1) showed moderate potency. Removal of the phenyl group (compound 2) did not significantly alter the activity, suggesting this position could be modified. The introduction of pyridine rings (compounds 3 and 4) was well-tolerated. The breakthrough in potency was achieved with compound 22 (UZH2), which incorporates a fluorine atom and a substituted phenyl ring, resulting in a 1400-fold improvement in activity.[5][9] This demonstrates the importance of specific substitutions on the spirocyclic scaffold for high-affinity binding to METTL3. UZH2 was also shown to reduce the m6A/A ratio in cancer cell lines with EC50 values of 0.7 µM in MOLM-13 and 2.5 µM in PC-3 cells.[11]

Experimental Protocol: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for METTL3 Inhibition

TR-FRET assays are highly sensitive and are well-suited for high-throughput screening of enzyme inhibitors.

Principle: This assay measures the inhibition of METTL3-mediated methylation of an RNA substrate. A biotinylated RNA substrate and a europium-labeled anti-m6A antibody are used. When the RNA is methylated by METTL3, the antibody binds to the m6A mark. The proximity of the europium donor on the antibody to a streptavidin-conjugated acceptor molecule (which binds to the biotinylated RNA) results in a FRET signal. Inhibitors of METTL3 will prevent methylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 1 mM DTT).

    • METTL3/METTL14 enzyme complex.

    • S-adenosylmethionine (SAM).

    • Biotinylated RNA substrate.

    • Test compound solutions at various concentrations.

    • Detection reagents: Europium-labeled anti-m6A antibody and streptavidin-conjugated acceptor (e.g., XL665).

  • Assay Procedure (in a 384-well plate):

    • Add test compounds and METTL3/METTL14 enzyme complex to the wells and incubate for a short period.

    • Initiate the enzymatic reaction by adding SAM and the biotinylated RNA substrate.

    • Incubate at room temperature for a defined time (e.g., 60 minutes).

    • Stop the reaction by adding the detection reagents.

    • Incubate for another period (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The TR-FRET ratio (acceptor emission / donor emission) is calculated.

    • Percentage of inhibition is calculated based on the decrease in the FRET signal.

    • IC50 values are determined by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a biotinylated substrate and streptavidin-acceptor pair ensures a robust and specific signal. The TR-FRET format minimizes background fluorescence, leading to a high signal-to-noise ratio.

Signaling Pathway: METTL3 in Cancer

METTL3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3/METTL14 Complex m6A_mRNA m6A-mRNA METTL3->m6A_mRNA m6A methylation mRNA mRNA mRNA->METTL3 Ribosome Ribosome m6A_mRNA->Ribosome Export Degradation mRNA Degradation m6A_mRNA->Degradation Translation Translation Ribosome->Translation Oncogenes Oncogenic Proteins (e.g., MYC, BCL2) Translation->Oncogenes

Caption: METTL3-mediated m6A methylation of mRNA influences its translation and stability, impacting the expression of oncogenic proteins.

Dual µ-Opioid Receptor Agonism and σ1 Receptor Antagonism: A Novel Paradigm in Pain Management

Opioid analgesics, primarily acting through the µ-opioid receptor (MOR), are potent pain relievers but are associated with severe side effects, including respiratory depression, constipation, and addiction.[12] The σ1 receptor (σ1R) is an intracellular chaperone protein implicated in the modulation of various signaling pathways, including those involved in pain perception. Antagonism of the σ1R has been shown to potentiate opioid analgesia and alleviate neuropathic pain.[13] Consequently, dual MOR agonists/σ1R antagonists represent a promising strategy for developing safer and more effective analgesics.[13][14][15] A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives (structurally related to the 1,9-diazaspiro[5.5]undecan-2-one core) have been developed as potent dual-target ligands.[3][14]

Mechanism of Action

These dual-acting compounds simultaneously activate the MOR to produce analgesia and block the σ1R. The MOR is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The σ1R is located at the endoplasmic reticulum-mitochondrion interface and modulates calcium signaling and ion channel function. By antagonizing the σ1R, these compounds can reduce neuronal hyperexcitability and enhance the analgesic effects of MOR activation.

Comparative Analysis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

A study by Almansa et al. provides a comprehensive SAR for this class of compounds.[3]

CompoundRMOR Ki (nM)MOR EC50 (nM)σ1R Ki (nM)
15a H1.81.9150
15b 2-F1.21.3120
15c 4-F1.51.8130
15au 2,5-diF6478118

Data adapted from Almansa et al., J Med Chem. 2020.[3]

The SAR studies revealed that small alkyl groups at the 2-position, substituted pyridyl moieties at the 4-position, and phenethyl derivatives at the 9-position of the spirocyclic core provided the best profiles.[14] Compound 15au emerged as a lead candidate with a balanced dual profile.[14] It demonstrated potent analgesic activity in animal models, comparable to oxycodone, but with a reduced incidence of constipation, a common opioid-induced side effect.[14]

Experimental Protocols: Radioligand Binding and cAMP Functional Assays

1. Radioligand Binding Assay for MOR and σ1R

Principle: This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the human MOR or σ1R.

  • Assay Procedure (in a 96-well plate):

    • To each well, add cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-DAMGO for MOR, [3H]-(+)-pentazocine for σ1R), and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

2. cAMP Functional Assay for MOR Agonism

Principle: This assay measures the ability of a compound to activate the MOR and inhibit the production of cAMP.

Step-by-Step Methodology:

  • Cell Culture: Use cells stably expressing the human MOR (e.g., CHO or HEK293 cells).

  • Assay Procedure:

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • Incubate for a defined period.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

Causality Behind Experimental Choices: Radioligand binding assays provide a direct measure of a compound's affinity for its target. The cAMP functional assay confirms that binding to the receptor translates into a functional cellular response, in this case, the inhibition of adenylyl cyclase, which is a hallmark of MOR activation.

Signaling Pathway: Dual MOR Agonism and σ1R Antagonism in Pain

MOR_S1R_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MOR_pre MOR Ca_channel Ca²⁺ Channel MOR_pre->Ca_channel Inhibits Neurotransmitter Pain Neurotransmitters (e.g., Glutamate, Substance P) Ca_channel->Neurotransmitter Inhibits Release NMDA_R NMDA Receptor Neurotransmitter->NMDA_R Activates S1R σ1R S1R->NMDA_R Potentiates Pain_Signal Pain Signal Propagation NMDA_R->Pain_Signal Leads to Dual_Compound Dual MOR Agonist/ σ1R Antagonist Dual_Compound->MOR_pre Agonist Dual_Compound->S1R Antagonist

Caption: The dual-acting compound activates presynaptic MORs to reduce pain neurotransmitter release while simultaneously antagonizing postsynaptic σ1Rs to decrease neuronal hyperexcitability.

Conclusion

The 1,9-diazaspiro[5.5]undecan-2-one scaffold and its close analogs represent a highly versatile platform for the development of novel therapeutics. The comparative analysis presented in this guide highlights their potential as inhibitors of METTL3 for cancer therapy and as dual MOR agonists/σ1R antagonists for pain management. The detailed structure-activity relationships and quantitative data provide a solid foundation for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. While their potential as acetylcholinesterase inhibitors is plausible, further dedicated studies are required to fully elucidate their activity in this area. The experimental protocols and mechanistic insights provided herein are intended to empower researchers to further explore the therapeutic promise of this remarkable chemical scaffold.

References

A Researcher's Guide to Characterizing the Off-Target Profile of 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The 1,9-diazaspiro[5.5]undecane core is a classic example of a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides an excellent framework for presenting functional groups in precise orientations, enabling potent and selective interactions with a diverse range of biological targets.[1][2] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including the treatment of obesity, pain, immune disorders, and psychotic conditions.[1][2] This versatility, however, presents a significant challenge: the inherent risk of unintended off-target interactions, which can lead to toxicity or unexpected pharmacological effects, contributing to the high attrition rate of drug candidates.[3][4][5]

This guide focuses on 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride , a specific derivative for which a detailed, publicly available off-target profile is not yet established. In the absence of such data, this document serves as a proactive, experimentally-driven framework for researchers. We will not simply list known off-targets, but rather, provide a strategic and practical guide on how to comprehensively characterize the selectivity of this molecule. We will explore potential off-target liabilities based on the pharmacology of structurally related compounds and present detailed protocols for state-of-the-art screening methodologies. This guide is designed to empower researchers to generate a robust data package, enabling a clear-eyed assessment of the therapeutic potential and liabilities of this compound compared to potential alternatives.

Inferred Off-Target Landscape: A Hypothesis-Driven Approach

Based on extensive literature precedent for the diazaspiro[5.5]undecane scaffold, we can hypothesize a landscape of potential off-target interactions. This allows us to move beyond generic screening and focus on protein families of particular concern.

Table 1: Potential Off-Target Classes for 1,9-Diazaspiro[5.5]undecan-2-one Derivatives

Target ClassSpecific Examples from LiteratureRationale for ConcernKey References
G-Protein Coupled Receptors (GPCRs) Neuropeptide Y (NPY) Receptors (Y1, Y5), CCR5, Neurokinin (NK1, NK2), Dopamine ReceptorsThe diazaspiro core is a common feature in antagonists for these receptors, which are involved in a vast array of physiological processes from appetite to immune response and neurotransmission.[2][6][7][8][1][2][9][10]
Enzymes Acetyl-CoA Carboxylase (ACC1/ACC2), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Modifications to the scaffold have yielded potent inhibitors of these metabolic enzymes. Off-target inhibition could lead to metabolic disruption, such as altered fatty acid synthesis or glucocorticoid metabolism.[11][12][13][14][1][2][15][16]
Kinases Epidermal Growth Factor Receptor (EGFR)While less common, some derivatives have shown activity against kinases. Given the highly conserved ATP binding site across the kinome, broad screening is a prudent and necessary step.[1][1]

This hypothesis-driven view underscores the necessity of a multi-pronged screening strategy. A compound intended for a specific GPCR, for instance, must be rigorously evaluated against other GPCRs, as well as key metabolic enzymes and a broad panel of kinases, to ensure a clean safety profile.

Experimental Strategy: A Three-Tiered Approach to Defining Selectivity

To build a comprehensive off-target profile, we recommend a tiered approach that moves from broad, high-throughput screening to specific, cell-based validation of target engagement.

Caption: Tiered workflow for off-target profiling.

Tier 1 & 2: Broad Screening and Potency Determination

The initial step is to survey the landscape of potential interactions using broad biochemical panels. The goal is to identify any protein that binds the compound with significant affinity.

1. Kinase Profiling: Given that kinases are a frequent source of off-target effects, screening against a large, representative panel is critical.[17][18]

  • Rationale: The ATP-binding pocket is structurally conserved across many kinases. A compound designed for one kinase can inadvertently bind to many others, leading to unforeseen signaling consequences. A broad panel provides a comprehensive overview of a compound's kinome-wide selectivity.

  • Experimental Choice: A radiometric activity assay, such as the HotSpot™ platform, or a fluorescence-based assay like TR-FRET, offers high sensitivity and is amenable to high-throughput screening.[17][19] We recommend an initial screen at a high concentration (e.g., 10 µM) against the largest available panel (e.g., >400 kinases) to maximize the chances of finding interactions.[17][20] Any hits (e.g., >50% inhibition) should be followed up with 10-point dose-response curves to determine IC50 values.

2. GPCR and Ion Channel Panels: Based on the scaffold's known promiscuity, a broad GPCR binding or functional panel is essential.[21][22]

  • Rationale: The diazaspiro[5.5]undecane framework is prevalent in many GPCR ligands.[2] Cross-reactivity within this family could lead to significant side effects related to the central nervous system, cardiovascular, and gastrointestinal systems.[21]

  • Experimental Choice: A combination of radioligand binding assays and functional assays (e.g., measuring cAMP or calcium flux) provides a comprehensive picture.[22][23] Binding assays identify direct interactions, while functional assays determine if that binding translates to agonism or antagonism. A standard safety panel, such as the SafetyScreen44 from Eurofins Discovery or similar offerings, covers key receptors implicated in adverse drug reactions.[23]

Table 2: Template for Summarizing Tier 1/2 Screening Data

Target% Inhibition @ 10 µMIC50 / Ki (nM)Assay TypeOn-Target / Off-Target
Primary Target X 98%50TR-FRET ActivityOn-Target
Off-Target Kinase A 85%850Radiometric ActivityOff-Target
Off-Target Kinase B 15%>10,000Radiometric Activity-
Off-Target GPCR C 72%1,200Radioligand BindingOff-Target
Off-Target GPCR D 5%>10,000Radioligand Binding-
... (additional hits)

This table allows for a clear, at-a-glance comparison of on-target potency versus off-target liability. A desirable compound will exhibit a large selectivity window (typically >100-fold) between its on-target and off-target activities.

Tier 3: Validating Target Engagement in a Cellular Context

A positive result in a biochemical assay is not definitive proof of an off-target effect in a living system. It is crucial to confirm that the compound can engage its putative off-target within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this validation.[24][25][26]

  • Rationale: CETSA directly measures the physical binding of a ligand to its target protein in cells or tissues.[27] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[24] This method avoids artifacts from isolated recombinant proteins and confirms that a compound can reach and bind its target in a physiologically relevant environment.[1][24]

Caption: Conceptual workflow of the Cellular Thermal Shift Assay (CETSA).

This protocol is designed to confirm target engagement for a specific off-target identified in Tier 1/2.

  • Cell Culture: Culture a human cell line known to express the off-target protein of interest to ~80% confluency.

  • Compound Treatment: Harvest cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors) at a concentration of 5-10 x 10^6 cells/mL. Aliquot cells and treat with a serial dilution of this compound (e.g., from 0.1 nM to 30 µM) or vehicle control (DMSO) for 1 hour at 37°C.

  • Determine Optimal Melt Temperature: In a preliminary experiment, expose vehicle-treated cells to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cool down at room temperature. Identify the temperature at which approximately 50-80% of the target protein denatures and precipitates. This will be your fixed temperature for the dose-response experiment.

  • Heat Challenge: Heat all compound- and vehicle-treated samples at the predetermined optimal melt temperature for 3 minutes using a PCR thermocycler. Immediately cool samples at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This process disrupts the cell membranes without the use of detergents that might interfere with protein interactions.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.[24]

  • Quantification: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Analyze the amount of the target protein in the supernatant using a quantitative method such as Western Blotting, ELISA, or AlphaScreen®.[25]

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. The resulting sigmoidal curve can be fitted to determine the EC50, which reflects the concentration of compound required to stabilize 50% of the target protein population, confirming cellular engagement.

Comparison with Alternatives

The true value of this rigorous profiling comes when comparing this compound (Compound A) to alternative molecules (e.g., Compound B, a structurally distinct analog, and Compound C, a competitor from a different chemical series).

Table 3: Comparative Selectivity Profile

ParameterCompound A (Test Article)Compound B (Analog)Compound C (Alternative)Desired Profile
On-Target IC50 (nM) 507540< 100 nM
Off-Target Kinase A IC50 (nM) 85015,000950> 10,000 nM
Off-Target GPCR C IC50 (nM) 1,2009,000> 20,000> 10,000 nM
Selectivity Ratio (Kinase A / On-Target) 17-fold200-fold 24-fold> 100-fold
Selectivity Ratio (GPCR C / On-Target) 24-fold120-fold > 500-fold> 100-fold
CETSA EC50 for Off-Target A (µM) 1.1> 301.5No cellular engagement

Interpretation: In this hypothetical comparison, Compound A shows good on-target potency but raises concerns due to its relatively narrow selectivity windows against Kinase A and GPCR C, which are confirmed by cellular engagement in the CETSA assay. Compound B is slightly less potent on-target but demonstrates a vastly superior selectivity profile, making it a more promising candidate for further development. Compound C has excellent potency and selectivity against GPCR C but shares the Kinase A liability, highlighting a potential area for medicinal chemistry optimization.

Conclusion and Forward Look

Characterizing the off-target profile of a novel compound like this compound is not merely a checkbox exercise; it is a fundamental component of building a robust safety and efficacy case. While the privileged nature of its core scaffold offers immense therapeutic potential, it also demands a higher burden of proof regarding selectivity.

By adopting a systematic, tiered screening approach—moving from broad biochemical panels to definitive cellular target engagement assays—researchers can proactively identify and mitigate potential liabilities. The methodologies and comparative frameworks provided in this guide offer a clear, actionable path to generating the high-quality data necessary for informed decision-making. This rigorous, front-loaded approach to selectivity profiling is an indispensable strategy for reducing downstream attrition and ultimately developing safer, more effective medicines.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1,9-Diazaspiro[5.5]undecane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Inevitable Question of Selectivity

The 1,9-diazaspiro[5.5]undecane core is a fascinating example of a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of pharmacophoric features, allowing it to serve as a foundational template for potent inhibitors targeting a remarkably diverse range of proteins.[1][2] This versatility is both a blessing and a challenge. While it enables rapid discovery of novel therapeutics for disorders ranging from obesity and pain to cancer and psychotic disorders, it simultaneously raises a critical question: how selective are these inhibitors?[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for this important class of compounds. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting self-validating protocols to ensure the scientific integrity of your findings. The objective is not merely to identify off-target effects but to build a complete selectivity profile that informs safer and more effective drug development.

The Diverse Target Landscape of 1,9-Diazaspiro[5.5]undecanes

The sheer breadth of biological targets for this single scaffold underscores the critical need for rigorous cross-reactivity profiling. A compound designed for one target may possess unintended activity against another, leading to unexpected side effects or even novel therapeutic opportunities (polypharmacology).[3][4]

Compound Class/Example Primary Target(s) Therapeutic Area Reported Potency (IC₅₀)
ACC Inhibitors (e.g., 1g) Acetyl-CoA Carboxylase (ACC1/ACC2)Obesity, Metabolic Disorders7 nM (ACC1), 3 nM (ACC2)[1]
NK1/NK2 Antagonists Neurokinin Receptors (NK1, NK2)Inflammatory Disease, Pain1.9 - 2.0 nM (for methylated salts)[1]
PDE10 Inhibitors Phosphodiesterase 10 (PDE10)Psychotic DisordersData reported in primary sources[1]
EGFR T790M Kinase Inhibitors Epidermal Growth Factor ReceptorNon-Small Cell Lung CancerData reported in primary sources[1]
sEH Inhibitors (e.g., Compound 19) Soluble Epoxide Hydrolase (sEH)Chronic Kidney DiseasePotent inhibitory activity reported[5]
MOR/σ1R Ligands (e.g., 15au) μ-Opioid Receptor (Agonist), Sigma-1 Receptor (Antagonist)PainBalanced dual profile reported[6]

Strategic Framework for Assessing Cross-Reactivity

A robust cross-reactivity assessment is a multi-tiered process, moving from broad, high-throughput screening to deep, mechanistic validation in physiologically relevant systems. The goal is to triage compounds effectively, understand their full biological footprint, and de-risk clinical progression.

G A Primary Hit (1,9-Diazaspiro[5.5]undecane-based inhibitor) B Biochemical Assays (e.g., Large Kinase Panel) A->B Test against hundreds of purified proteins C Receptor Binding Assays (e.g., GPCR Panel) A->C D Cellular Thermal Shift Assay (CETSA®) Confirm target engagement in intact cells B->D Validate hits from biochemical screens E Phenotypic Screening Assess cellular response B->E C->D F Cellular Phosphorylation/Signaling Assays (e.g., Western Blot, NanoBRET™) D->F E->F G Chemical Proteomics (e.g., Affinity Chromatography-Mass Spec) F->G

Caption: Tiered workflow for inhibitor cross-reactivity assessment.

Comparative Analysis of Screening Platforms

Choosing the right experimental platform is critical. Each method offers a unique balance of throughput, physiological relevance, and the type of data it generates. The transition from simple biochemical assays to complex cell-based systems is crucial, as many compounds potent in vitro fail to perform in a cellular context.[7]

Platform Type Methodology Advantages Limitations
Biochemical Assays Recombinant protein binding or enzymatic activity assays against large panels (e.g., kinome scans).[4]High-throughput, quantitative (IC₅₀/Kᵢ), directly measures interaction with purified protein.[8]Lacks cellular context (no cell permeability, metabolism, or scaffolding protein effects); can produce false positives.[7]
Cell-Based Assays Cellular Thermal Shift Assay (CETSA®), NanoBRET™, phospho-protein Western Blots, phenotypic screens.[9][10]Physiologically relevant; confirms target engagement and functional consequences in a living cell.[8]Lower throughput, more complex data interpretation, indirect measurement of binding.
Proteomic Approaches Affinity chromatography using an immobilized inhibitor followed by mass spectrometry (Chemical Proteomics).[9]Unbiased, proteome-wide view; can identify completely unexpected off-targets.Requires chemical modification of the inhibitor, which may alter its binding properties; potential for non-specific binding.

Key Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points. As a senior scientist, you know that optimization—particularly inhibitor concentration and incubation times—is paramount for generating reliable and reproducible data.

Protocol 1: On-Target and Off-Target Cellular Engagement via Western Blot

This protocol validates that your inhibitor engages its intended target in cells and can be adapted to investigate off-target pathway modulation identified from a broader screen.

Causality: A change in the phosphorylation state of a direct downstream substrate is a robust proxy for target engagement and inhibition. If your compound elicits a phenotype at concentrations where it fails to modulate its intended target's pathway, this strongly suggests off-target activity.[9]

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate a relevant cell line (e.g., one where the target pathway is active) in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Treatment: Pre-treat cells with a dose-response curve of your 1,9-diazaspiro[5.5]undecane inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., LPS, cytokines) for a predetermined optimal time (e.g., 30 minutes).[9]

  • Cell Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate via SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with a primary antibody against the phosphorylated downstream substrate overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate.

  • Self-Validation: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein to confirm equal loading across all lanes.

Protocol 2: Global Target Engagement Profile with Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that measures the thermal stabilization of proteins upon ligand binding in intact cells or lysates, providing an unbiased assessment of target engagement.[4][9]

Causality: A ligand-bound protein is often more resistant to thermal denaturation than its unbound state. By heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining, one can identify which proteins were stabilized by the inhibitor.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result A Treat intact cells with Vehicle (DMSO) or Inhibitor B Lyse cells and aliquot A->B C Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) B->C D Separate soluble vs. precipitated fractions (centrifugation) C->D E Quantify soluble protein (Western Blot for specific target or Mass Spectrometry for proteome-wide) D->E F Generate Melt Curve: Plot % Soluble Protein vs. Temp E->F G Rightward shift in melt curve indicates protein stabilization (Target Engagement) F->G

References

A Comparative Guide to the Cellular Efficacy of 1,9-Diazaspiro[5.5]undecane Analogs as Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics targeting G-protein coupled receptors (GPCRs) has led medicinal chemists to explore a variety of molecular scaffolds. Among these, the 1,9-diazaspiro[5.5]undecane core has emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a range of GPCRs, including melanin-concentrating hormone (MCH), neurokinin (NK), and orexin receptors.[1] This guide provides an in-depth comparison of the cellular efficacy of a series of 1,9-diazaspiro[5.5]undecane analogs specifically designed as orexin receptor antagonists, a class of drugs with significant therapeutic potential for the treatment of insomnia and other sleep disorders.[2]

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their cognate receptors (OX1R and OX2R), is a central regulator of wakefulness.[3] Consequently, antagonizing these receptors presents a promising strategy for promoting sleep. This guide will dissect the structure-activity relationships (SAR) of novel 1,9-diazaspiro[5.5]undecane-based orexin antagonists, drawing upon key experimental data to provide a clear comparison of their performance in cellular assays.

The Core Scaffold and Key Structural Modifications

The foundation of the analogs discussed herein is the 1,9-diazaspiro[5.5]undecane moiety. The focus of this comparative analysis is on a series of compounds developed by Gee et al. (2013), which systematically explored substitutions at key positions of this core structure to optimize potency and selectivity for the orexin receptors. The core structures investigated feature a 2-oxo-1,9-diazaspiro[5.5]undecane scaffold. The key points of diversification for SAR studies were substitutions at the 1- and 9-positions of the spirocyclic system.

A representative set of analogs from this study highlights the critical role of these substitutions in determining the pharmacological profile. For instance, the nature of the substituent at the 9-position and the choice of an indole or a quinoxaline moiety at the 1-position were found to be pivotal for achieving high antagonist potency.[2]

Evaluating Cellular Efficacy: The Intracellular Calcium Mobilization Assay

To quantify the antagonist activity of the 1,9-diazaspiro[5.5]undecane analogs, a common and robust method is the intracellular calcium mobilization assay. This assay is particularly well-suited for GPCRs like the orexin receptors that couple to the Gq signaling pathway. Upon agonist binding, Gq activation leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a transient increase that can be measured using fluorescent calcium indicators.

An antagonist will compete with the agonist for binding to the receptor, thereby inhibiting this downstream calcium signal in a dose-dependent manner. The potency of the antagonist is typically expressed as an IC50 value, which is the concentration of the antagonist required to inhibit 50% of the maximal agonist-induced response.

Below is a detailed protocol for a typical intracellular calcium mobilization assay using a fluorometric imaging plate reader (FLIPR).

Experimental Protocol: Intracellular Calcium Mobilization Assay

1. Cell Culture and Plating:

  • HEK293 cells stably expressing either the human OX1 or OX2 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates at a density that ensures a confluent monolayer on the day of the assay. The plates are then incubated for 24 hours.

2. Compound Preparation:

  • The 1,9-diazaspiro[5.5]undecane analogs are dissolved in 100% DMSO to create high-concentration stock solutions.
  • Serial dilutions of the compounds are prepared in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to generate a range of concentrations for determining the IC50 values.

3. Calcium Indicator Loading:

  • The cell culture medium is removed from the plates.
  • Cells are washed with assay buffer.
  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells by incubating them with a loading solution containing the dye for a specified time (e.g., 1 hour) at 37°C. An organic anion transporter inhibitor, such as probenecid, is often included to prevent the leakage of the dye from the cells.

4. Measurement of Calcium Flux:

  • The plate containing the dye-loaded cells is placed into a FLIPR instrument.
  • The baseline fluorescence is measured for a short period.
  • The diluted antagonist compounds are added to the wells, and the plate is incubated for a predetermined time to allow the compounds to bind to the receptors.
  • An agonist (e.g., orexin-A) is then added at a concentration that elicits a submaximal response (EC80) to stimulate calcium release.
  • The fluorescence intensity is monitored in real-time, both before and after the addition of the agonist.

5. Data Analysis:

  • The change in fluorescence intensity upon agonist addition is calculated for each well.
  • The percentage of inhibition by the antagonist at each concentration is determined relative to the response in the absence of the antagonist.
  • The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Comparative Efficacy of 1,9-Diazaspiro[5.5]undecane Analogs

The following table summarizes the in vitro antagonist potencies (IC50 values) of representative 1,9-diazaspiro[5.5]undecane analogs at the human OX1 and OX2 receptors, as determined by a calcium mobilization assay.[2]

CompoundR1R2OX1 IC50 (nM)OX2 IC50 (nM)
14 Quinoxalin-2-yl5-Trifluoromethyl-indol-1-ylmethyl130120
15 Quinoxalin-2-yl6-Trifluoromethyl-indol-1-ylmethyl2.52.5
19 5-Trifluoromethyl-indol-1-ylQuinoxalin-2-ylmethyl120110
22 6-Trifluoromethyl-indol-1-ylQuinoxalin-2-ylmethyl110110

Data extracted from Gee et al., J. Med. Chem. 2013, 56, 19, 7590-7607.[2]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals critical SAR trends:

  • Impact of Indole Substitution: A striking observation is the profound effect of the substitution pattern on the indole ring. Shifting the trifluoromethyl group from the 5-position (Compound 14 ) to the 6-position (Compound 15 ) resulted in a nearly 50-fold increase in potency at both OX1R and OX2R.[2] This highlights a specific and sensitive interaction of the 6-substituted indole moiety within the receptor binding pocket.

  • Regioisomeric Effects: The regioisomeric placement of the quinoxaline and indole moieties also significantly influences activity. When the quinoxaline is at the 1-position and the substituted indole is at the 9-position (as in 14 and 15 ), high potency can be achieved. In contrast, reversing this arrangement (as in 19 and 22 ) leads to a dramatic loss of potency, with IC50 values in the triple-digit nanomolar range for both receptors.[2] This suggests that the 1,9-diazaspiro[5.5]undecane core acts as a directional scaffold, presenting the substituents to the receptor in a specific orientation that is crucial for high-affinity binding and antagonism.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the orexin receptor signaling pathway and the experimental workflow for evaluating the antagonist efficacy of the 1,9-diazaspiro[5.5]undecane analogs.

Orexin_Signaling_Pathway cluster_receptor Cell Membrane Orexin_Receptor Orexin Receptor (OX1R/OX2R) Gq_protein Gq Protein Orexin_Receptor->Gq_protein Activation Orexin Orexin (Agonist) Orexin->Orexin_Receptor Binding PLC Phospholipase C (PLC) Gq_protein->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2+ Ca2+ Release ER->Ca2+ Triggers Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2+->Cellular_Response

Caption: Orexin Receptor Signaling Pathway.

Antagonist_Evaluation_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Culture HEK293 cells expressing OX1R or OX2R Dye_Loading 2. Load cells with Ca2+ sensitive dye Cell_Culture->Dye_Loading Compound_Addition 3. Add 1,9-diazaspiro[5.5]undecane analogs (Antagonists) Dye_Loading->Compound_Addition Agonist_Stimulation 4. Stimulate with Orexin (Agonist) Compound_Addition->Agonist_Stimulation FLIPR 5. Measure fluorescence change (FLIPR) Agonist_Stimulation->FLIPR Data_Analysis 6. Calculate IC50 values FLIPR->Data_Analysis

Caption: Antagonist Evaluation Workflow.

Expert Insights and Concluding Remarks

The comparative analysis of this series of 1,9-diazaspiro[5.5]undecane analogs underscores the chemical tractability of this scaffold for generating potent orexin receptor antagonists. The dramatic improvements in potency achieved through subtle structural modifications, such as the repositioning of a substituent on an indole ring, exemplify the importance of detailed SAR studies in drug discovery.

However, achieving high potency in cellular assays is only one aspect of developing a successful therapeutic. The study by Gee et al. also highlights the challenges of translating in vitro efficacy to in vivo activity. Many of the potent analogs, including compound 15 , suffered from high metabolic clearance, limiting their oral bioavailability.[2] This underscores the critical need for a multi-parametric optimization approach in drug development, where potency, selectivity, and pharmacokinetic properties are concurrently addressed.

References

Benchmarking 1,9-Diazaspiro[5.5]undecan-2-one Derivatives as Acetyl-CoA Carboxylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of metabolic disease and oncology research, the quest for potent and selective enzyme inhibitors is paramount. This guide provides an in-depth comparative analysis of a promising class of molecules, 1,9-diazaspiro[5.5]undecan-2-one derivatives, against established inhibitors of Acetyl-CoA Carboxylase (ACC). As a key enzyme in fatty acid synthesis, ACC presents a strategic target for therapeutic intervention in various pathologies. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to facilitate rigorous evaluation of novel chemical entities.

Introduction: The Rationale for Targeting Acetyl-CoA Carboxylase

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in the de novo synthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, and ACC2, which is located on the outer mitochondrial membrane. The inhibition of both isoforms can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, making ACC a compelling target for the treatment of metabolic disorders such as obesity and type 2 diabetes, as well as certain types of cancer that exhibit a high rate of lipogenesis.[1]

The 1,9-diazaspiro[5.5]undecan-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against both ACC1 and ACC2.[1] This guide will benchmark a representative compound from this class against two well-characterized ACC inhibitors, ND-646 and PF-05175157, providing a framework for assessing its potential as a therapeutic agent.

The Inhibitors: A Head-to-Head Comparison

For a robust and objective comparison, we have selected two widely recognized ACC inhibitors with distinct characteristics to benchmark against the 1,9-diazaspiro[5.5]undecan-2-one derivative.

  • 1,9-Diazaspiro[5.5]undecan-2-one Derivative (Compound 1g): This compound represents a class of potent dual inhibitors of ACC1 and ACC2. A specific derivative, referred to as compound 1g in the literature, has reported IC50 values of 7 nM and 3 nM for ACC1 and ACC2, respectively, making it a highly potent candidate for investigation.[1]

  • ND-646: A well-characterized, potent, and allosteric inhibitor of both ACC1 and ACC2. It has reported IC50 values of 3.5 nM for human ACC1 and 4.1 nM for human ACC2. ND-646 is known to suppress fatty acid synthesis and tumor growth in preclinical models.

  • PF-05175157: A potent, broad-spectrum ACC inhibitor with IC50 values of 27.0 nM for human ACC1 and 33.0 nM for human ACC2. It has been evaluated for the treatment of diabetes and demonstrates good oral bioavailability.

Comparative Inhibitory Activity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the selected compounds against human ACC1 and ACC2. It is crucial to note that IC50 values can vary based on assay conditions; therefore, a direct head-to-head comparison under identical experimental settings, as detailed in the protocols below, is essential for accurate benchmarking.

InhibitorTargetReported IC50 (nM)
1,9-Diazaspiro[5.5]undecan-2-one Derivative (Compound 1g) hACC17[1]
hACC23[1]
ND-646 hACC13.5
hACC24.1
PF-05175157 hACC127.0
hACC233.0

Experimental Design: Protocols for Rigorous Benchmarking

To ensure the generation of reliable and reproducible data, the following detailed protocols for a biochemical and a cell-based assay are provided. These protocols are designed to be self-validating systems, incorporating appropriate controls and established methodologies.

Biochemical Assay: In Vitro ACC Inhibition using ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, high-throughput method to measure the activity of any ADP-generating enzyme, such as ACC.[2][3][4] The assay quantifies the amount of ADP produced during the enzymatic reaction, which is inversely proportional to the inhibitory activity of the test compound.[2][3][4]

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP, Acetyl-CoA, NaHCO3 prep_inhibitor Prepare serial dilutions of test inhibitors prep_enzyme Dilute recombinant human ACC1/ACC2 enzyme add_reagents Add assay buffer, ATP, Acetyl-CoA, NaHCO3 to 96-well plate prep_enzyme->add_reagents Transfer to Plate add_inhibitor Add inhibitor dilutions or DMSO (vehicle control) start_reaction Initiate reaction by adding ACC enzyme incubation Incubate at room temperature for 40 minutes stop_reaction Add ADP-Glo™ Reagent to terminate reaction and deplete ATP incubation->stop_reaction Proceed to Detection stop_incubation Incubate for 45 minutes add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light detect_incubation Incubate for 30-60 minutes read_plate Measure luminescence using a plate reader calc_inhibition Calculate percent inhibition relative to vehicle control read_plate->calc_inhibition Analyze Data plot_curve Plot dose-response curve determine_ic50 Determine IC50 value

Biochemical ACC Inhibition Assay Workflow
  • Reagent Preparation:

    • Prepare 1x ACC Assay Buffer by diluting a 5x stock solution with distilled water.[5]

    • Thaw ATP, Acetyl-CoA, and Sodium Bicarbonate solutions.[3]

    • Prepare serial dilutions of the 1,9-diazaspiro[5.5]undecan-2-one derivative, ND-646, and PF-05175157 in the appropriate solvent (e.g., DMSO), followed by a final dilution in 1x ACC Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup (96-well white plate):

    • Add 15 µL of a master mixture containing 1x ACC Assay Buffer, ATP (final concentration, e.g., 50 µM), Acetyl-CoA (final concentration, e.g., 20 µM), and Sodium Bicarbonate (final concentration, e.g., 7.5 mM) to each well.[3]

    • Add 2.5 µL of the diluted test inhibitors or vehicle (DMSO) to the respective wells.

    • Prepare a "no enzyme" blank control containing the assay buffer and substrates but no enzyme.

  • Enzymatic Reaction:

    • Dilute recombinant human ACC1 or ACC2 enzyme to the desired concentration in 1x ACC Assay Buffer.[5]

    • Initiate the reaction by adding 7.5 µL of the diluted enzyme to each well (except the blank). The final reaction volume is 25 µL.[5]

    • Incubate the plate at room temperature for 40 minutes.[3][5]

  • Luminescent Detection:

    • Following the 40-minute incubation, add 25 µL of ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP.[3]

    • Incubate at room temperature for 45 minutes.[3]

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the enzymatic reaction back to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[4]

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" blank) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: De Novo Lipogenesis in 3T3-L1 Adipocytes

To assess the inhibitory activity of the compounds in a more physiologically relevant context, a de novo lipogenesis assay using differentiated 3T3-L1 adipocytes is recommended.[6][7] This assay measures the incorporation of a radiolabeled precursor, such as [14C]-acetate or [3H]-glucose, into newly synthesized lipids.

G cluster_diff Cell Culture & Differentiation cluster_treat Inhibitor Treatment & Labeling cluster_extract Lipid Extraction & Quantification cluster_analysis Data Analysis culture_preadipocytes Culture 3T3-L1 preadipocytes induce_diff Induce differentiation into adipocytes (7-10 days) treat_inhibitor Treat differentiated adipocytes with inhibitors induce_diff->treat_inhibitor Prepare for Treatment add_radiolabel Add radiolabeled precursor (e.g., [14C]-acetate) incubate_label Incubate for a defined period (e.g., 2-4 hours) wash_cells Wash cells to remove unincorporated label incubate_label->wash_cells Proceed to Extraction lyse_cells Lyse cells extract_lipids Extract total lipids (e.g., Folch method) quantify_radioactivity Quantify radioactivity in the lipid fraction using a scintillation counter normalize_data Normalize radioactivity to protein content quantify_radioactivity->normalize_data Analyze Data calc_inhibition Calculate percent inhibition of lipogenesis determine_ic50 Determine IC50 value G Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC + (Dephosphorylation/Activation) Glucagon Glucagon/Epinephrine AMPK AMP-activated protein kinase (AMPK) Glucagon->AMPK + Citrate Citrate (High Energy State) Citrate->ACC + (Allosteric Activation) FattyAcylCoA Long-chain Fatty Acyl-CoA (Feedback Inhibition) FattyAcylCoA->ACC - (Allosteric Inhibition) AMPK->ACC - (Phosphorylation/Inactivation) MalonylCoA Malonyl-CoA ACC->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->ACC FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA->CPT1 - FattyAcids Fatty Acid Synthesis (Lipogenesis) FAS->FattyAcids FAO Fatty Acid Oxidation CPT1->FAO Inhibitors 1,9-Diazaspiro[5.5]undecan-2-one ND-646 PF-05175157 Inhibitors->ACC Direct Inhibition

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride, a compound for which specific disposal information may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach, treating the compound as hazardous, is the only responsible course of action.[1] This principle is a cornerstone of robust laboratory safety protocols.

The procedures outlined below are synthesized from established best practices in chemical waste management and are grounded in regulations set forth by bodies such as the Environmental Protection Agency (EPA).[2][3]

Understanding the Compound: An Approach Based on Analogous Structures
Potential Hazard Precautionary Action Source (Analogous Compounds)
Skin IrritationWear protective gloves and clothing. Wash hands thoroughly after handling.[4][5]
Eye IrritationWear safety glasses or goggles.[4][5]
Respiratory IrritationHandle in a well-ventilated area or a fume hood. Avoid breathing dust.[4][5]

Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe and compliant disposal of this compound. The core principle is to manage this compound as a hazardous waste, adhering to all institutional and regulatory requirements.

Phase 1: Preparation and Segregation
  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and requirements.[6]

  • Don Appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and safety glasses with side shields.

  • Work in a Ventilated Area: All waste handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Waste Segregation: This is a critical step to prevent dangerous chemical reactions.[3][8] this compound, as a solid organic compound, should be segregated from other waste streams.

    • Do not mix with:

      • Acids and bases[8]

      • Oxidizing agents[8]

      • Aqueous waste

      • Halogenated solvents[7]

Phase 2: Containerization and Labeling
  • Select a Compatible Container: Use a designated solid waste container that is clean, dry, and in good condition.[8][9] The container must be compatible with the chemical; for a solid organic hydrochloride, a high-density polyethylene (HDPE) container is a suitable choice.

  • Proper Labeling: All waste containers must be accurately and clearly labeled.[3][6] The label must include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)[3]

    • The date when waste was first added to the container (accumulation start date)[9]

    • The name of the principal investigator and the laboratory location[9]

    • A clear indication of the hazards (e.g., "Irritant")

Phase 3: Accumulation and Storage
  • Transferring the Waste: Carefully transfer the solid this compound into the labeled hazardous waste container. Avoid creating dust.

  • Secure the Container: Keep the waste container securely capped at all times, except when adding waste.[1][6]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA.[6][8] This area must be:

    • At or near the point of generation[10]

    • Under the control of laboratory personnel[10]

    • Equipped with secondary containment to capture any potential leaks[8]

  • Storage Time Limits: Adhere to the storage time limits for hazardous waste as specified by the EPA and your institution. Typically, a full container must be removed from the SAA within three days, and partially filled containers may be accumulated for up to one year.[8][10]

Phase 4: Disposal and Record Keeping
  • Arrange for Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's EH&S department to arrange for a hazardous waste pickup.[6]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date. This is a requirement under the Resource Conservation and Recovery Act (RCRA).[9]

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Small Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spill: Evacuate the immediate area and contact your institution's emergency response team or EH&S department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in Fume Hood ppe->fume_hood segregate 3. Segregate Waste (Non-halogenated solid) fume_hood->segregate container 4. Select Compatible HDPE Container segregate->container labeling 5. Label Container 'Hazardous Waste' & Details container->labeling transfer 6. Transfer Waste to Container labeling->transfer close_container 7. Securely Close Container transfer->close_container saa 8. Store in Designated SAA with Secondary Containment close_container->saa pickup 9. Arrange EH&S Pickup saa->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to both groundbreaking science and the safety of those conducting it. This guide provides essential, field-tested safety and logistical protocols for handling 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and reinforces a culture of safety in the laboratory.

Understanding the Hazard: The 'Why' Behind the 'What'

This compound is a heterocyclic organic compound. Its hazard profile stems from two key features: the reactive nature of the spirocyclic amine structure and its formulation as a hydrochloride salt.

  • Skin and Eye Irritation (H315, H319): Like many amine-containing compounds, this molecule can be irritating upon contact with skin and eyes.[1][2] The hydrochloride salt can exacerbate this effect, being corrosive to tissues, particularly mucous membranes.[5][7] Prolonged contact can lead to inflammation, redness, and in severe cases, chemical burns.[1][2]

  • Respiratory Irritation (H335): As a fine powder, the compound poses an inhalation risk.[3][8] The particles can irritate the entire respiratory tract, from the nasal passages to the lungs, causing symptoms like coughing, shortness of breath, and inflammation.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a critical risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPEKey Specifications & Rationale
Hands Double-gloved chemical-resistant gloves (e.g., Nitrile)Wear two pairs of powder-free nitrile gloves that comply with ASTM D6978 standards.[9][10] The outer glove should extend over the cuff of the lab coat. This prevents direct skin contact, which can cause significant irritation.[1][11] Change gloves immediately if contaminated.
Eyes/Face Tightly sealed safety goggles and a face shieldStandard safety glasses are insufficient. Use tightly sealed goggles (conforming to EN 166 or NIOSH standards) to protect against airborne powder.[12] A full face shield provides an essential secondary layer of protection against splashes during solution preparation or spill cleanup.[7][12]
Body Impermeable, long-sleeved lab coat or gownA professional lab coat, fully buttoned, with tight-fitting cuffs is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemically impermeable gown is recommended.[10][12] This protects the skin on your arms and body from accidental contact.
Respiratory NIOSH-approved respirator (N95 or higher)A respirator is required when handling the solid compound outside of a certified chemical fume hood or when there is any risk of aerosolization (e.g., weighing, transferring powder).[9][12] The hydrochloride salt can be particularly damaging to lung tissue.[13]
Feet Closed-toe, chemical-resistant shoesNever wear open-toed shoes in a laboratory. Leather or other non-porous material is preferable to cloth, which can absorb and retain chemical spills.[12]

Operational Plan: From Handling to Disposal

Adherence to a strict operational protocol is paramount. These steps are designed to minimize exposure at every stage of the workflow.

Safe Handling and Storage
  • Engineering Controls: Always handle the solid form of this compound inside a certified chemical fume hood to control exposure to airborne dust.[5] The work area should have readily accessible eyewash stations and safety showers.[7]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][14] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

  • Avoiding Dust: Minimize the generation of dust when weighing or transferring the compound. Use a micro-spatula and handle containers carefully.

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area.[1][2] Store it away from incompatible materials such as strong oxidizing agents and bases.[6]

Emergency Procedures: Accidental Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][6] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and provide the person with a few glasses of water to drink. Seek immediate medical attention.

Spill Management Protocol

A swift and correct response to a chemical spill is crucial to prevent wider contamination and exposure. The following workflow outlines the necessary steps.

Spill_Response_Workflow start Spill Detected alert Alert personnel in the immediate area. Isolate the spill. start->alert assess Assess Spill Size alert->assess small_spill_ppe Don appropriate PPE: - Respirator (N95) - Double gloves - Goggles & Face Shield - Lab Coat assess->small_spill_ppe  Small Spill (<10g)   large_spill_evacuate Evacuate the laboratory. Close doors and post warnings. assess->large_spill_evacuate  Large Spill (>10g) or outside of fume hood   small_spill_contain Cover spill with inert absorbent material (e.g., vermiculite, sand). small_spill_ppe->small_spill_contain small_spill_collect Carefully sweep up material. Place in a labeled, sealed hazardous waste container. small_spill_contain->small_spill_collect decontaminate Decontaminate the spill area with a suitable cleaning agent. Wipe down all affected surfaces. small_spill_collect->decontaminate large_spill_call Contact Emergency Services and EH&S immediately. large_spill_evacuate->large_spill_call dispose Dispose of all contaminated materials (including PPE) as hazardous waste. decontaminate->dispose end Spill Management Complete dispose->end

Caption: Workflow for managing a chemical spill.

Waste Disposal

All materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and used PPE, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, clearly labeled, and sealable hazardous waste container.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Dispose of the contents in accordance with all local, state, and federal regulations.[1][2] Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride
Reactant of Route 2
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.